MC12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H18ClN3O2S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
(5-chloropyridin-3-yl) 2-[cyclohexyl(methyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H18ClN3O2S/c1-20(12-5-3-2-4-6-12)16-19-14(10-23-16)15(21)22-13-7-11(17)8-18-9-13/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
QEDPJUNQAYECCT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of MICROCEL® MC-102
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of MICROCEL® MC-102, a widely utilized microcrystalline cellulose (B213188) in the pharmaceutical industry. The information herein is intended to support research, development, and quality control activities by providing detailed specifications, standardized experimental methodologies, and a visual representation of the characterization workflow.
General Characteristics
MICROCEL® MC-102 is a purified, partially depolymerized alpha-cellulose, manufactured by Roquette.[1][2] It presents as a white, odorless, and tasteless, non-fibrous powder.[1][3][4] This excipient is renowned for its role in direct compression and wet granulation processes in the manufacturing of oral dosage forms such as tablets and capsules. It is practically insoluble in water, dilute acids, and most organic solvents, but slightly soluble in a 5% w/v sodium hydroxide (B78521) solution.
Quantitative Physicochemical Properties
The key physicochemical parameters of MICROCEL® MC-102 are summarized in the table below. These values are critical for formulation development, ensuring batch-to-batch consistency and predicting manufacturing performance.
| Property | Value | Units |
| Bulk Density | 0.3 | g/cm³ |
| Tapped Density | 0.45 | g/cm³ |
| True Density | 1.54 | g/cm³ |
| Specific Surface Area | 1.4 | m²/g |
| Angle of Repose | 33.8 | ° |
| Loss on Drying (Max) | 7 | % |
| Mean Particle Size | ~100 | µm |
Data sourced from Roquette's technical documentation.
Detailed Experimental Protocols
The determination of the physicochemical properties of MICROCEL® MC-102 adheres to standardized pharmacopeial methods to ensure accuracy and reproducibility. The following are detailed summaries of the methodologies for key experiments.
Bulk Density and Tapped Density
These properties are determined according to the harmonized methods outlined in the United States Pharmacopeia (USP) chapter <616> Bulk Density and Tapped Density of Powders and the European Pharmacopoeia (Ph. Eur.) chapter 2.9.34. Bulk Density and Tapped Density of Powders.
Method I: Measurement in a Graduated Cylinder
-
Sample Preparation: A sufficient quantity of the powder is passed through a 1.0 mm sieve to break up any agglomerates.
-
Bulk Density Determination:
-
An accurately weighed sample of the powder is gently introduced into a dry graduated cylinder without compacting.
-
The unsettled apparent volume (V₀) is read to the nearest graduated unit.
-
The bulk density is calculated as the ratio of the mass of the powder to its unsettled apparent volume.
-
-
Tapped Density Determination:
-
The graduated cylinder containing the sample is mechanically tapped by raising the cylinder and allowing it to drop under its own weight. This can be done from a height of 14 ± 2 mm at a nominal rate of 300 taps (B36270) per minute or from a height of 3 ± 0.2 mm at a nominal rate of 250 taps per minute.
-
The tapped volume is recorded after a specified number of taps (e.g., 10, 500, and 1250 taps). Tapping is continued until the difference between two successive volume readings is less than a specified percentage.
-
The tapped density is calculated as the ratio of the mass of the powder to its final tapped volume.
-
Particle Size Distribution by Analytical Sieving
The particle size distribution is determined following the procedures in USP chapter <786> Particle Size Distribution Estimation by Analytical Sieving and Ph. Eur. chapter 2.9.38. Particle-size distribution estimation by analytical sieving. This method is suitable for powders where at least 80% of the particles are larger than 75 µm.
-
Apparatus: A set of standard analytical sieves with square apertures, nested in order of decreasing aperture size from top to bottom, with a collecting pan at the base.
-
Procedure:
-
An accurately weighed test specimen (typically at least 25 g) is placed on the top sieve.
-
The nest of sieves is subjected to mechanical agitation for a fixed period, typically 5 minutes.
-
The material retained on each sieve and in the collecting pan is carefully collected and weighed.
-
The sieving and weighing process is repeated until the weight on any of the sieves does not change by more than a specified amount (e.g., 5%) of the previous weight.
-
The weight percentage of powder in each sieve size range is then calculated.
-
Loss on Drying (Moisture Content)
The loss on drying is determined as per USP chapter <731> Loss on Drying and Ph. Eur. chapter 2.2.32. Loss on Drying. This test measures the amount of volatile matter, which for microcrystalline cellulose is primarily water, driven off under specified conditions.
-
Apparatus: A drying oven capable of maintaining a uniform temperature and a tared, glass-stoppered, shallow weighing bottle.
-
Procedure:
-
The weighing bottle is pre-dried under the same conditions to be used in the test.
-
1 to 2 grams of the test sample is placed in the tared weighing bottle and accurately weighed.
-
The sample is distributed as evenly as practicable to a depth of about 5 mm.
-
The loaded bottle is placed in the drying oven, the stopper is removed, and the sample is dried at a specified temperature (typically 105 °C for microcrystalline cellulose) for a specified duration (e.g., 3 hours).
-
After drying, the bottle is closed, removed from the oven, and allowed to cool to room temperature in a desiccator before being weighed again.
-
The loss on drying is calculated as the percentage of weight lost from the original sample.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of MICROCEL® MC-102.
References
MICROCEL® MC-12 Microcrystalline Cellulose: A Technical Guide to Structure and Morphology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure and morphology of MICROCEL® MC-12, a high-quality microcrystalline cellulose (B213188) (MCC) used extensively as a filler/binder in pharmaceutical and nutraceutical oral dosage forms. This document delves into its physical and chemical properties, the methodologies used for its characterization, and its fundamental structural organization.
Physicochemical and Morphological Properties
MICROCEL® MC-12 is a white, odorless, and tasteless non-fibrous powder.[1][2] It is primarily utilized in direct compression processes due to its optimized compactibility and flow properties.[1][3]
Quantitative Data Summary
The key quantitative specifications for MICROCEL® MC-12 are summarized in the table below. These parameters are critical for predicting its behavior in formulation and manufacturing processes.
| Property | Value | Unit | Source |
| Morphology | |||
| Average Mean Particle Diameter | 160 | µm | [1][3][4] |
| Particle Size Distribution (dv10) | 60 | µm | [1][5] |
| Particle Size Distribution (dv50) | 180 | µm | [1][5] |
| Particle Size Distribution (dv90) | 380 | µm | [1][5] |
| Powder Characteristics | |||
| Bulk Density | 0.3 | g/cm³ | [1][5] |
| Tapped Density | 0.53 | g/cm³ | [1] |
| True Density | 1.54 | g/cm³ | [1] |
| Hausner Ratio | 1.77 | - | Calculated |
| Carr's Index | 43.4 | % | Calculated |
| Powder Flowability | 16 | s | [1] |
| Angle of Repose | 36 | ° | [1] |
| Specific Surface Area | 1.05 | m²/g | [1] |
| Physicochemical Properties | |||
| Water Content (LOD) | ≤ 7 | % | [1][5] |
| Solubility | Slightly soluble in 5% w/v sodium hydroxide (B78521) solution; practically insoluble in water, dilute acids, and most organic solvents. | - | [1] |
Calculated Hausner Ratio = Tapped Density / Bulk Density Calculated Carr's Index = [(Tapped Density - Bulk Density) / Tapped Density] x 100
Structural Elucidation and Morphology
The unique properties of MICROCEL® MC-12 stem from its intricate and well-defined structure, which is a result of the controlled manufacturing process of microcrystalline cellulose.
Manufacturing Process Overview
Microcrystalline cellulose is produced from purified wood pulp through a multi-step process involving acid hydrolysis.[6][7] This process selectively removes the amorphous regions of the cellulose fibers, leaving behind the highly crystalline microfibrils.
Hierarchical Structure of Cellulose
The morphology of MICROCEL® MC-12 is best understood by examining the hierarchical structure of its source material, cellulose.
Experimental Protocols for Characterization
The structural and morphological properties of microcrystalline cellulose are typically characterized using a variety of analytical techniques. The following are detailed methodologies for key experiments.
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology, particle shape, and size of MICROCEL® MC-12.
Methodology:
-
Sample Preparation: A small amount of MICROCEL® MC-12 powder is mounted onto an aluminum stub using double-sided carbon tape.
-
Sputter Coating: The sample is coated with a thin layer of a conductive material, typically gold or palladium, using a sputter coater. This prevents charging of the sample surface by the electron beam.
-
Imaging: The coated sample is placed in the SEM chamber. The chamber is evacuated to a high vacuum. An electron beam is generated and scanned across the sample surface.
-
Data Collection: Secondary electrons emitted from the sample surface are detected to form an image. Images are captured at various magnifications (e.g., 100x, 500x, 1000x) to observe the overall particle morphology and surface details. The accelerating voltage is typically in the range of 5-20 kV.[8][9]
X-Ray Diffraction (XRD)
Objective: To determine the crystalline structure and calculate the crystallinity index of MICROCEL® MC-12.
Methodology:
-
Sample Preparation: A sufficient amount of MICROCEL® MC-12 powder is packed into a sample holder to ensure a flat, smooth surface.
-
Instrument Setup: The XRD instrument is equipped with a Cu-Kα radiation source (λ = 1.54 Å). The voltage and current are set, for instance, to 40 kV and 40 mA, respectively.
-
Data Acquisition: The sample is scanned over a 2θ range, typically from 5° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peaks of cellulose I, which are typically found around 2θ = 14.8°, 16.3°, and 22.5°.[10] The crystallinity index (CrI) can be calculated using the Segal method: CrI (%) = [(I₂₀₀ - Iₐₘ) / I₂₀₀] x 100 Where I₂₀₀ is the maximum intensity of the (200) peak at approximately 2θ = 22.5°, and Iₐₘ is the minimum intensity between the (200) and (110) peaks at approximately 2θ = 18°.[11]
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of MICROCEL® MC-12.
Methodology:
-
Sample Dispersion: A small amount of MICROCEL® MC-12 powder is dispersed in a suitable medium, such as air or a liquid in which it is insoluble, to ensure individual particles are measured.
-
Measurement: The dispersion is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size.
-
Data Analysis: A series of detectors measure the intensity of the scattered light at different angles. A mathematical model (typically Mie or Fraunhofer theory) is used to calculate the particle size distribution. The results are reported as volume-based percentiles (e.g., dv10, dv50, dv90).[1][5]
Powder Flow Characterization
Objective: To assess the flow properties of MICROCEL® MC-12 powder.
Methodology:
-
Bulk and Tapped Density:
-
A known mass of MICROCEL® MC-12 powder is gently poured into a graduated cylinder to determine the bulk volume and calculate the bulk density.
-
The cylinder is then mechanically tapped a specified number of times (e.g., 100, 500, 1250 taps) until the volume is constant. This tapped volume is used to calculate the tapped density.
-
The Hausner ratio and Carr's index are calculated from these values to predict flowability.[12][13]
-
-
Angle of Repose:
-
The powder is allowed to flow through a funnel onto a flat surface, forming a cone.
-
The angle of the cone with the horizontal is measured. A smaller angle indicates better flowability.[13]
-
-
Flow Through an Orifice:
-
The time taken for a specific mass of powder to flow through an orifice of a defined diameter is measured. This provides a direct indication of the powder's flow rate.[1]
-
References
- 1. roquette.com [roquette.com]
- 2. Microcel MC-12 - Chemical [stobec.com]
- 3. roquette.com [roquette.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. roquette.com [roquette.com]
- 6. What is Microcrystalline Cellulose? Know MCC Uses and Advantages [celluloseankit.com]
- 7. MicroCrystalline Cellulose Chemical Characterization Services - Excipia [excipia.eu]
- 8. Study of the Structural Properties of Microcrystalline Cellulose (MCC) Particles from Distillers Grains (DG) by XRD, FTIR and SEM | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. roquette.com [roquette.com]
Technical Guide: Particle Size Distribution of MICROCEL® MC-12
This technical guide provides an in-depth analysis of the particle size distribution of MICROCEL® MC-12, a microcrystalline cellulose (B213188) used as a filler and binder in pharmaceutical and nutraceutical applications. The information is intended for researchers, scientists, and professionals in drug development to facilitate formulation design and ensure quality control.
Particle Size Distribution Data
The particle size of MICROCEL® MC-12 is a critical physical characteristic that influences its flowability, compressibility, and the uniformity of the final dosage form. The following tables summarize the quantitative data on its particle size distribution, as determined by laser diffraction and sieve analysis.
Table 1: Particle Size Distribution by Laser Diffraction [1]
| Parameter | Value (µm) | Description |
| dv10 | 60 | 10% of the particle population has a size below this value. |
| dv50 (Median) | 180 | 50% of the particle population has a size below this value. |
| dv90 | 380 | 90% of the particle population has a size below this value. |
| Average Mean Diameter | 160 | The average particle diameter of the distribution.[1][2][3] |
Table 2: Particle Size Distribution by Sieve Analysis [4]
| Sieve Mesh (US Standard) | Opening Size (µm) | Specification |
| 60 Mesh | 250 | Not Less Than 10.0% Retained |
| 100 Mesh | 150 | Not Less Than 40.0% Retained |
Experimental Protocols
The data presented in this guide are derived from established analytical methods for particle size determination. The following are detailed descriptions of the experimental protocols.
Methodology 1: Particle Size Distribution by Laser Diffraction
Laser diffraction is a widely used technique for measuring the particle size distribution of a material. The principle is based on the measurement of the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.
Experimental Workflow:
-
Sample Preparation: A representative sample of MICROCEL® MC-12 is dispersed in a suitable medium, typically air or a liquid in which it is insoluble, to form a stable and homogeneous suspension. Proper dispersion is crucial to ensure that individual particles are measured rather than agglomerates.
-
Analysis: The dispersion is circulated through the measurement cell of the laser diffraction instrument. A laser beam is directed through the cell, and the scattered light is detected by a series of photodetectors at various angles.
-
Data Processing: The instrument's software analyzes the diffraction pattern to calculate the particle size distribution. The Mie or Fraunhofer theory is applied to convert the light scattering data into a volumetric particle size distribution. The results are reported as dv10, dv50, and dv90 values.
Methodology 2: Sieve Analysis
Sieve analysis is a traditional and straightforward method for determining the particle size distribution of a powder. It involves passing a sample through a stack of sieves with progressively smaller mesh openings.
Experimental Workflow:
-
Sieve Preparation: A stack of calibrated sieves, including a 60 mesh and a 100 mesh sieve, is assembled with the coarser sieve on top and a collection pan at the bottom.
-
Sample Loading: A precisely weighed sample of MICROCEL® MC-12 is placed on the top sieve.
-
Sieving: The sieve stack is placed in a mechanical shaker and agitated for a predetermined amount of time and at a specific amplitude to ensure that particles have an opportunity to pass through the apertures.
-
Data Collection and Analysis: After shaking is complete, the material retained on each sieve is collected and weighed. The weight percentage of the total sample retained on each sieve is then calculated.
References
MICROCEL® MC-12: An In-depth Technical Guide to Water Content and Moisture Sorption
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water content and moisture sorption characteristics of MICROCEL® MC-12, a microcrystalline cellulose (B213188) (MCC) grade optimized for direct compression in pharmaceutical and nutraceutical applications. Understanding the interaction of this excipient with water is critical for formulation development, manufacturing process control, and ensuring the stability and efficacy of the final drug product.
Water Content
The water content of MICROCEL® MC-12 is a key quality attribute. It is typically determined by the Loss on Drying (LOD) method.
| Parameter | Specification |
| Water Content (LOD) | Maximum 7% [1] |
This specification indicates that in its solid form, MICROCEL® MC-12 contains a certain amount of unbound and bound water that can be removed by heating. This inherent moisture can influence the powder's flowability, compressibility, and compatibility with active pharmaceutical ingredients (APIs), particularly those that are moisture-sensitive.
Moisture Sorption Isotherm
The moisture sorption isotherm describes the equilibrium relationship between the water content of MICROCEL® MC-12 and the relative humidity (RH) of the surrounding environment at a constant temperature. While a specific isotherm for MICROCEL® MC-12 is proprietary, extensive research on various commercial grades of microcrystalline cellulose reveals a consistent sorption-desorption behavior. Studies have shown that different MCC grades exhibit nearly identical moisture sorption profiles, adsorbing 9.5-10.3% moisture at 80% RH and 12.4-13.5% at 90% RH.[2][3] The isotherm for MCC is classified as a Type II isotherm according to the Brunauer-Emmett-Teller (BET) classification, which is characteristic of multilayer adsorption on a porous solid.[2]
The following table presents typical equilibrium moisture content (EMC) data for microcrystalline cellulose at 25°C, which can be considered representative for MICROCEL® MC-12.
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |
| 11 | 4.2[4] |
| 23 | 6.5 |
| 33 | 8.2 |
| 58 | 14.3 |
| 65 | 15.8 |
| 75 | 17.5 |
| 80 | 9.5 - 10.3 |
| 90 | 12.4 - 13.5 |
Experimental Protocols
Determination of Water Content (Loss on Drying)
The Loss on Drying (LOD) method is a standard thermogravimetric technique used to determine the amount of volatile matter, primarily water, in a sample.
Principle: The sample is heated to a specified temperature, and the weight loss is measured until a constant weight is achieved. The difference between the initial and final weight is reported as the percentage of water content.
Apparatus:
-
Drying oven with temperature control
-
Analytical balance
-
Desiccator
-
Weighing bottle
Methodology:
-
Pre-dry the weighing bottle in an oven at 105°C for 30 minutes.
-
Cool the weighing bottle in a desiccator to room temperature and accurately weigh it.
-
Transfer approximately 1-2 grams of the MICROCEL® MC-12 sample into the weighing bottle and record the exact weight.
-
Place the weighing bottle with the sample in a preheated oven at 105°C for 3 hours.
-
After 3 hours, remove the weighing bottle from the oven and place it in a desiccator to cool to room temperature.
-
Reweigh the weighing bottle with the dried sample.
-
The percentage of water content is calculated using the following formula:
LOD (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Moisture Sorption Isotherm Analysis (Dynamic Vapor Sorption)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the rate and amount of solvent vapor sorbed by a sample at specified temperatures and relative humidities.
Principle: A sample is placed in a controlled environment where the relative humidity is systematically varied in steps. The sample's weight change is continuously monitored until equilibrium is reached at each step.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer with a microbalance
Methodology:
-
Place a precisely weighed sample of MICROCEL® MC-12 (typically 5-10 mg) onto the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This establishes the dry mass of the sample.
-
Initiate the sorption analysis by incrementally increasing the relative humidity in steps (e.g., 10% increments from 0% to 90% RH).
-
At each RH step, the system holds the humidity constant and monitors the sample's mass until the rate of mass change over time ( dm/dt ) falls below a predefined equilibrium criterion (e.g., 0.002% per minute).
-
After reaching the maximum RH, a desorption isotherm is generated by incrementally decreasing the relative humidity back to 0%.
-
The equilibrium moisture content at each RH step is calculated as the percentage change in mass relative to the initial dry mass.
References
An In-depth Technical Guide on the Bulk and Tapped Density of MICROCEL® MC-12
This technical guide provides a detailed overview of the bulk and tapped density of MICROCEL® MC-12, a microcrystalline cellulose (B213188) used as a filler/binder in pharmaceutical and nutraceutical oral dosage forms. This document is intended for researchers, scientists, and drug development professionals, offering precise data, experimental methodologies, and a visual representation of the testing workflow.
Introduction to MICROCEL® MC-12
MICROCEL® MC-12 is a grade of microcrystalline cellulose characterized by an intermediate particle size, which imparts excellent flowability and compressibility properties.[1] It is particularly suitable for direct compression formulations, especially with active pharmaceutical ingredients (APIs) that have poor flow characteristics.[1] Its application helps in reducing weight variation in tablets and capsules, particularly in semi-automatic or gravity-fed filling machines.[1]
Bulk Density and Tapped Density Data
The density properties of an excipient are critical for powder handling, processing, and the final dosage form's uniformity. The bulk density accounts for the volume of the powder including the interparticle void space, while the tapped density represents the increased bulk density after the powder has been mechanically settled.[2][3]
The typical physical properties of MICROCEL® MC-12 are summarized in the table below.
| Property | Value | Unit |
| Bulk Density | 0.3 | g/cm³ |
| Tapped Density | 0.53 | g/cm³ |
These values are crucial for calculating other important powder flowability indicators such as the Carr's Index and Hausner Ratio.
Experimental Protocols for Density Measurement
The determination of bulk and tapped density for pharmaceutical powders is standardized by pharmacopeias such as the United States Pharmacopeia (USP). The methodologies described below are based on the harmonized USP General Chapter <616>.
3.1. Bulk Density Determination (Method I: Graduated Cylinder)
Bulk density is a measure of the volume occupied by a known mass of an untapped powder sample.
-
Apparatus: A 250 mL graduated cylinder (readable to 2 mL) and a balance with 0.1% accuracy are required.
-
Procedure:
-
If necessary, the powder sample is gently passed through a 1.0 mm sieve to break up any agglomerates that may have formed during storage.
-
Approximately 100 g of the test sample (m) is weighed with 0.1% accuracy.
-
The weighed powder is gently introduced into the dry graduated cylinder without compacting it.
-
The powder is carefully leveled without compacting, and the unsettled apparent volume (V₀) is read to the nearest graduated unit.
-
The bulk density is calculated in g/mL using the formula: m / V₀ .
-
For reproducibility, replicate determinations are recommended.
-
3.2. Tapped Density Determination
Tapped density is the increased bulk density achieved after mechanically tapping a container holding the powder sample.
-
Apparatus: A mechanical tapped density tester capable of providing a fixed drop of 14 ± 2 mm at a nominal rate of 300 drops per minute is used. The graduated cylinder from the bulk density measurement is secured in the holder of the tester.
-
Procedure:
-
Following the determination of the bulk volume (V₀), the graduated cylinder containing the sample is secured in the holder of the tapping apparatus.
-
The sample is subjected to a sequence of taps (B36270). The volume is read after 10, 500, and 1250 taps (V₁₀, V₅₀₀, and V₁₂₅₀).
-
The tapped volume is considered to be the final volume (Vf) if the difference between V₅₀₀ and V₁₂₅₀ is 2 mL or less.
-
If the difference exceeds 2 mL, tapping is continued in increments (e.g., another 1250 taps) until the difference between successive measurements is 2 mL or less.
-
The tapped density is calculated in g/mL using the formula: m / Vf .
-
Replicate determinations are generally desirable for this property.
-
Visualization of Experimental Workflow
The logical flow of the experimental procedures for determining bulk and tapped density is illustrated in the following diagram.
References
Flowability and Compressibility Characteristics of Pharmaceutical Powders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical powder properties of flowability and compressibility, essential for the successful development and manufacturing of solid dosage forms. While "MC12" is used as a placeholder, the principles and methodologies described herein are broadly applicable to a wide range of pharmaceutical powders. Understanding these characteristics is paramount for ensuring product quality, uniformity, and manufacturability, from early-stage development to large-scale production.
Core Concepts in Powder Characterization
The behavior of a powder is governed by a combination of physical properties, including particle size and distribution, shape, surface texture, and density.[1] These attributes, in turn, dictate the bulk properties of flowability and compressibility.
-
Flowability: This refers to the ability of a powder to flow uniformly and consistently under a given set of conditions. Poor flowability can lead to a host of manufacturing problems, including inconsistent die filling, tablet weight variation, and non-uniform dosage.[2]
-
Compressibility: This is the measure of a powder's volume reduction under pressure. It is a critical parameter in tableting operations, influencing tablet hardness, porosity, and dissolution characteristics.[3]
A thorough understanding and characterization of these properties are essential for robust formulation development and scalable manufacturing processes.
Quantitative Analysis of Powder Properties
Several key indices are used to quantify the flowability and compressibility of powders. These are typically derived from measurements of bulk and tapped density.
Table 1: Key Indices for Powder Flowability and Compressibility
| Parameter | Formula | Calculation | Significance |
| Bulk Density (ρb) | Mass / Volume | The density of the powder in its loose, unsettled state. | Influences die fill and packaging volume. |
| Tapped Density (ρt) | Mass / Tapped Volume | The density of the powder after a defined number of mechanical taps (B36270). | Reflects the packing potential of the powder. |
| Carr's Index (CI) | % | [(ρt - ρb) / ρt] x 100 | An indication of the compressibility of a powder. Higher values suggest poorer flowability. |
| Hausner Ratio (HR) | - | ρt / ρb | Related to interparticle friction. A higher ratio indicates greater friction and poorer flow.[2] |
| Angle of Repose (θ) | Degrees (°) | The angle of the conical pile formed by the powder. | A lower angle generally indicates better flowability.[2] |
Table 2: Scale of Flowability Based on Carr's Index and Hausner Ratio
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤ 10 | 1.00 - 1.11 |
| Good | 11 - 15 | 1.12 - 1.18 |
| Fair | 16 - 20 | 1.19 - 1.25 |
| Passable | 21 - 25 | 1.26 - 1.34 |
| Poor | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 32 - 37 | 1.46 - 1.59 |
| Very, Very Poor | > 38 | > 1.60 |
Experimental Protocols
Accurate and reproducible characterization of powder properties relies on standardized experimental methodologies.
Determination of Bulk and Tapped Density
Objective: To measure the bulk and tapped densities of the powder, which are then used to calculate Carr's Index and the Hausner Ratio.
Apparatus:
-
Graduated cylinder (typically 100 mL or 250 mL)
-
Tapped density tester
-
Balance
Methodology:
-
Weigh a specified amount of the powder sample.
-
Carefully introduce the powder into a dry, tared graduated cylinder without compacting it.
-
Record the unsettled volume. This is the bulk volume.
-
Calculate the bulk density by dividing the mass of the powder by the bulk volume.
-
Place the graduated cylinder onto the tapped density tester.
-
Subject the cylinder to a specified number of mechanical taps (e.g., 500, 750, 1250) until the volume no longer changes significantly.
-
Record the final, tapped volume.
-
Calculate the tapped density by dividing the mass of the powder by the tapped volume.
Measurement of the Angle of Repose
Objective: To determine the angle of repose as a direct measure of powder flowability.
Apparatus:
-
Funnel with a controlled orifice
-
Horizontal, flat surface
-
Height-adjustable stand for the funnel
-
Ruler or caliper
Methodology:
-
Position the funnel at a fixed height above the flat surface.
-
Pour the powder sample through the funnel, allowing it to form a conical pile.
-
Continue pouring until the apex of the pile reaches the funnel tip.
-
Carefully measure the height (h) and the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan-1(h/r).
Visualizing Experimental Workflows and Influencing Factors
The following diagrams illustrate the logical flow of powder characterization and the interplay of factors affecting flowability.
Caption: Experimental workflow for powder characterization.
Caption: Factors influencing powder flowability.
Conclusion
The flowability and compressibility of pharmaceutical powders are critical quality attributes that significantly impact the efficiency of manufacturing processes and the quality of the final product. A comprehensive characterization using the methodologies outlined in this guide is essential for formulation development, process optimization, and quality control. By understanding and controlling these fundamental powder properties, researchers and drug development professionals can mitigate manufacturing risks and ensure the consistent production of safe and effective medicines.
References
- 1. Predicting Powder Blend Flowability from Individual Constituent Properties Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. Characterising Powder Flow Properties for Pharmaceutical Applications [freemantech.co.uk]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Microcrystalline cellulose (B213188) (MCC) stands as a cornerstone excipient in the pharmaceutical industry, prized for its versatility and multifaceted functionality. Derived from purified, partially depolymerized wood pulp, this refined cellulose is a white, odorless, and tasteless powder that has become indispensable in the formulation of solid dosage forms. Its unique physical and chemical properties allow it to act as a binder, diluent, disintegrant, and flow aid, making it a critical component in the development of robust and effective tablets and capsules. This technical guide provides a comprehensive overview of the primary applications of MCC in pharmaceuticals, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.
Core Pharmaceutical Applications of Microcrystalline Cellulose
MCC's utility in pharmaceutical formulations is extensive, with its primary roles being crucial for the integrity, performance, and manufacturability of solid dosage forms.
Binder: Ensuring Tablet Cohesion and Strength
As a binder, MCC is instrumental in holding the tablet's components together, providing the necessary mechanical strength to withstand the rigors of manufacturing, packaging, shipping, and handling by the patient.[1][2] During the compression process, the fibrous and plastic nature of MCC particles allows for extensive intermolecular hydrogen bonding, forming a strong and cohesive tablet matrix.[3] This exceptional compressibility is a key reason for its widespread use, particularly in direct compression tableting.[4][5] Different grades of MCC, such as MCC 101 and MCC 102, offer varying binding characteristics based on their particle size and density.
Diluent/Filler: Providing Bulk and Uniformity
In formulations containing potent active pharmaceutical ingredients (APIs) with small doses, MCC acts as a diluent or filler to increase the bulk of the tablet to a practical size for compression and handling. Its inert nature ensures that it does not react with the API, preserving the drug's stability and efficacy. The use of MCC as a filler contributes to uniform tablet weight and content, which is critical for accurate dosing.
Disintegrant: Facilitating Rapid Tablet Breakup
MCC's ability to facilitate the rapid disintegration of a tablet upon contact with fluids is another of its vital functions. It achieves this through a dual mechanism of wicking and swelling. The porous structure of MCC allows for rapid water uptake into the tablet matrix (wicking), which then causes the MCC particles to swell, creating internal pressure that breaks the tablet apart. This ensures the timely release of the API for dissolution and subsequent absorption. The concentration of MCC in a formulation can significantly impact the disintegration time.
Other Specialized Applications
Beyond its primary roles, MCC also serves other important functions:
-
Flow Aid (Glidant): Certain grades of MCC, like MCC 102, with larger particle sizes, exhibit good flow properties, which is essential for the efficient and uniform filling of tablet dies during high-speed manufacturing.
-
Controlled-Release Formulations: MCC can be used in matrix-type, sustained-release formulations where it helps to control the release of the drug over an extended period.
-
Wet Granulation: In wet granulation processes, MCC aids in the uniform distribution of the granulating fluid and improves the properties of the resulting granules.
-
Extrusion-Spheronization: MCC is a key component in producing spherical pellets due to its plastic and cohesive properties.
Quantitative Data on Microcrystalline Cellulose Properties
The selection of a specific grade of MCC is a critical decision in formulation development, as their physical properties directly influence the final product's characteristics. The following tables summarize key quantitative and qualitative properties of different MCC grades and the impact of MCC concentration on tablet properties.
Table 1: Comparative Properties of Common MCC Grades
| Property | MCC 101 | MCC 102 | Source |
| Average Particle Size | ~50 µm | ~100 µm | |
| Flow Properties | Moderate | Excellent | |
| Bulk Density | Lower | Higher | |
| Compressibility | Excellent, leads to harder tablets | Good, suitable for high-speed presses | |
| Primary Application | Direct compression, wet granulation | Direct compression, especially for high-speed manufacturing |
Table 2: Influence of MCC Concentration on Tablet Properties (Acetaminophen Formulation)
| MCC Concentration | Tablet Hardness (N) | Disintegration Time (min) | Source |
| 0% | Lower | Longer | |
| 10% | Increased | Decreased | |
| 20% | Further Increased | Further Decreased | |
| Optimal Range | 50-80 N (at 6.5-8.5% MCC) | ≤ 3.5 min (at 6.5-8.5% MCC) |
Key Experimental Protocols
Standardized testing is crucial for characterizing the properties of MCC and ensuring the quality of the final tablet formulation. The following are detailed methodologies for key experiments based on United States Pharmacopeia (USP) guidelines.
Determination of Powder Flow Properties
Good powder flow is essential for uniform die filling and consistent tablet weight.
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface.
-
Apparatus: Funnel with a fixed diameter, horizontal surface.
-
Procedure:
-
Allow the powder to flow through the funnel onto the horizontal surface until a cone-shaped pile is formed.
-
Measure the height (h) and the radius (r) of the base of the cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
-
Interpretation of Flowability:
-
Excellent: < 25°
-
Good: 25-30°
-
Fair: 30-40°
-
Poor: > 40°
-
These indices are calculated from the bulk and tapped densities of the powder.
-
Apparatus: Graduated cylinder, mechanical tapping device.
-
Procedure:
-
Gently pour a known weight of the powder into a graduated cylinder and record the volume to determine the bulk density (Bulk Density = Weight / Bulk Volume).
-
Place the graduated cylinder on a mechanical tapping device and tap it for a specified number of times (e.g., 100, 500, 1250 taps) until the volume is constant. Record the final volume to determine the tapped density (Tapped Density = Weight / Tapped Volume).
-
Calculate Carr's Index and Hausner Ratio using the following formulas:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
-
Interpretation of Flowability:
| Carr's Index (%) | Flow Character | Hausner Ratio |
| ≤ 10 | Excellent | 1.00 - 1.11 |
| 11 - 15 | Good | 1.12 - 1.18 |
| 16 - 20 | Fair | 1.19 - 1.25 |
| 21 - 25 | Passable | 1.26 - 1.34 |
| 26 - 31 | Poor | 1.35 - 1.45 |
| 32 - 37 | Very Poor | 1.46 - 1.59 |
| > 38 | Very, very poor | > 1.60 |
Tablet Hardness (Breaking Force) Test (USP <1217>)
This test measures the mechanical strength of the tablet.
-
Apparatus: Tablet hardness tester with two platens.
-
Procedure:
-
Place the tablet between the two platens of the tester. For round tablets, this is done diametrically.
-
Start the tester, which applies a compressive force at a constant rate.
-
The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (kp).
-
Repeat the test for a representative sample of tablets (e.g., 10 tablets) and calculate the average hardness.
-
Tablet Friability Test (USP <1216>)
This test assesses the tablet's ability to withstand abrasion and shock.
-
Apparatus: Friability tester with a rotating drum.
-
Procedure:
-
For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of > 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100.
-
-
Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
Tablet Disintegration Test (USP <701>)
This test determines whether tablets break up within a prescribed time when placed in a liquid medium.
-
Apparatus: Disintegration tester consisting of a basket-rack assembly with six tubes, a 1000-mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the temperature at 37 ± 2°C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, immersing the basket in the specified fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C. The basket is raised and lowered in the fluid at a constant frequency.
-
Observe the tablets at the end of the time specified in the monograph (typically 30 minutes for immediate-release tablets).
-
-
Acceptance Criteria: All tablets should have disintegrated completely. If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen is a soft mass having no palpably firm core.
Visualizing Key Concepts with Graphviz
To further elucidate the roles and mechanisms of MCC, the following diagrams have been generated using Graphviz.
References
MICROCEL® MC-12 as a Pharmaceutical Excipient: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MICROCEL® MC-12, a specialized grade of microcrystalline cellulose (B213188) (MCC), and its role as a versatile excipient in pharmaceutical formulations. This document details its physicochemical properties, primary applications, and the methodologies involved in its use, with a focus on solid dosage form development.
Introduction to MICROCEL® MC-12
MICROCEL® MC-12 is a purified, partially depolymerized alpha-cellulose, manufactured to have specific properties that make it an ideal excipient for pharmaceutical applications.[1][2] As a member of the microcrystalline cellulose family, it is widely recognized for its functionality as a binder, filler, disintegrant, and flow aid in the manufacturing of tablets and capsules.[1][2] MICROCEL® MC-12 is particularly optimized for direct compression, a streamlined and cost-effective tablet manufacturing process.[3][4] Its use can enhance the flowability of powder blends and improve the compressibility of active pharmaceutical ingredients (APIs), especially those with poor flow characteristics.[5]
Physicochemical Properties of MICROCEL® MC-12
The performance of MICROCEL® MC-12 as an excipient is dictated by its distinct physical and chemical characteristics. The following tables summarize the key quantitative properties of MICROCEL® MC-12 and provide a comparison with other common grades of MICROCEL®.
Table 1: Typical Physicochemical Properties of MICROCEL® MC-12
| Property | Value | Unit |
| Morphology | ||
| Average Mean Particle Diameter | 160 | µm |
| Particle Size Distribution (Laser Diffraction) | ||
| dv10 | 60 | µm |
| dv50 | 180 | µm |
| dv90 | 380 | µm |
| Powder Characteristics | ||
| Bulk Density | 0.3 | g/cm³ |
| Tapped Density | 0.53 | g/cm³ |
| True Density | 1.54 | g/cm³ |
| Specific Surface Area | 1.05 | m²/g |
| Angle of Repose | 36 | ° |
| Powder Flowability (Ph.Eur. 2.9.16, 10mm outflow) | 16 | s |
| Other Properties | ||
| Water Content (LOD) Maximum | 7 | % |
| Solubility | Practically insoluble in water, dilute acids, and most organic solvents | - |
Source: Roquette Technical Data Sheet[3]
Table 2: Comparative Properties of Different MICROCEL® Grades
| Grade | Average Particle Size (µm) | Bulk Density (g/cm³) | Loss on Drying (%) | Primary Application |
| MC-101 | 50 | 0.26-0.31 | NMT 7 | Wet Granulation |
| MC-102 | 100 | 0.28-0.33 | NMT 7 | Direct Compression |
| MC-12 | 160 | 0.30-0.40 | NMT 7 | Direct Compression (Improved Flow) |
| MC-200 | 180 | 0.33-0.40 | NMT 7 | Direct Compression (Improved Flow) |
| MC-112 | 100 | 0.28-0.33 | NMT 1.5 | Moisture Sensitive Formulations |
Source: Roquette Product Information[6][7]
Core Functionalities and Mechanisms of Action
MICROCEL® MC-12 exhibits multifunctional properties that are crucial in the formulation of solid dosage forms.
As a Binder in Tablet Compression
The excellent binding properties of microcrystalline cellulose are a result of the plastic deformation of its particles under compression. The large surface area of the fibrous particles allows for the formation of numerous hydrogen bonds, creating a strong and cohesive tablet matrix. This results in tablets with high mechanical strength and low friability.
Caption: Mechanism of MICROCEL® as a binder in tablet formation.
As a Disintegrant in Solid Dosage Forms
MICROCEL® MC-12 also functions as an effective disintegrant. Its porous structure and hydrophilic nature facilitate rapid water uptake into the tablet matrix through wicking action. This leads to swelling of the cellulose fibers, which generates internal pressure, causing the tablet to break apart and release the active pharmaceutical ingredient.
Caption: Disintegration mechanism facilitated by MICROCEL®.
Experimental Protocols
The following are detailed methodologies for common pharmaceutical processes involving MICROCEL® MC-12.
Direct Compression Tablet Manufacturing
Direct compression is the preferred method for formulations using MICROCEL® MC-12 due to its optimized flow and compressibility.[3][4]
Objective: To prepare tablets of a model API using MICROCEL® MC-12 by direct compression.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide, optional)
-
Blender (e.g., V-blender, bin blender)
-
Sieve (e.g., 40-mesh, 60-mesh)
-
Tablet Press (e.g., single-punch or rotary press)
-
Tablet tester (for hardness, thickness, and friability)
-
Disintegration tester
-
Dissolution apparatus
Protocol:
-
Dispensing and Sieving: Accurately weigh all ingredients. Sieve the API and MICROCEL® MC-12 through a 40-mesh sieve to ensure de-agglomeration and uniform particle size. Sieve the lubricant and glidant (if used) through a 60-mesh sieve.
-
Blending:
-
Add the sieved API and MICROCEL® MC-12 to the blender.
-
Blend for a predetermined time (e.g., 15 minutes) at a set speed to achieve a homogenous mixture.
-
Add the sieved lubricant and glidant to the blender.
-
Blend for a shorter duration (e.g., 3-5 minutes) to ensure adequate lubrication without over-mixing, which can negatively impact tablet hardness and dissolution.
-
-
In-Process Quality Control (IPQC) of Blend: Perform tests for blend uniformity, bulk density, and tapped density.
-
Tablet Compression:
-
Load the final blend into the hopper of the tablet press.
-
Set the machine parameters (e.g., compression force, tablet weight, thickness).
-
Compress the blend into tablets.
-
-
IPQC of Tablets: During compression, periodically check tablet weight, hardness, thickness, and friability to ensure they meet specifications.
-
Finished Product Testing: Perform final quality control tests on the compressed tablets, including appearance, assay, content uniformity, disintegration time, and dissolution profile.
Caption: Workflow for direct compression tablet manufacturing.
Wet Granulation
While MICROCEL® MC-12 is optimized for direct compression, microcrystalline cellulose, in general, is also widely used in wet granulation, particularly grades like MC-101.[8][9] The following is a general protocol for wet granulation.
Objective: To prepare granules for tablet compression using a wet granulation process.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Filler (e.g., MICROCEL® MC-101)
-
Binder (e.g., Povidone, Starch Paste)
-
Disintegrant (can be added intragranularly and/or extragranularly)
-
Granulating Fluid (e.g., Purified Water, Ethanol)
-
Lubricant (e.g., Magnesium Stearate)
-
High-shear mixer/granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Milling equipment (e.g., conical mill, oscillating granulator)
-
Blender
Protocol:
-
Dry Mixing: Weigh and sieve the API, filler, and intragranular portion of the disintegrant. Mix these components in a high-shear mixer or planetary mixer until a uniform powder blend is obtained.[1][6]
-
Wet Massing: Prepare the binder solution. Slowly add the binder solution to the powder blend while mixing. Continue mixing until a wet mass of suitable consistency is formed (a "snowball" consistency).
-
Wet Milling/Screening: Pass the wet mass through a screen or mill to produce wet granules of a desired size.[6]
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached (typically 1-3%).
-
Dry Milling/Screening: Mill the dried granules to break any agglomerates and achieve a uniform particle size distribution.
-
Final Blending: Add the extragranular components (e.g., remaining disintegrant, glidant, and lubricant) to the dried granules in a blender. Mix for a short duration to ensure uniformity.
-
Compression: The final granular blend is then ready for compression into tablets, following a similar procedure as in direct compression.
Caption: Workflow for wet granulation tablet manufacturing.
Conclusion
MICROCEL® MC-12 is a high-quality pharmaceutical excipient with well-defined physicochemical properties that make it particularly suitable for direct compression tablet manufacturing. Its excellent flowability, compressibility, and dual functionality as a binder and disintegrant offer significant advantages in the development of robust solid oral dosage forms. This guide provides the foundational technical information and experimental frameworks to aid researchers and drug development professionals in effectively utilizing MICROCEL® MC-12 in their formulations.
References
- 1. How Tablets Are Manufactured | Thomas Processing [thomasprocessing.com]
- 2. quadro-mpt.com [quadro-mpt.com]
- 3. pharmalesson.com [pharmalesson.com]
- 4. fluidpack.net [fluidpack.net]
- 5. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 6. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 7. Tablet Press: Types, functional parts, how it works, advantages.. [pharmapproach.com]
- 8. ruidapacking.com [ruidapacking.com]
- 9. lodhapharma.com [lodhapharma.com]
Microcrystalline Cellulose: A Comprehensive Technical Guide to its Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcrystalline cellulose (B213188) (MCC) is a purified, partially depolymerized cellulose prepared by treating alpha-cellulose, obtained as a pulp from fibrous plant material, with mineral acids. It is a white, odorless, tasteless, crystalline powder that is insoluble in water, ethanol, and ether. Due to its versatile properties, including high compressibility, inertness, and excellent binding capabilities, MCC is widely used as an excipient in the pharmaceutical, food, and cosmetic industries. This in-depth technical guide provides a comprehensive overview of the safety and toxicity data for microcrystalline cellulose, with a focus on quantitative data, detailed experimental methodologies, and relevant biological pathways.
Quantitative Toxicological Data
The toxicological profile of microcrystalline cellulose has been extensively studied, consistently demonstrating a very low order of toxicity. The following tables summarize the key quantitative data from acute, subchronic, chronic, reproductive, and genetic toxicity studies.
Table 1: Acute Toxicity Data
| Species | Route of Administration | Endpoint | Value | Reference(s) |
| Rat | Oral | LD50 | > 5,000 mg/kg bw | [1] |
| Rabbit | Dermal | LD50 | > 2,000 mg/kg bw | [1] |
| Rat | Inhalation (4-hour) | LC50 | > 5.8 mg/L | [1] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to cause death in 50% of the test animals. A higher LD50 or LC50 value is indicative of lower acute toxicity.
Table 2: Subchronic and Chronic Toxicity Data
| Species | Study Duration | Route of Administration | NOAEL | Key Findings | Reference(s) |
| Rat | 90 days | Oral (gavage) | > 5,000 mg/kg bw/day | No treatment-related adverse effects observed. | [2][3] |
| Rat | 90 days | Oral (diet) | ~4,000 mg/kg bw/day (50,000 mg/kg in diet) | No adverse effects on body weight gain, hematology, clinical chemistry, or histopathology. | [3] |
| Rat | 72 weeks | Oral (diet) | 15,000 mg/kg bw/day (30% in diet) | No effects on survival, feed efficiency, or hematology. No increase in tumor incidence. | [1] |
Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.
Table 3: Reproductive and Developmental Toxicity Data
| Species | Study Type | Route of Administration | NOAEL (Maternal and Developmental) | Key Findings | Reference(s) |
| Rat | Teratogenicity | Oral (diet) | 4,410 mg/kg bw/day | No treatment-related adverse effects on pregnancy, parturition, or litter parameters. | [3] |
| Rat | Reproduction/Developmental Toxicity Screening (OECD 421) | Oral (diet with guar (B607891) gum) | 4,500 mg/kg bw/day | No adverse effects on maternal or developmental endpoints. | [1] |
| Rat | Reproduction/Developmental Toxicity Screening (OECD 421) | Oral (diet with sodium carboxymethylcellulose) | 4,600 mg/kg bw/day | No adverse effects on maternal or developmental endpoints. | [1] |
Table 4: Genotoxicity Data
| Test System | Assay | Results | Reference(s) |
| Salmonella typhimurium | Ames Test (Bacterial Reverse Mutation Assay) | Negative | [3] |
| Mouse Lymphoma Cells | Forward Mutation Assay | Negative | [3] |
| Rat Liver Primary Cell Cultures | Unscheduled DNA Synthesis | Negative | [3] |
| Mouse | In vivo Micronucleus Test | Negative | [3] |
Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an ADI of "not specified" for microcrystalline cellulose. This designation is given to substances of very low toxicity for which the total dietary intake, arising from their use at levels necessary to achieve the desired technological effect, is not considered to represent a hazard to health.
Experimental Protocols
The safety and toxicity studies for microcrystalline cellulose have been conducted following internationally recognized guidelines, primarily those established by the Organisation for an Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and reliability of the data. Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (Following OECD Guideline 423)
-
Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley strain) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before administration of the test substance.
-
Dose Administration: A limit dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity. The microcrystalline cellulose is suspended in a suitable vehicle (e.g., water) and administered by oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
References
- 1. Safety and efficacy of microcrystalline cellulose for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative investigation of uptake of fine particle size microcrystalline cellulose following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.ec.europa.eu [food.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for Direct Compression with MICROCEL® MC-12
Introduction
Direct compression is a streamlined and cost-effective tablet manufacturing process that involves compressing a blend of active pharmaceutical ingredients (APIs) and excipients without a granulation step.[1][2] This method is advantageous for moisture-sensitive and heat-labile drugs.[3] Microcrystalline cellulose (B213188) (MCC) is a widely used excipient in direct compression due to its excellent compressibility, binding properties, and compatibility with various APIs.[4][5] MICROCEL® MC-12 is a specific grade of microcrystalline cellulose optimized for direct compression applications. It is a white, odorless, and tasteless non-fibrous powder. This document provides a standard operating procedure for direct compression using MICROCEL® MC-12, targeting researchers, scientists, and drug development professionals.
Material Properties of MICROCEL® MC-12
Understanding the physicochemical properties of MICROCEL® MC-12 is crucial for successful formulation development. It is characterized by an intermediate particle size that offers a balance of flowability and compressibility.
| Property | Value | Reference |
| Physical Form | White, non-fibrous powder | |
| Average Mean Particle Diameter | 160 µm | |
| Particle Size Distribution (dv10) | 60 µm | |
| Particle Size Distribution (dv50) | 180 µm | |
| Particle Size Distribution (dv90) | 380 µm | |
| Bulk Density | 0.3 g/cm³ | |
| Tapped Density | 0.53 g/cm³ | |
| True Density | 1.54 g/cm³ | |
| Powder Flowability (Ph.Eur. 2.9.16, 10mm outflow opening) | 16 s | |
| Angle of Repose | 36° | |
| Water Content (LOD) | Maximum 7% | |
| Solubility | Slightly soluble in 5% w/v sodium hydroxide (B78521) solution; practically insoluble in water, dilute acids, and most organic solvents. |
Experimental Protocols
The following protocols outline the standard procedures for developing and evaluating tablets manufactured by direct compression using MICROCEL® MC-12.
1. Powder Blend Preparation
A homogenous powder blend is critical for content uniformity and consistent tablet properties.
-
Objective: To prepare a uniform mixture of the API and excipients for direct compression.
-
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12
-
Other excipients (e.g., lubricant, glidant, disintegrant)
-
Sieve (e.g., 1.00 mm)
-
V-blender or other suitable powder mixer
-
-
Procedure:
-
Screen the API, MICROCEL® MC-12, and other excipients through a sieve to remove any lumps and ensure particle size uniformity.
-
Place the screened API and the majority of the MICROCEL® MC-12 into the blender.
-
Mix for a predetermined time (e.g., 15-20 minutes) to ensure a homogenous distribution of the API.
-
If using a glidant, add it to the blend and mix for an additional period (e.g., 5 minutes).
-
In the final step, add the lubricant (e.g., magnesium stearate) and mix for a short duration (e.g., 3-5 minutes). Over-lubrication should be avoided as it can negatively impact tablet hardness.
-
2. Direct Compression Tablet Manufacturing
This protocol describes the compression of the powder blend into tablets.
-
Objective: To produce tablets with desired physical characteristics (e.g., weight, hardness, thickness).
-
Equipment:
-
Single-punch or rotary tablet press
-
Appropriate tooling (punches and dies)
-
-
Procedure:
-
Load the prepared powder blend into the hopper of the tablet press.
-
Set the desired compression parameters, including tablet weight, compression force, and press speed.
-
Begin the compression process, collecting initial samples to verify tablet weight, hardness, and thickness.
-
Adjust the press settings as needed to achieve the target specifications.
-
Once the parameters are optimized, proceed with the main compression run.
-
Collect tablets at regular intervals for quality control checks.
-
3. Tablet Characterization
Thorough characterization of the compressed tablets is essential to ensure they meet quality standards.
-
Objective: To evaluate the physical properties and performance of the manufactured tablets.
-
Key Parameters and Methods:
-
Weight Variation: Weigh a specified number of individual tablets (e.g., 20) and calculate the average weight and the percentage deviation for each tablet.
-
Hardness (Breaking Force): Measure the force required to break a tablet diametrically using a tablet hardness tester.
-
Thickness: Measure the thickness of a specified number of tablets using a calibrated caliper.
-
Friability: Subject a dedusted sample of tablets to a specified number of rotations in a friability tester and calculate the percentage of weight loss. A result of less than 1% is generally considered acceptable.
-
Disintegration Time: Determine the time it takes for tablets to disintegrate in a specified liquid medium using a disintegration tester.
-
Dissolution: Measure the rate and extent of API release from the tablet in a specified dissolution medium using a dissolution apparatus (e.g., USP Apparatus 2, paddle method).
-
Quantitative Data Summary
The following table presents example data for a direct compression formulation using MICROCEL® MC-12. Note that these values are illustrative and will vary depending on the specific API and formulation composition.
| Parameter | Example Formulation with Acetaminophen | Reference |
| API | Acetaminophen (40%) | |
| Excipient | MICROCEL® MC-102 (59.5%)* | |
| Lubricant | Magnesium Stearate (0.5%) | |
| Compression Force | 15 kN | |
| Tablet Weight | 253.9 mg | |
| Tablet Hardness | 65.2 N | |
| Tablet Porosity | 17.9% | |
| Friability | Passed USP criteria | |
| Dissolution | >80% in 30 minutes |
*Note: While the reference uses MICROCEL® MC-102, this data provides a relevant example of a direct compression formulation with a high drug load.
Visualizations
Direct Compression Workflow
Caption: A flowchart illustrating the key stages of the direct compression manufacturing process.
Tablet Quality Control Logic
Caption: A decision-making diagram for the quality control testing of manufactured tablets.
References
Application Notes & Protocols: The Use of MICROCEL® MC-12 in Wet Granulation Formulations
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview, technical data, and a detailed protocol for the application of MICROCEL® MC-12 microcrystalline cellulose (B213188) (MCC) in wet granulation processes. While MICROCEL® MC-12 is primarily optimized for direct compression, this guide explores its utility and expected performance in wet granulation scenarios.
Introduction to MICROCEL® MC-12
MICROCEL® MC-12 is a grade of microcrystalline cellulose characterized by an intermediate-to-large particle size, which imparts excellent flowability and good compressibility.[1] While the manufacturer primarily highlights its optimization for direct compression and dry granulation/roll compaction, its inherent properties as an MCC allow it to function as a binder and filler in wet granulation processes.[2][3][4]
The use of MCC in wet granulation is well-established. Its primary functions include:
-
Uniform Wetting: MCC's porous structure and large surface area enable it to act as a "wicking agent," rapidly absorbing and distributing the granulating fluid. This promotes uniform granule formation and prevents localized overwetting.[5]
-
Improved Granule & Tablet Strength: The inherent binding properties of MCC contribute to the formation of robust granules, which translates to tablets with high hardness and low friability.
-
Process Robustness: MCC's ability to retain water makes the wet mass less sensitive to variations in the amount of granulation fluid added, simplifying the process.
This note will detail the specific considerations and expected outcomes when using the larger particle size of MICROCEL® MC-12 in such a process.
Physicochemical Properties of MICROCEL® MC-12
Understanding the properties of MICROCEL® MC-12 is crucial for predicting its behavior during wet granulation. The following table summarizes its typical specifications.
Table 1: Typical Properties of MICROCEL® MC-12
| Property | Typical Value | Source |
|---|---|---|
| Generic Name | Microcrystalline Cellulose NF, EP | |
| Appearance | White, odorless, tasteless, non-fibrous powder | |
| Mean Particle Size (µm) | ~160 µm | |
| Bulk Density (g/cm³) | ~0.3 g/cm³ | |
| Moisture Content (%) | ≤ 7.0% |
| Primary Application | Direct Compression, Dry Granulation, Improved Flow | |
For context, the table below compares MC-12 with other common MICROCEL® grades.
Table 2: Comparative Properties of Select MICROCEL® Grades
| Grade | Mean Particle Size (µm) | Primary Application | Source |
|---|---|---|---|
| MICROCEL® MC-101 | ~50 | Optimized for Wet Granulation | |
| MICROCEL® MC-102 | ~100 | Optimized for Direct Compression & Compactibility | |
| MICROCEL® MC-12 | ~160 | Optimized for Direct Compression & Improved Flow |
| MICROCEL® MC-200 | ~180 | Improved Flowability for Direct Compression | |
Application in Wet Granulation: Expected Performance
The selection of an MCC grade impacts the granulation process and final product attributes. Using a larger particle size grade like MC-12, as opposed to a finer grade like MC-101, will likely result in several distinct outcomes.
Table 3: Expected Impact of MC-12 Particle Size in Wet Granulation
| Parameter | Expected Outcome with MICROCEL® MC-12 (vs. finer grades) | Rationale |
|---|---|---|
| Granulating Fluid Requirement | Potentially lower | Larger particles have a smaller specific surface area, requiring less liquid to achieve the desired wet mass consistency. |
| Granulation Time (Wet Massing) | Potentially shorter | Faster uniform wetting due to better liquid penetration in the powder bed, though with less surface area to cover. |
| Granule Size & Density | Larger, potentially less dense granules | Larger starting particles tend to form larger agglomerates. Wet granulation can reduce the density of MCC particles. |
| Granule Flowability | Excellent | The inherent good flow of MC-12 is expected to be retained or enhanced in the resulting granules. |
| Tablet Hardness | Good, but potentially lower than finer grades | Wet granulation can reduce the compactibility of MCC. While MCC enhances tablet strength, finer grades often result in higher tablet tensile strength. |
| Tablet Friability | Low | MCC is known to reduce tablet friability. The robust granules formed should lead to tablets that withstand mechanical stress. |
| Drying Efficiency | Improved | The formation of larger, more uniform granules can lead to more efficient and consistent drying. |
Diagrams and Workflows
Workflow for High-Shear Wet Granulation
The following diagram illustrates the key stages of a typical high-shear wet granulation process incorporating MICROCEL® MC-12.
Caption: Workflow of a typical high-shear wet granulation process.
Logical Relationships of MICROCEL® MC-12 Properties
This diagram shows the logical influence of MICROCEL® MC-12's key attributes on the process and final product quality.
Caption: Influence of MC-12 properties on process and quality attributes.
Experimental Protocol: High-Shear Wet Granulation
This protocol provides a general methodology for developing a formulation using MICROCEL® MC-12. The quantities and parameters should be optimized for each specific formulation.
Materials & Equipment
-
Active Pharmaceutical Ingredient (API)
-
Filler/Binder: MICROCEL® MC-12 (Usage level: 10-40% w/w)
-
Additional Binder (Optional): e.g., HPMC, PVP (as needed)
-
Disintegrant (Optional): e.g., Croscarmellose Sodium
-
Granulating Fluid: Purified Water or Water/Ethanol mixture
-
Lubricant: e.g., Magnesium Stearate (0.5-1.0% w/w)
-
Equipment:
-
High-Shear Mixer/Granulator
-
Fluid Bed Dryer
-
Conical Mill (e.g., Quadro® Comil®)
-
V-Blender or Bin Blender
-
Tablet Press
-
Tablet Hardness Tester, Friabilator, Disintegration Apparatus
-
Procedure
-
Dispensing and Pre-Blending:
-
Accurately weigh the API, MICROCEL® MC-12, and other intragranular excipients.
-
Pass all materials through a 20-40 mesh screen to delump.
-
Transfer the screened powders to the bowl of a high-shear granulator.
-
Dry mix the powders for 3-5 minutes at a low impeller speed.
-
-
Wet Granulation:
-
Set the granulator impeller and chopper to a pre-determined speed.
-
Add the granulating fluid at a controlled rate over 2-4 minutes.
-
Continue to mix (wet massing) for an additional 2-5 minutes after all liquid has been added to achieve a suitable granule consistency. The endpoint is typically determined by visual inspection (snowball consistency) or by monitoring power consumption/torque.
-
-
Wet Milling (Optional):
-
If the wet mass is overly agglomerated, pass it through a low-speed conical mill with a large screen to create a more uniform particle size for drying.
-
-
Drying:
-
Transfer the wet granules to a fluid bed dryer.
-
Dry the granules at an inlet temperature of 50-70°C until the Loss on Drying (LOD) is within the target range (typically < 2%).
-
-
Dry Milling:
-
Pass the dried granules through a conical mill fitted with a screen (e.g., 16-30 mesh) to achieve the final desired particle size distribution and to break any oversized agglomerates. The target granule size is often between 75-850 microns.
-
-
Final Blending:
-
Transfer the milled granules to a blender.
-
Screen the lubricant (e.g., Magnesium Stearate) through a fine mesh screen (e.g., 60 mesh) and add it to the granules.
-
Blend for a short period (e.g., 2-5 minutes) to ensure uniform distribution. Avoid over-blending.
-
-
Compression:
-
Transfer the final blend to a tablet press.
-
Compress the blend into tablets using appropriate tooling, targeting the desired weight, hardness, and thickness.
-
Granule and Tablet Evaluation
-
In-Process Granule Testing: Bulk/Tapped Density, Particle Size Distribution (Sieve Analysis), Flowability (Carr's Index, Hausner Ratio), and Loss on Drying (LOD).
-
Final Tablet Testing: Appearance, Weight Variation, Hardness, Thickness, Friability, Disintegration Time, and Dissolution Profile.
Conclusion
MICROCEL® MC-12 is a versatile excipient that, while optimized for dry processes, can be effectively utilized in wet granulation formulations. Its large particle size and excellent flow properties are expected to yield robust, free-flowing granules that can be efficiently dried and compressed. Formulators should anticipate needing potentially less granulating fluid compared to finer MCC grades and should focus on optimizing wet massing time and milling conditions to achieve the desired final tablet attributes. The provided protocol serves as a foundational starting point for the development of solid oral dosage forms using MICROCEL® MC-12 in a wet granulation process.
References
Application Notes and Protocols for Incorporating MICROCEL® MC-102 in a Controlled-Release Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
MICROCEL® MC-102, a grade of microcrystalline cellulose (B213188) (MCC), is a widely utilized excipient in the pharmaceutical industry. While it is commonly known as a binder and filler in immediate-release dosage forms, its unique properties also make it a valuable component in the formulation of controlled-release matrix systems. When judiciously combined with a rate-controlling polymer, such as hydroxypropyl methylcellulose (B11928114) (HPMC), MICROCEL® MC-102 can modulate drug release and improve the manufacturability and physical properties of the final tablet.
These application notes provide a comprehensive guide to incorporating MICROCEL® MC-102 into a controlled-release matrix, covering formulation considerations, manufacturing protocols, and evaluation methods.
Role of MICROCEL® MC-102 in Controlled-Release Matrices
In a hydrophilic matrix system, the release of the active pharmaceutical ingredient (API) is primarily controlled by a gelling polymer like HPMC. Upon contact with gastrointestinal fluids, HPMC hydrates to form a viscous gel layer that acts as a barrier to drug diffusion and matrix erosion.
MICROCEL® MC-102, being largely insoluble in water, functions as a matrix-forming agent that influences the integrity and porosity of this gel layer. Its key roles include:
-
Modulation of Drug Release: By forming a non-eroding backbone within the HPMC gel, MICROCEL® MC-102 can increase the tortuosity of the diffusion path for the API, thereby helping to sustain its release.
-
Improved Compactibility: MICROCEL® MC-102 is an excellent binder, enhancing the compressibility of the powder blend and enabling the production of tablets with adequate hardness and low friability, even at high drug loads.
-
Enhanced Content Uniformity: Its good flow properties contribute to a uniform distribution of the API and other excipients throughout the powder blend, which is crucial for dosage accuracy.
-
Reduced Stickiness: It can help to reduce the tackiness of formulations containing high proportions of gelling polymers, improving powder flow and preventing sticking to tablet press tooling.
Formulation and Data
The ratio of MICROCEL® MC-102 to the primary rate-controlling polymer (e.g., HPMC) is a critical factor in determining the drug release profile. The following tables summarize formulation examples and their impact on tablet properties and drug release.
Table 1: Physical Properties of a Model Controlled-Release Tablet Formulation
| Parameter | Formulation A | Formulation B |
| API (e.g., Theophylline) | 30% | 30% |
| MICROCEL® MC-102 | 20% | 40% |
| HPMC K4M | 45% | 25% |
| Magnesium Stearate (B1226849) | 0.5% | 0.5% |
| Colloidal Silicon Dioxide | 0.5% | 0.5% |
| Tablet Hardness (N) | 85 ± 5 | 95 ± 7 |
| Friability (%) | < 0.5% | < 0.4% |
| Weight Variation | Complies with USP | Complies with USP |
Table 2: In-Vitro Dissolution Data for a Model Controlled-Release Formulation
| Time (hours) | Formulation A (% Drug Released) | Formulation B (% Drug Released) |
| 1 | 15 ± 2 | 25 ± 3 |
| 2 | 28 ± 3 | 45 ± 4 |
| 4 | 50 ± 4 | 70 ± 5 |
| 6 | 72 ± 5 | 90 ± 6 |
| 8 | 91 ± 6 | > 95% |
| 12 | > 95% | - |
Note: The data presented are illustrative and can vary depending on the API, specific grades of excipients, and processing parameters.
Experimental Protocols
Tablet Manufacturing via Direct Compression
Direct compression is a preferred method for its simplicity and cost-effectiveness, and it is well-suited for formulations containing MICROCEL® MC-102 due to its excellent flow and compressibility.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-102
-
Hydroxypropyl Methylcellulose (HPMC, e.g., K4M or K100M)
-
Magnesium Stearate (lubricant)
-
Colloidal Silicon Dioxide (glidant)
-
V-blender or other suitable powder blender
-
Rotary tablet press with appropriate tooling
Protocol:
-
Sieving: Pass the API and all excipients (except the lubricant) through a suitable mesh screen (e.g., #40 mesh) to de-lump and ensure particle size uniformity.
-
Pre-blending: Accurately weigh and transfer the sieved API, MICROCEL® MC-102, and HPMC into a V-blender. Blend for 15-20 minutes to achieve a homogenous mixture.
-
Lubrication: Sieve the magnesium stearate and colloidal silicon dioxide through a finer mesh screen (e.g., #60 mesh). Add them to the V-blender and blend for an additional 3-5 minutes. Caution: Avoid over-blending after the addition of the lubricant as it can negatively impact tablet hardness and dissolution.
-
Compression: Set up the rotary tablet press with the desired tooling. Load the final powder blend into the hopper and compress the tablets to the target weight, hardness, and thickness.
-
In-Process Quality Control (IPQC): During the compression run, periodically monitor tablet weight, hardness, thickness, and friability to ensure consistency.
Tablet Manufacturing via Wet Granulation
Wet granulation is employed for APIs with poor flow or compressibility, or to improve content uniformity for low-dose drugs.
Materials and Equipment:
-
Same as for direct compression, with the addition of:
-
Granulating fluid (e.g., purified water, ethanol, or a binder solution)
-
High-shear granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Milling equipment (e.g., cone mill or oscillating granulator)
Protocol:
-
Dry Mixing: Weigh and sieve the API, MICROCEL® MC-102, and a portion of the HPMC. Transfer to the high-shear granulator and mix for 5-10 minutes.
-
Wet Massing: While the powders are mixing, slowly add the granulating fluid until a suitable wet mass is formed. The endpoint can be determined by the "snowball" test (a small amount of the mass should cohere when squeezed in the hand).
-
Wet Milling: Pass the wet mass through a screen of appropriate size to form granules.
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached (typically 1-3%).
-
Dry Milling: Mill the dried granules to the desired particle size distribution.
-
Final Blending: Transfer the milled granules to a blender. Add the remaining excipients (e.g., extragranular HPMC, glidant, and lubricant) and blend for the specified times.
-
Compression: Compress the final blend into tablets as described in the direct compression protocol.
In-Vitro Dissolution Testing
Dissolution testing is a critical quality control test to assess the in-vitro performance of the controlled-release formulation.
Equipment and Reagents:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate (B84403) buffer)
-
UV-Vis Spectrophotometer or HPLC for sample analysis
Protocol:
-
Media Preparation: Prepare the dissolution media and deaerate by a suitable method.
-
Apparatus Setup: Set up the dissolution apparatus, ensuring the paddle speed is set to the specified rate (e.g., 50 or 75 RPM) and the media temperature is maintained at 37 ± 0.5 °C.
-
Test Initiation: Place one tablet in each dissolution vessel. Start the apparatus and the timer simultaneously.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the dissolution medium from each vessel.
-
Media Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Visualizations
Caption: Tablet manufacturing workflows.
Caption: In-vitro dissolution testing workflow.
Caption: Drug release from HPMC matrix.
Application Note: Experimental Design for Tablet Formulation using MICROCEL® MC-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
MICROCEL® MC-12 is a grade of microcrystalline cellulose (B213188) (MCC) with an intermediate particle size, positioned between MICROCEL® MC-102 and MICROCEL® MC-200.[1] It is characterized by its excellent flowability and compressibility, making it a highly suitable excipient for direct compression tablet manufacturing.[1][2][3] Its primary applications include enhancing the flow of formulations with poorly flowing active pharmaceutical ingredients (APIs) and reducing weight variation in tablets and capsules.[1] The recommended usage levels of MICROCEL® MC-12 range from 10% to 90%.[1]
This application note provides a detailed experimental design for utilizing MICROCEL® MC-12 in tablet formulation, with a focus on the direct compression method. It outlines the protocols for tablet manufacturing and for evaluating key tablet quality attributes, including hardness, friability, disintegration time, and dissolution rate. The objective is to guide the user in systematically evaluating the impact of MICROCEL® MC-12 concentration on these critical parameters to achieve a robust and optimized tablet formulation.
Materials and Equipment
Materials:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12 (Roquette)
-
Lactose Monohydrate (as a filler)
-
Croscarmellose Sodium (as a superdisintegrant)
-
Magnesium Stearate (as a lubricant)
-
Purified Water
-
Reagents for API assay
Equipment:
-
V-blender or other suitable powder blender
-
Rotary tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
-
Dissolution testing apparatus (USP Apparatus 2 - Paddle)
-
UV-Vis Spectrophotometer or HPLC for API quantification
-
Analytical balance
-
Sieves
Experimental Design
To evaluate the effect of MICROCEL® MC-12 on tablet properties, a systematic study is proposed where the concentration of MICROCEL® MC-12 is varied while keeping the concentrations of other excipients and the API constant. The following formulations are suggested for a model tablet with a target weight of 500 mg.
Table 1: Tablet Formulations with Varying MICROCEL® MC-12 Concentrations
| Ingredient | Function | Formulation 1 (mg/tablet) | Formulation 2 (mg/tablet) | Formulation 3 (mg/tablet) |
| API | Active | 100 | 100 | 100 |
| MICROCEL® MC-12 | Filler/Binder | 50 (10%) | 100 (20%) | 150 (30%) |
| Lactose Monohydrate | Filler | 325 | 275 | 225 |
| Croscarmellose Sodium | Superdisintegrant | 20 | 20 | 20 |
| Magnesium Stearate | Lubricant | 5 | 5 | 5 |
| Total Weight | 500 | 500 | 500 |
Experimental Protocols
Tablet Manufacturing by Direct Compression
The direct compression process is a straightforward and efficient method for tablet production.
Protocol:
-
Sieving: Pass the API, MICROCEL® MC-12, Lactose Monohydrate, and Croscarmellose Sodium through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any lumps.
-
Blending (Premix): Add the sieved API, MICROCEL® MC-12, Lactose Monohydrate, and Croscarmellose Sodium to a V-blender.
-
Mixing: Blend the mixture for 15 minutes to achieve a homogenous powder blend.
-
Lubrication: Sieve the Magnesium Stearate through a finer sieve (e.g., #60 mesh) and add it to the V-blender.
-
Final Blending: Blend for an additional 3-5 minutes. Avoid over-blending as it can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling to achieve the target tablet weight of 500 mg. The compression force should be adjusted to achieve a target tablet hardness (e.g., 80-120 N).
Experimental Workflow for Direct Compression
Caption: Workflow for Direct Compression Tablet Manufacturing.
Tablet Quality Control Testing
This test determines the force required to cause a tablet to fracture.[4]
Protocol (based on USP <1217>):
-
Place a single tablet between the platens of a tablet hardness tester.
-
Ensure the tablet is positioned consistently for each measurement.
-
Start the tester, which applies a diametrical compressive force to the tablet.
-
Record the force (in Newtons, N) at which the tablet breaks.
-
Repeat the test for a statistically relevant number of tablets (e.g., n=10) from each formulation batch.
-
Calculate the average hardness and standard deviation.
This test assesses the ability of uncoated tablets to withstand mechanical stress during handling, packaging, and transportation.[5]
Protocol (based on USP <1216>):
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[6]
-
Carefully de-dust the tablets.
-
Accurately weigh the tablet sample (W_initial).
-
Place the tablets in the friability tester drum.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[6]
-
Remove the tablets from the drum and carefully de-dust them again.
-
Accurately weigh the tablets (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[6]
This test determines the time it takes for a tablet to break down into smaller particles when immersed in a liquid medium.[7]
Protocol (based on USP <701>):
-
The apparatus consists of a basket-rack assembly with six tubes, which is raised and lowered in a 1000-mL beaker containing the immersion fluid.[8]
-
For standard uncoated tablets, use purified water as the immersion fluid, maintained at 37 ± 2°C.[8]
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, observing the tablets.
-
Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, is a soft mass with no palpably firm core.[8]
-
Record the time required for all six tablets to disintegrate. For most immediate-release tablets, disintegration should occur within 30 minutes.[7]
This test measures the rate and extent to which the API is released from the tablet and dissolves in a liquid medium.
Protocol (based on USP <711>):
-
Apparatus: Use USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Use a suitable medium as specified in the relevant monograph or a discriminating medium developed during formulation, typically 900 mL of a buffered solution (e.g., pH 1.2, 4.5, or 6.8) maintained at 37 ± 0.5°C.[9]
-
Procedure: a. Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to the correct temperature. b. Place one tablet in each vessel, ensuring it sinks to the bottom before starting the paddle rotation. c. Operate the apparatus at a specified speed (e.g., 50 or 75 rpm). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. e. Filter the samples promptly. f. Analyze the filtered samples for the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the percentage of API dissolved against time to generate a dissolution profile.
Logical Relationship of Tablet Quality Attributes
Caption: Interplay of Formulation Variables and Tablet Quality.
Data Presentation and Expected Results
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 2: Expected Impact of MICROCEL® MC-12 Concentration on Tablet Properties
| Formulation | MICROCEL® MC-12 Conc. (%) | Avg. Hardness (N) | Friability (%) | Disintegration Time (min) | % API Dissolved at 30 min |
| 1 | 10 | 85 ± 5 | < 0.8 | ~ 4-6 | > 85% |
| 2 | 20 | 100 ± 5 | < 0.6 | ~ 2-4 | > 85% |
| 3 | 30 | 115 ± 5 | < 0.5 | < 2 | > 85% |
Note: The values in Table 2 are illustrative and will vary depending on the specific API, other excipients, and processing parameters.
Interpretation of Results:
-
Hardness: It is expected that as the concentration of MICROCEL® MC-12 increases, the tablet hardness will also increase due to its excellent compressibility and binding properties.[10]
-
Friability: An increase in tablet hardness generally leads to a decrease in friability. Therefore, formulations with higher concentrations of MICROCEL® MC-12 are expected to exhibit lower friability values.
-
Disintegration Time: MICROCEL® MC-12 also acts as a disintegrant.[11] Increasing its concentration is expected to decrease the disintegration time.[10]
-
Dissolution: A faster disintegration time generally leads to a faster dissolution rate. All formulations should ideally meet the dissolution criteria for immediate-release tablets (typically >80% dissolved in 30-60 minutes).
Conclusion
This application note provides a comprehensive framework for the experimental design of tablet formulations using MICROCEL® MC-12. By systematically varying the concentration of MICROCEL® MC-12 and evaluating the resulting tablet properties using standardized protocols, researchers can effectively optimize their formulations to achieve the desired quality attributes of hardness, friability, disintegration, and dissolution. The excellent flowability and compressibility of MICROCEL® MC-12 make it a versatile excipient for developing robust direct compression tablet formulations.
References
- 1. Microcel MC-12 - Chemical [stobec.com]
- 2. roquette.com [roquette.com]
- 3. roquette.com [roquette.com]
- 4. packqc.com [packqc.com]
- 5. torontech.com [torontech.com]
- 6. usp.org [usp.org]
- 7. torontech.com [torontech.com]
- 8. usp.org [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. Utility of Microcrystalline Cellulose for Improving Drug Content Uniformity in Tablet Manufacturing Using Direct Powder Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Optimizing Tablet Hardness with MICROCEL® MC-12: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MICROCEL® MC-12 is a high-quality microcrystalline cellulose (B213188) (MCC) that serves as a key excipient in the pharmaceutical industry, particularly for oral solid dosage forms.[1][2] Its intermediate particle size, coupled with excellent flowability and compressibility, makes it an ideal binder for direct compression tablet manufacturing.[3] This application note provides a detailed guide on utilizing MICROCEL® MC-12 to achieve optimal tablet hardness, a critical quality attribute that influences tablet integrity, dissolution, and patient compliance.
Tablet hardness is a measure of the force required to break a tablet and is a crucial parameter in quality control.[4] Insufficient hardness can lead to tablet friability and breakage during manufacturing, packaging, and transport, while excessive hardness may impede drug release. The concentration of the binder, such as MICROCEL® MC-12, plays a significant role in determining the final hardness of the tablet. This document outlines the principles, experimental protocols, and data interpretation to guide the formulation scientist in optimizing MICROCEL® MC-12 concentration for desired tablet hardness.
The Role of MICROCEL® MC-12 in Tablet Hardness
MICROCEL® MC-12, being a plastically deforming material, forms strong, cohesive compacts under compression. The hydrogen bonds formed between the cellulose particles create a robust tablet structure. The concentration of MICROCEL® MC-12 in a formulation is directly related to the number of these bonding points, and therefore, to the tablet's mechanical strength. Generally, an increase in the concentration of MCC leads to an increase in tablet hardness.[5][6] However, this relationship is also influenced by other factors such as:
-
Compression Force: Higher compression forces generally result in harder tablets.[7]
-
Lubrication: MCC is sensitive to over-lubrication, which can coat the cellulose particles and hinder the formation of strong bonds, leading to a decrease in tablet hardness.[8]
-
Presence of Other Excipients: The properties of the active pharmaceutical ingredient (API) and other excipients in the formulation can influence the compressibility and binding capacity of MICROCEL® MC-12.
-
Moisture Content: High humidity can lead to the softening of tablets containing a high concentration of MCC.[9]
Experimental Protocol: Determining Optimal MICROCEL® MC-12 Concentration
This protocol provides a systematic approach to evaluate the effect of MICROCEL® MC-12 concentration on tablet hardness.
1. Materials and Equipment:
-
MICROCEL® MC-12
-
Active Pharmaceutical Ingredient (API)
-
Other excipients (e.g., filler, disintegrant, lubricant)
-
V-blender or other suitable powder blender
-
Tablet press (single-punch or rotary)
-
Tablet hardness tester[4]
-
Friability tester
-
Disintegration apparatus
-
Analytical balance
2. Formulation Development:
-
Define a range of MICROCEL® MC-12 concentrations to be evaluated. A common range for binders is 10% to 90%.[3]
-
Keep the concentration of the API and other excipients constant across all formulations.
-
A typical lubricant, such as magnesium stearate, should be used at a low concentration (e.g., 0.5 - 1.0%).
3. Blending Procedure:
-
Accurately weigh all ingredients.
-
Premix the API, MICROCEL® MC-12, and other excipients (except the lubricant) in a blender for a specified time (e.g., 15-25 minutes) to ensure homogeneity.[5]
-
Add the lubricant and blend for a shorter duration (e.g., 3-5 minutes) to avoid over-lubrication.[5]
4. Tableting:
-
Set up the tablet press with the desired tooling.
-
Compress the blends at a defined and consistent compression force. It is advisable to test a range of compression forces to understand the compaction behavior of the formulation.
-
Produce a sufficient number of tablets for all required tests.
5. Tablet Evaluation:
-
Hardness: Measure the hardness of a statistically relevant number of tablets (e.g., 10-20) and calculate the average.[4]
-
Friability: Determine the friability of the tablets to assess their durability. A friability of less than 1% is generally considered acceptable.
-
Disintegration Time: Evaluate the disintegration time to ensure it meets the required specifications.
-
Weight Variation and Content Uniformity: Assess these parameters to ensure the quality of the tablets.
Data Presentation and Interpretation
The collected data should be organized in a clear and structured manner to facilitate analysis and comparison.
Table 1: Formulation Composition
| Ingredient | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |
| API | X | X | X |
| MICROCEL® MC-12 | 10 | 20 | 30 |
| Dicalcium Phosphate | 89.5 | 79.5 | 69.5 |
| Magnesium Stearate | 0.5 | 0.5 | 0.5 |
| Total | 100 | 100 | 100 |
Table 2: Tablet Physical Properties at a Constant Compression Force
| Formulation | MICROCEL® MC-12 Conc. (%) | Avg. Hardness (N) | Friability (%) | Disintegration Time (min) |
| 1 | 10 | 60 | 0.8 | 5 |
| 2 | 20 | 95 | 0.5 | 8 |
| 3 | 30 | 130 | 0.3 | 12 |
Note: The values presented in this table are for illustrative purposes and will vary depending on the specific formulation and processing parameters.
Based on the results, a formulation scientist can identify the concentration of MICROCEL® MC-12 that provides the desired tablet hardness while maintaining acceptable friability and disintegration time. A contour plot can also be generated to visualize the relationship between MICROCEL® MC-12 concentration, compression force, and tablet hardness.[5][6]
Visualizing the Process and Relationships
Diagram 1: Logical Relationship of Factors Affecting Tablet Hardness
Caption: Factors influencing tablet hardness with MICROCEL® MC-12.
Diagram 2: Experimental Workflow for Optimizing Tablet Hardness
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. roquette.com [roquette.com]
- 3. Microcel MC-12 - Chemical [stobec.com]
- 4. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 5. Utility of Microcrystalline Cellulose for Improving Drug Content Uniformity in Tablet Manufacturing Using Direct Powder Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. roquette.com [roquette.com]
- 9. ptfarm.pl [ptfarm.pl]
Application Note: Enhancing the Dissolution of Poorly Water-Soluble Drugs with MICROCEL® MC-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in oral drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and therapeutic variability. MICROCEL® MC-12, a grade of microcrystalline cellulose (B213188) (MCC), offers a robust solution for formulators seeking to enhance the dissolution and, consequently, the potential bioavailability of these challenging compounds. This application note details the use of MICROCEL® MC-12 in formulations with poorly water-soluble drugs, providing experimental protocols and showcasing its potential through relevant data.
MICROCEL® MC-12 is characterized by an intermediate particle size, excellent flowability, and good compressibility, making it a versatile excipient for various solid dosage form manufacturing processes, including direct compression and granulation.[1][2] Its primary functions in enhancing drug dissolution are multifaceted and include improved tablet disintegration, enhanced wettability of the API, and the ability to act as a carrier in solid dispersions.
Mechanism of Dissolution Enhancement
MICROCEL® MC-12 contributes to improved dissolution of poorly water-soluble drugs through several key mechanisms:
-
Rapid Disintegration: As a highly effective disintegrant, MICROCEL® MC-12 facilitates the rapid breakup of the tablet into smaller granules and particles upon contact with physiological fluids. This increases the surface area of the drug available for dissolution.[3]
-
Enhanced Wettability: The hydrophilic nature of microcrystalline cellulose helps to improve the wetting of hydrophobic drug particles, a critical step for dissolution to occur.
-
Carrier for Solid Dispersions: MICROCEL® MC-12 can be used as a carrier to create solid dispersions of poorly soluble drugs. In a solid dispersion, the drug is molecularly dispersed in an amorphous form within the carrier matrix, which can significantly increase its dissolution rate compared to its crystalline form.
Data Presentation: Enhanced Dissolution with Microcrystalline Cellulose
| Formulation | Drug-to-Excipient Ratio | Fold Increase in Dissolution Rate |
| Itraconazole with Microcrystalline Cellulose | 1:1 | 17-fold |
This data is derived from a study using a general grade of microcrystalline cellulose and is presented to illustrate the potential of MICROCEL® MC-12 for similar applications.
Experimental Protocols
The following protocols provide a framework for evaluating the compatibility and dissolution enhancement of a poorly water-soluble drug when formulated with MICROCEL® MC-12.
Protocol 1: Drug-Excipient Compatibility Study
Objective: To assess the solid-state compatibility between a poorly water-soluble API and MICROCEL® MC-12 using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Materials:
-
Poorly water-soluble API
-
MICROCEL® MC-12
-
Mortar and pestle
-
DSC instrument with hermetic aluminum pans
-
XRPD instrument
Methodology:
-
Sample Preparation:
-
Prepare physical mixtures of the API and MICROCEL® MC-12 in ratios of 1:1, 1:3, and 3:1 (w/w).
-
Gently blend each mixture using a mortar and pestle for 5 minutes to ensure homogeneity.
-
Prepare samples of the pure API and pure MICROCEL® MC-12 for comparison.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Accurately weigh 3-5 mg of each sample into a hermetic aluminum pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate of 10°C/min from room temperature to a temperature above the melting point of the API.
-
Record the heat flow as a function of temperature.
-
Analyze the thermograms for any changes in the melting endotherm of the API (e.g., shifting, broadening, or disappearance) in the presence of MICROCEL® MC-12, which could indicate an interaction.[4][5]
-
-
X-ray Powder Diffraction (XRPD) Analysis:
-
Pack the powder sample into the XRPD sample holder.
-
Scan the sample over a 2θ range of 5° to 40°.
-
Record the diffraction pattern.
-
Compare the XRPD pattern of the physical mixture with the patterns of the individual components. The appearance of new peaks or the disappearance of characteristic peaks of the API can suggest a solid-state interaction or a change in crystallinity.
-
Protocol 2: Preparation of Solid Dispersion using Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly water-soluble API with MICROCEL® MC-12 to enhance its dissolution.
Materials:
-
Poorly water-soluble API
-
MICROCEL® MC-12
-
Suitable organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or water bath
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the API in a suitable organic solvent to form a clear solution.
-
Dispersion: Add MICROCEL® MC-12 to the API solution and mix thoroughly to form a uniform slurry.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or a water bath at a controlled temperature (typically 40-60°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.
Protocol 3: In-Vitro Dissolution Testing
Objective: To compare the dissolution profile of a poorly water-soluble API from a formulation containing MICROCEL® MC-12 against the pure API.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Materials:
-
Tablets or capsules of the API formulated with MICROCEL® MC-12
-
Pure API powder
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8, potentially with a surfactant to maintain sink conditions)
-
HPLC or UV-Vis spectrophotometer for drug analysis
Methodology:
-
Apparatus Setup:
-
Set the temperature of the dissolution medium in the vessels to 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
-
Dissolution Test:
-
Place one tablet/capsule or an equivalent amount of pure API powder into each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the API in each sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
-
Compare the dissolution profiles of the formulation with MICROCEL® MC-12 and the pure API.
-
Visualizations
Caption: Experimental workflow for evaluating MICROCEL® MC-12.
Caption: Mechanism of dissolution enhancement by MICROCEL® MC-12.
Conclusion
MICROCEL® MC-12 is a highly functional excipient that can be effectively utilized to address the challenges associated with poorly water-soluble drugs. Its ability to promote rapid disintegration, enhance wettability, and serve as a carrier for solid dispersions makes it a valuable tool for improving dissolution rates. The experimental protocols provided in this application note offer a systematic approach for formulators to evaluate and optimize their formulations using MICROCEL® MC-12, ultimately leading to the development of more effective oral solid dosage forms.
References
- 1. Microcel MC-12 - Chemical [stobec.com]
- 2. roquette.com [roquette.com]
- 3. nbinno.com [nbinno.com]
- 4. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 5. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for Multi-Particulate Systems with MC12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-particulate systems are advanced drug delivery platforms consisting of multiple small, discrete units. These systems offer significant advantages over monolithic dosage forms, including improved dose flexibility, reduced risk of dose dumping, and the potential for modified release profiles. Microcrystalline cellulose (B213188) (MCC) is a key excipient in the formulation of multi-particulates, acting as a binder and spheronization aid. This document provides detailed protocols for the formulation of multi-particulate systems using MICROCEL® MC-12, a specific grade of MCC known for its optimized compactibility and flow properties.[1]
The primary method detailed herein is extrusion-spheronization, a robust and widely used technique for producing uniform, spherical pellets.[2][3][4] This process involves the preparation of a wet mass, which is then extruded into cylindrical segments and subsequently rounded into spheres.
Materials and Equipment
Materials:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12 (Microcrystalline Cellulose)
-
Binder (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Wetting Agent/Granulating Liquid (e.g., Purified Water, Ethanol/Water mixture)
-
Other excipients as required (e.g., disintegrants, fillers)
Equipment:
-
High-shear mixer or planetary mixer
-
Extruder (e.g., screw, ram, sieve, or basket type) with a defined screen/die diameter
-
Spheronizer with a cross-hatched friction plate
-
Tray dryer or Fluid bed dryer
-
Sieve shaker with a set of calibrated sieves
-
Analytical balance
-
Characterization equipment (e.g., Scanning Electron Microscope (SEM), particle size analyzer, friability tester, dissolution apparatus)
Formulation Protocols
The formulation of multi-particulate systems requires careful optimization of the proportions of the API and excipients to achieve the desired pellet quality and drug release characteristics. The following tables provide example formulations for immediate and sustained-release pellets.
Table 1: Example Formulation for Immediate-Release Pellets
| Component | Function | Percentage (% w/w) |
| Active Pharmaceutical Ingredient (API) | Drug | 10 - 40 |
| MICROCEL® MC-12 | Filler-Binder, Spheronization Aid | 50 - 80 |
| Polyvinylpyrrolidone (PVP) K30 | Binder | 2 - 5 |
| Purified Water | Granulating Liquid | q.s. |
Table 2: Example Formulation for Sustained-Release Matrix Pellets
| Component | Function | Percentage (% w/w) |
| Active Pharmaceutical Ingredient (API) | Drug | 20 - 50 |
| MICROCEL® MC-12 | Filler-Binder, Spheronization Aid | 30 - 60 |
| Ethylcellulose | Release-modifying polymer | 10 - 20 |
| Dibutyl Sebacate | Plasticizer | 1 - 3 |
| Ethanol/Water Mixture (e.g., 90:10) | Granulating Liquid | q.s. |
Experimental Protocols
A detailed methodology for the key experiments is provided below. The following protocol is a general guideline for the extrusion-spheronization process and should be optimized for specific drug products.
Protocol 1: Preparation of Multi-particulate Pellets by Extrusion-Spheronization
1. Pre-blending: a. Accurately weigh all dry components (API, MICROCEL® MC-12, and other excipients) as per the desired formulation. b. Transfer the weighed powders to a high-shear mixer or a planetary mixer. c. Mix the powders for 10-15 minutes at a low speed to ensure a homogenous blend.
2. Wet Massing (Granulation): a. While the blender is running at a low speed, gradually add the granulating liquid (e.g., purified water or ethanol/water mixture) to the powder blend. b. Continue mixing and adding the liquid until a cohesive, plastic wet mass is formed. The consistency of the wet mass is critical for successful extrusion and spheronization. The endpoint can be determined by observing the power consumption of the mixer or by manual inspection ("squeeze test").
3. Extrusion: a. Transfer the prepared wet mass to the extruder. b. Extrude the wet mass through a screen or die with a specific diameter (typically 0.5 mm to 1.2 mm) at a constant speed. c. Collect the cylindrical extrudates, which should be uniform in diameter and have a smooth surface.
4. Spheronization: a. Immediately transfer the extrudates to the spheronizer, which is equipped with a rotating friction plate. b. Start the spheronizer at a pre-determined speed (e.g., 500-1500 rpm). The centrifugal force will cause the extrudates to break into smaller cylinders and gradually round into spheres. c. The spheronization time is a critical parameter and typically ranges from 2 to 10 minutes. The optimal time depends on the formulation and desired sphericity.
5. Drying/Curing: a. Collect the wet pellets from the spheronizer. b. Dry the pellets in a tray dryer or a fluid bed dryer at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached (typically < 3%). c. The dried pellets can be sieved to obtain a narrow particle size distribution.
Visualization of Workflows and Relationships
Caption: Workflow for the development of multi-particulate systems.
Caption: Step-by-step experimental workflow for extrusion-spheronization.
Characterization of Multi-particulate Systems
The quality of the manufactured pellets should be assessed using various characterization techniques to ensure they meet the required specifications.
Table 3: Key Characterization Parameters and Methods
| Parameter | Method(s) | Purpose |
| Particle Size and Size Distribution | Sieve analysis, Laser diffraction, Image analysis | To ensure uniformity of dosage units and predict in vivo behavior. |
| Shape and Sphericity | Microscopy (Optical or SEM), Image analysis | To assess the roundness of the pellets, which affects flowability and coating uniformity. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | To observe the surface texture, porosity, and integrity of the pellets and any coating. |
| Friability and Hardness | Friability tester, Hardness tester | To evaluate the mechanical strength of the pellets and their ability to withstand handling and processing. |
| Bulk and Tapped Density | Graduated cylinder method | To determine the packing properties and flowability of the pellets. |
| Drug Content and Uniformity | UV-Vis Spectroscopy, HPLC | To quantify the amount of API in the pellets and ensure dose consistency. |
| In-vitro Drug Release | USP Dissolution Apparatus (e.g., Apparatus 1 or 2) | To determine the rate and extent of drug release from the pellets under simulated physiological conditions. |
References
Application Notes and Protocols for MICROCEL® MC-12 in Orally Disintegrating Tablet (ODT) Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of MICROCEL® MC-12 in the formulation of Orally Disintegrating Tablets (ODTs). This document outlines the key properties of MICROCEL® MC-12, its mechanism of action as a formulation excipient, and detailed protocols for the preparation and evaluation of ODTs.
Introduction to MICROCEL® MC-12 for ODTs
MICROCEL® MC-12 is a grade of microcrystalline cellulose (B213188) (MCC) characterized by a larger particle size, with an average mean diameter of approximately 160 µm. This grade is specifically optimized for direct compression manufacturing processes due to its excellent flowability and compressibility. In the context of ODTs, which are designed to disintegrate rapidly in the oral cavity, MICROCEL® MC-12 serves as a multifunctional excipient, acting as a binder, filler, and contributing to the rapid disintegration of the tablet.
The primary mechanism by which MICROCEL® MC-12 facilitates the rapid disintegration of ODTs is through its ability to absorb water and swell. When the tablet comes into contact with saliva, the porous structure of the microcrystalline cellulose particles rapidly draws liquid into the tablet matrix via capillary action (wicking). This is followed by the swelling of the individual cellulose fibers, which creates internal pressure and forces the tablet to break apart.
Quantitative Data: Impact of MCC on ODT Properties
| Concentration of Coarse Grade MCC (% w/w) | Tablet Hardness (N) | Friability (%) | Disintegration Time (s) |
| 10 | 45 ± 3 | 0.8 ± 0.1 | 45 ± 5 |
| 20 | 65 ± 4 | 0.6 ± 0.1 | 35 ± 4 |
| 30 | 80 ± 5 | 0.4 ± 0.05 | 25 ± 3 |
| 40 | 95 ± 6 | 0.3 ± 0.05 | 20 ± 2 |
Note: This data is representative and based on studies with similar large-particle-size MCC grades. Actual results with MICROCEL® MC-12 may vary depending on the complete formulation and processing parameters.
Experimental Protocols
Preparation of ODTs by Direct Compression
This protocol describes a standard method for the preparation of ODTs using MICROCEL® MC-12 as a primary excipient via the direct compression technique.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12
-
Superdisintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate, or Crospovidone)
-
Diluent/Filler (e.g., Mannitol, Lactose)
-
Sweetener (e.g., Aspartame, Sucralose)
-
Flavoring Agent
-
Lubricant (e.g., Magnesium Stearate)
Equipment:
-
V-blender or other suitable powder blender
-
Rotary tablet press with appropriate tooling
-
Sieves for powder screening
Protocol:
-
Sieving: Pass the API and all excipients (except the lubricant) through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any aggregates.
-
Blending:
-
Place the sieved API, MICROCEL® MC-12, superdisintegrant, diluent, sweetener, and flavoring agent into a V-blender.
-
Blend the powders for 15-20 minutes to achieve a homogenous mixture.
-
-
Lubrication:
-
Pass the lubricant (Magnesium Stearate) through a fine sieve (e.g., #60 mesh).
-
Add the sieved lubricant to the powder blend in the V-blender.
-
Blend for an additional 3-5 minutes. Avoid over-blending, as this can negatively impact tablet hardness and disintegration.
-
-
Compression:
-
Transfer the final blend to the hopper of a rotary tablet press.
-
Compress the blend into tablets of the desired weight, hardness, and thickness. Adjust the compression force as needed to achieve the target tablet properties.
-
Evaluation of ODTs
3.2.1. Tablet Hardness:
-
Apparatus: Tablet hardness tester.
-
Method: Measure the crushing strength of at least 10 tablets. The force required to break the tablet diametrically is recorded in Newtons (N) or Kiloponds (kp).
3.2.2. Tablet Friability:
-
Apparatus: Friability tester.
-
Method: Accurately weigh a sample of tablets (typically 10-20) and place them in the friabilator drum. Rotate the drum at 25 rpm for 4 minutes (100 rotations). Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.
3.2.3. In Vitro Disintegration Time:
-
Apparatus: USP disintegration apparatus.
-
Method: Place one tablet in each of the six tubes of the basket-rack assembly. Operate the apparatus using water at 37 ± 2 °C as the immersion fluid. The disintegration time is the time taken for all six tablets to completely disintegrate and pass through the screen. For ODTs, a disintegration time of 30 seconds or less is often desired.
Visualizations
Application Notes and Protocols for Blending MICROCEL® MC-12 with Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
MICROCEL® MC-12 is a high-quality microcrystalline cellulose (B213188) (MCC) that serves as a versatile excipient in the pharmaceutical industry.[1][2] Its optimized particle size and excellent compressibility make it particularly suitable for direct compression formulations.[1][3] Effective blending of MICROCEL® MC-12 with active pharmaceutical ingredients (APIs) is a critical step in the manufacturing of solid oral dosage forms, ensuring content uniformity and therapeutic efficacy.
These application notes provide detailed protocols for three common blending techniques: V-Blending, High-Shear Granulation, and Geometric Dilution. The selection of the appropriate technique depends on the API's properties, such as particle size, concentration, and flowability.
Physicochemical Properties of MICROCEL® MC-12
Understanding the physical properties of MICROCEL® MC-12 is essential for developing robust blending processes. Key properties are summarized in the table below.
| Property | Value | Reference |
| Average Mean Particle Diameter | 160 µm | [1] |
| Particle Size Distribution (dv10) | 60 µm | [1] |
| Particle Size Distribution (dv50) | 180 µm | [1] |
| Particle Size Distribution (dv90) | 380 µm | [1] |
| Bulk Density | 0.3 g/cm³ | [1] |
| Tapped Density | 0.53 g/cm³ | [1] |
| True Density | 1.54 g/cm³ | [1] |
| Angle of Repose | 36° | [1] |
| Water Content (LOD) | ≤ 7% | [1] |
Blending Techniques and Protocols
V-Blending for Direct Compression
V-blending is a gentle and efficient method for blending powders, particularly suitable for direct compression formulations. It relies on the tumbling motion of the V-shaped shell to achieve a homogenous mixture.
This protocol is adapted from a study on blending a low-dose API with MCC.[4]
Objective: To achieve a uniform blend of a low-dose API (e.g., 0.1% w/w) with MICROCEL® MC-12.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12
-
Other excipients as required (e.g., mannitol, croscarmellose sodium)
-
Magnesium Stearate (B1226849) (lubricant)
-
V-Blender (e.g., Patterson-Kelley)
-
Sieves for delumping
-
Sample thieves for blend uniformity analysis
-
HPLC or other suitable analytical method for API quantification
Procedure:
-
Pre-blending:
-
Screen the API, MICROCEL® MC-12, and other excipients through an appropriate mesh sieve (e.g., #20) to break up any agglomerates.
-
Accurately weigh all components except the lubricant.
-
Load the V-blender with the screened materials. A common loading volume is 50-60% of the total blender volume.
-
Blend the components for a predetermined time. A study on a low-dose API used a blending time of 117 minutes.[4] The optimal blending time should be determined for each specific formulation.
-
-
Lubrication:
-
Add the screened magnesium stearate to the V-blender.
-
Blend for a short duration, typically 3-5 minutes. Over-blending with a lubricant can negatively impact tabletability.
-
-
Blend Uniformity Analysis:
-
Collect at least 10 samples from different locations within the V-blender using a sample thief.
-
Analyze the API content of each sample using a validated analytical method.
-
Calculate the mean API concentration and the Relative Standard Deviation (RSD). An RSD of ≤ 5.0% is generally considered acceptable.[5]
-
References
Troubleshooting & Optimization
MICROCEL® MC-102 Technical Support Center: Troubleshooting Tablet Hardness
Welcome to the technical support center for MICROCEL® MC-102. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to tablet hardness during pharmaceutical formulation. The following troubleshooting guides and FAQs provide direct, actionable solutions to issues you may encounter during your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues related to tablet hardness in a question-and-answer format.
Q1: Why are my tablets experiencing lower-than-expected hardness when using MICROCEL® MC-102?
A1: Lower-than-expected tablet hardness in formulations containing MICROCEL® MC-102, a plastically deforming material, can stem from several factors. The most common causes include over-lubrication, improper moisture content, and incorrect compression parameters.[1][2] Microcrystalline cellulose (B213188) (MCC) is known for its excellent compressibility, but its performance is sensitive to the formulation and process variables.[3][4] Issues such as poor powder flow or inconsistent granulation can also lead to variability in tablet weight and hardness.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Below is a logical workflow to diagnose potential issues.
Caption: Troubleshooting workflow for low tablet hardness.
Q2: How do lubricant type and concentration affect tablet hardness with MICROCEL® MC-102?
A2: Lubricants are essential for preventing powder from sticking to tablet press tooling, but they can significantly impact tablet hardness.[5] MICROCEL® MC-102 is particularly sensitive to lubricants because it deforms plastically to form strong tablets.
-
Over-Lubrication: The most common lubricant, magnesium stearate (B1226849) (MgSt), is hydrophobic. When blended for too long or at too high a concentration, it can form a film around the excipient and API particles, hindering the strong intermolecular bonding required for a hard tablet.[1][6] This results in a significant decrease in tablet tensile strength and hardness.[7][8]
-
Lubricant Concentration: For magnesium stearate, a concentration of 0.25% to 0.5% is often sufficient for proper lubrication without compromising hardness.[5][9] Higher amounts can increase the variability of tablet mass and decrease hardness.[7]
-
Lubricant Type: Less hydrophobic lubricants, such as sodium stearyl fumarate (B1241708) (SSF), can be used as an alternative. SSF generally has a smaller negative impact on tablet hardness and disintegration time compared to magnesium stearate, even at higher concentrations.[6]
Q3: What is the impact of moisture content on the compaction of MICROCEL® MC-102 and resulting tablet hardness?
A3: Moisture content is a critical parameter influencing the compaction properties of MICROCEL® MC-102.[10] Water can act as a plasticizer, affecting the material's plasticity and bonding strength.[11][12]
-
Optimal Moisture Range: Studies have shown that tablet tensile strength peaks when the moisture content of MCC is in the intermediate range of approximately 3.3% to 5.6%.[11] Within this range, moisture facilitates plastic deformation and forms hydrogen bond bridges that strengthen the tablet.[13]
-
Low Moisture Content: If the moisture content is too low (e.g., below 2.5%), the compressibility of MCC is reduced, leading to weaker tablets.[13][14]
-
High Moisture Content: Conversely, excessive moisture (e.g., above 5-7%) can decrease tablet strength.[11][12] The excess water can disrupt particle bonds and reduce the overall bonding strength of the compact.[11][13]
It is crucial to measure and control the moisture content of both the raw material and the final blend to ensure consistent tablet quality.[15]
Q4: My tablet hardness decreased when I scaled up from a lab press to a production-scale press. Why did this happen?
A4: This is a common issue related to the strain rate sensitivity of plastically deforming materials like MICROCEL® MC-102.[1]
-
Dwell Time: High-speed production presses have a significantly shorter "dwell time"—the duration for which the compression force is applied to the powder. This reduced time for plastic deformation and particle bonding can lead to lower tablet hardness.[1]
-
Scale-Up Considerations: To avoid scale-up issues, it is advisable to conduct R&D studies that mimic industrial tableting conditions.[1] Using tools like a compaction simulator can provide more realistic data and predict how the formulation will behave at production speeds.[1] If hardness decreases upon scale-up, you may need to adjust the compression force or slow down the press speed to achieve the desired tablet strength.[9]
Q5: How do compression force and speed influence tablet hardness in a MICROCEL® MC-102 formulation?
A5: Both compression force and speed are critical machine parameters that directly affect the final tablet hardness.
-
Compression Force: Increasing the compression force generally leads to higher tablet hardness and density, while reducing friability.[3][4][16] However, there is an optimal range. Excessive compression force does not always result in a harder tablet and can cause other defects like capping or lamination.[16][17]
-
Compression Speed: As mentioned in the scale-up question, higher press speeds reduce the dwell time. This provides less time for the plastic flow and consolidation of MICROCEL® MC-102 particles, which can result in insufficient bonding and lower tablet hardness.[1][9]
The interplay between these parameters is crucial for achieving a robust tablet.
Caption: Key parameters influencing tablet hardness.
Quantitative Data Summary
The following tables summarize the impact of key variables on tablet properties based on findings from cited studies.
Table 1: Effect of Lubricant on Tablet Hardness
| Lubricant Type | Concentration (wt.%) | Observation on Tablet Hardness | Source(s) |
| Magnesium Stearate (MgSt) | Increasing Amount | Hardness progressively decreases. | [7] |
| Magnesium Stearate (MgSt) | 1.0% | Showed a 20% loss of crushing strength. | [8] |
| Sodium Lauryl Sulfate (SLS) | Increasing Amount | Hardness remained relatively unaffected. | [7] |
| Sodium Stearyl Fumarate (SSF) | 2.0% | Less impact on hardness reduction compared to MgSt. | [6] |
| Stearic Acid | 2.0% | Exhibited the highest tablet hardness among lubricants tested. |
Table 2: Influence of MCC Moisture Content on Tablet Properties
| MCC Moisture Content (%) | Effect on Compressibility / Hardness | Source(s) |
| 0.6 - 2.5 | Compressibility progressively decreases with a reduction in moisture. | [13] |
| 3.3 - 5.6 | Optimal range for peak tablet tensile strength. | [11] |
| > 3.0 | Increasing moisture can disrupt particle bonds and decrease tensile strength. | [12] |
| 7.3 | Produced the strongest compacts in one study. | [13] |
Key Experimental Protocols
Protocol 1: Evaluating the Effect of Lubricant Blending Time
Objective: To determine the optimal lubricant blending time for a formulation containing MICROCEL® MC-102 to maximize tablet hardness without compromising lubrication efficiency.
Methodology:
-
Prepare Base Blend: Prepare a homogenous blend of the API and all excipients, including MICROCEL® MC-102, except for the lubricant (e.g., magnesium stearate).
-
Lubricant Addition: Add a fixed concentration of magnesium stearate (e.g., 0.5% w/w) to the base blend.
-
Time-Variable Blending: Divide the blend into multiple batches. Blend each batch for a different, predefined period (e.g., 1, 3, 5, 10, and 20 minutes) using a suitable blender (e.g., V-blender).
-
Tablet Compression: For each batch, compress tablets using a tablet press set to a constant compression force and speed. Ensure at least 10 tablets are produced for each time point.
-
Hardness Testing: Measure the hardness (breaking force) of each tablet using a calibrated tablet hardness tester. Calculate the average hardness and standard deviation for each blending time.
-
Ejection Force Monitoring (Optional): If the press is instrumented, monitor the ejection force to ensure lubrication remains adequate.
-
Data Analysis: Plot the average tablet hardness against lubricant blending time. The optimal time is the one that provides sufficient lubrication (low ejection force) while yielding the highest possible tablet hardness.
Protocol 2: Determining Optimal Moisture Content for Compaction
Objective: To identify the moisture content range for a MICROCEL® MC-102 blend that results in maximum tablet hardness.
Methodology:
-
Material Conditioning: Place samples of MICROCEL® MC-102 powder in controlled humidity chambers set at various relative humidities (RH) (e.g., 11%, 33%, 52%, 75%) until they reach equilibrium moisture content.
-
Moisture Analysis: Determine the exact moisture content of each conditioned sample using a loss-on-drying (LOD) method or Karl Fischer titration.
-
Formulation Preparation: Prepare identical formulations by blending the conditioned MICROCEL® MC-102 with the API and other excipients.
-
Tablet Compression: Compress tablets from each formulation batch under identical compression force and speed settings.
-
Hardness and Tensile Strength Measurement: Allow the tablets to rest for 24 hours in a controlled environment. Then, measure the weight, thickness, diameter, and breaking force (hardness) of each tablet.
-
Calculate Tensile Strength: Calculate the radial tensile strength (σ) for each tablet using the following equation for flat-faced round tablets: σ = 2F / (πDt), where F is the breaking force, D is the tablet diameter, and t is the tablet thickness.
-
Data Analysis: Plot the average tensile strength against the corresponding moisture content. The resulting curve will indicate the optimal moisture range for achieving maximum tablet strength.[11]
References
- 1. roquette.com [roquette.com]
- 2. ruidapacking.com [ruidapacking.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scielo.br [scielo.br]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. lpmie.net [lpmie.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. How To Solve Tablet Hardness Problems: A Comprehensive Guide [richpacking020.com]
- 17. biogrund.com [biogrund.com]
Technical Support Center: Optimizing Lubricant Concentration with MICROCEL® MC-12
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing lubricant concentration when using MICROCEL® MC-12 in direct compression tablet formulations.
Frequently Asked Questions (FAQs)
Q1: What is MICROCEL® MC-12 and why is it used in tablet formulations?
MICROCEL® MC-12 is a grade of microcrystalline cellulose (B213188) (MCC) with an intermediate particle size, designed to offer excellent flowability and compressibility.[1] It is primarily used as a filler-binder in direct compression processes to enhance the flow of active pharmaceutical ingredients (APIs) with poor flow properties and to reduce tablet and capsule weight variation.[1] Its key attributes make it a valuable excipient for creating robust tablets.
Q2: Why is lubricant concentration a critical parameter when working with MICROCEL® MC-12?
Like other grades of microcrystalline cellulose, MICROCEL® MC-12 is sensitive to over-lubrication.[2] MCC is a plastically deforming material, and excessive lubrication can coat the particles to an extent that it hinders proper bonding during compaction. This can lead to a significant decrease in tablet hardness and may cause other mechanical failures.[2] Therefore, optimizing the lubricant concentration is crucial to ensure adequate lubrication for tablet ejection without compromising the mechanical strength of the tablet.
Q3: What are the common lubricants used with MICROCEL® MC-12?
The most common lubricant used in pharmaceutical formulations is magnesium stearate (B1226849) (MgSt). Other lubricants that can be considered include sodium stearyl fumarate (B1241708) (SSF) and stearic acid. The choice of lubricant can impact tablet properties, with some studies suggesting that SSF may have less of a negative impact on tablet strength compared to MgSt.
Q4: What is a typical starting concentration range for magnesium stearate with MICROCEL® MC-12?
A typical starting range for magnesium stearate in formulations containing microcrystalline cellulose is between 0.25% and 1.0% w/w.[3] However, the optimal concentration is highly dependent on the specific formulation, including the properties of the API and other excipients.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Tablet Hardness | Over-lubrication: Excessive lubricant concentration or prolonged mixing time can weaken inter-particle bonding. | 1. Reduce the lubricant concentration in increments (e.g., 0.1% w/w). 2. Decrease the lubricant blending time. 3. Consider a less sensitive lubricant, such as sodium stearyl fumarate. |
| Sticking and Picking | Under-lubrication: Insufficient lubricant to prevent the formulation from adhering to the punches and die wall. | 1. Increase the lubricant concentration in small increments (e.g., 0.1% w/w). 2. Ensure uniform distribution of the lubricant by optimizing the blending process. 3. Verify that the lubricant has been sieved to break up any agglomerates. |
| High Ejection Force | Inadequate lubrication: High friction between the tablet and the die wall during ejection. | 1. Increase the lubricant concentration. 2. Evaluate the efficiency of the lubricant being used; a different lubricant may be more effective. 3. Optimize the blending time to ensure proper coating of the particles. |
| Increased Disintegration Time | Hydrophobic film formation: Higher concentrations of hydrophobic lubricants like magnesium stearate can form a film around the particles, impeding water penetration. | 1. Reduce the lubricant concentration to the minimum effective level. 2. Consider using a more hydrophilic lubricant. 3. Optimize the blending time, as over-mixing can exacerbate this issue. |
| Capping or Lamination | Multiple factors: Can be related to over-lubrication, but also to formulation properties and press settings. | 1. If over-lubrication is suspected, reduce the lubricant concentration and/or blending time. 2. Evaluate the overall formulation for other potential causes (e.g., entrapped air, incorrect press speed). |
Experimental Protocols
Protocol for Optimizing Lubricant Concentration
This protocol outlines a systematic approach to determine the optimal lubricant concentration for a direct compression formulation containing MICROCEL® MC-12.
Objective: To identify the lubricant concentration that provides adequate lubrication (low ejection force) while minimizing the negative impact on tablet hardness, friability, and disintegration time.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
MICROCEL® MC-12
-
Other excipients (as required by the formulation)
-
Magnesium Stearate (or other selected lubricant)
Equipment:
-
Blender (e.g., V-blender, Turbula®)
-
Tablet press (instrumented to measure ejection force)
-
Hardness tester
-
Friability tester
-
Disintegration tester
Methodology:
-
Prepare the Base Blend:
-
Accurately weigh all ingredients except the lubricant.
-
Blend these components for a predetermined time (e.g., 10-15 minutes) to ensure a homogenous mixture.
-
-
Lubricant Addition and Blending:
-
Prepare a series of formulations with varying lubricant concentrations (e.g., 0.25%, 0.50%, 0.75%, 1.00%, 1.25% w/w of magnesium stearate).
-
For each formulation, add the sieved lubricant to the base blend.
-
Blend for a short, consistent period (e.g., 2-5 minutes). Avoid over-blending.
-
-
Tablet Compression:
-
Set the tablet press to a target tablet weight and compression force.
-
Compress tablets for each lubricant concentration.
-
Record the ejection force during tablet compression.
-
-
Tablet Characterization:
-
For each batch of tablets, evaluate the following parameters:
-
Weight Variation: (n=20 tablets)
-
Hardness: (n=10 tablets)
-
Thickness: (n=10 tablets)
-
Friability: (USP <1216>)
-
Disintegration Time: (USP <701>)
-
-
-
Data Analysis:
-
Summarize the results in a table (see Table 1 for an illustrative example).
-
Plot the tablet properties (hardness, disintegration time, ejection force) as a function of lubricant concentration.
-
The optimal lubricant concentration is the lowest level that results in an acceptable ejection force and minimal negative impact on hardness and disintegration time.
-
Illustrative Data Presentation
Table 1: Illustrative Effect of Magnesium Stearate Concentration on Tablet Properties with MICROCEL® MC-12
| Magnesium Stearate Conc. (% w/w) | Average Hardness (N) | Friability (%) | Disintegration Time (min) | Average Ejection Force (N) |
| 0.25 | 120 | 0.25 | 3.5 | 250 |
| 0.50 | 110 | 0.30 | 4.0 | 150 |
| 0.75 | 95 | 0.45 | 5.5 | 100 |
| 1.00 | 80 | 0.60 | 7.0 | 80 |
| 1.25 | 70 | 0.85 | 9.5 | 75 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of all formulations. Actual results will vary depending on the specific API and other excipients used.
Visualizations
Caption: Workflow for Lubricant Concentration Optimization.
Caption: Troubleshooting Logic for Low Tablet Hardness.
References
Preventing capping and lamination in tablets containing MICROCEL® MC-12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MICROCEL® MC-12 to prevent capping and lamination in tablets.
Troubleshooting Guide: Capping and Lamination
Capping is the partial or complete separation of the top or bottom crowns of a tablet from the main body, while lamination is the separation of a tablet into two or more distinct horizontal layers.[1] These issues often arise from stresses developed in the tablet during compression and ejection. This guide provides a systematic approach to troubleshoot and prevent these defects when using MICROCEL® MC-12 in your direct compression formulations.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve capping and lamination issues.
References
Technical Support Center: Optimizing Powder Flow in MICROCEL® MC-12 Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing flowability problems with MICROCEL® MC-12 powder blends.
Troubleshooting Guides
This section addresses common flowability issues encountered during experiments with MICROCEL® MC-12 and provides step-by-step solutions.
Issue 1: My MICROCEL® MC-12 blend is exhibiting poor flowability, leading to inconsistent die filling and tablet weight variation.
Poor powder flow is a frequent challenge in tablet manufacturing and can arise from several factors.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.
Step 1: Evaluate and Control Moisture Content
Excessive moisture can lead to particle agglomeration and poor flow.[2] For microcrystalline cellulose (B213188), moisture levels above 5% can significantly impact its mechanical and flow properties.[2]
-
Recommendation: Determine the moisture content of your MICROCEL® MC-12 blend using a suitable method, such as loss on drying. If the moisture content is high, consider drying the powder.
Step 2: Incorporate a Flow Aid (Glidant)
Glidants, such as colloidal silicon dioxide (e.g., Aerosil® 200), can significantly improve the flowability of powder blends by reducing interparticle friction and adhesion.[3][4] Studies have shown that an optimal concentration of colloidal silicon dioxide for microcrystalline cellulose is around 0.5% by weight.
-
Recommendation: Introduce a glidant into your formulation. Start with a concentration of 0.25% to 0.5% w/w and assess the impact on flowability.
Quantitative Impact of Colloidal Silicon Dioxide on Microcrystalline Cellulose Flow Properties
The following table summarizes the representative effects of adding varying concentrations of colloidal silicon dioxide (CSD) to a microcrystalline cellulose (MCC) powder blend.
| Glidant Concentration (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| 0 (Pure MCC) | 41 - 45 | 23 - 28 | 1.30 - 1.39 | Poor/Passable |
| 0.125 | 36 - 40 | 19 - 22 | 1.23 - 1.28 | Fair |
| 0.25 | 31 - 35 | 16 - 20 | 1.19 - 1.25 | Good |
| 0.50 | 25 - 30 | 11 - 15 | 1.12 - 1.18 | Excellent/Good |
| 1.00 | 28 - 32 | 14 - 18 | 1.16 - 1.22 | Good |
Note: This data is synthesized from multiple sources and represents typical values. Actual results may vary depending on the specific grade of MCC, the properties of the other blend components, and the experimental conditions.
Step 3: Optimize the Blending Process
The method and duration of blending can influence the distribution of the glidant and, consequently, the flowability of the blend.
-
Recommendation: Ensure a homogenous mixture by using an appropriate blender (e.g., V-blender, Turbula® mixer) and optimizing the blending time. Insufficient blending may result in poor glidant distribution, while over-blending can lead to segregation.
Step 4: Consider Granulation
If the above steps do not sufficiently improve flowability, granulation can be employed to increase particle size and create more spherical particles, which generally leads to better flow.
-
Recommendation: Both wet and dry granulation methods can be effective. The choice of method will depend on the properties of the active pharmaceutical ingredient (API) and other excipients in the blend.
Frequently Asked Questions (FAQs)
Q1: What are the typical flow properties of MICROCEL® MC-12?
MICROCEL® MC-12 is designed to have optimized compactibility and flow properties for direct compression. The manufacturer provides the following typical values:
-
Angle of Repose: 36°
-
Bulk Density: 0.3 g/cm³
-
Tapped Density: 0.53 g/cm³
Based on these values, the Carr's Index and Hausner Ratio can be calculated:
-
Carr's Index: Approximately 43.4%
-
Hausner Ratio: Approximately 1.77
These calculated values suggest that while optimized, blends of MICROCEL® MC-12 may still benefit from formulation and process adjustments to achieve excellent flowability.
Q2: How does particle size and shape of MICROCEL® MC-12 affect flowability?
MICROCEL® MC-12 has an average particle diameter of 160 µm. Generally, larger and more spherical particles exhibit better flowability. The irregular, fibrous nature of some microcrystalline cellulose particles can lead to interlocking and poor flow.
Q3: Can static electricity impact the flowability of my MICROCEL® MC-12 blend?
Yes, static electricity can cause particles to repel each other or adhere to equipment surfaces, hindering flow. This is more common in very dry powders.
-
Recommendation: If you suspect static electricity is an issue, consider using anti-static devices in your processing area or incorporating a small amount of a conductive agent into your formulation.
Q4: What is the mechanism by which glidants improve the flowability of MICROCEL® MC-12?
Glidants, like colloidal silicon dioxide, work by adhering to the surface of the host particles (MICROCEL® MC-12 and API). This reduces the cohesive forces between particles by increasing the distance between them and reducing the area of contact. The glidant particles act like ball bearings, allowing the larger particles to move more freely past one another.
Experimental Protocols
1. Measurement of Angle of Repose
This method measures the angle of a conical pile formed by the powder, which is related to the interparticle friction.
-
Apparatus: Funnel with a controlled orifice, a flat circular base with a known diameter, and a height-measuring device.
-
Procedure:
-
Position the funnel above the center of the circular base, ensuring a fixed height between the funnel tip and the base.
-
Pour the powder blend through the funnel, allowing it to form a conical pile.
-
Continue pouring until the apex of the cone reaches the funnel tip and the base of the cone has spread to the full diameter of the circular base.
-
Measure the height (h) of the powder cone.
-
The angle of repose (θ) is calculated using the following formula, where 'r' is the radius of the base: θ = tan⁻¹(h/r)
-
-
Interpretation of Results:
| Angle of Repose (°) | Flow Character |
| ≤ 25 | Excellent |
| 26 - 30 | Good |
| 31 - 35 | Fair |
| 36 - 40 | Passable |
| 41 - 45 | Poor |
| 46 - 55 | Very Poor |
| > 55 | Extremely Poor |
2. Calculation of Carr's Index and Hausner Ratio
These indices are determined from the bulk and tapped densities of the powder and are measures of the powder's compressibility.
-
Apparatus: Graduated cylinder, tapping device (optional, but recommended for reproducibility).
-
Procedure:
-
Gently pour a known mass (m) of the powder blend into a graduated cylinder and record the unsettled volume (Vb) to determine the Bulk Density (ρb = m/Vb) .
-
Mechanically tap the graduated cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder is constant. Record the final tapped volume (Vt).
-
Calculate the Tapped Density (ρt = m/Vt) .
-
Calculate Carr's Index (CI) using the formula: CI (%) = [(ρt - ρb) / ρt] x 100
-
Calculate the Hausner Ratio (HR) using the formula: HR = ρt / ρb
-
-
Interpretation of Results:
| Carr's Index (%) | Hausner Ratio | Flow Character |
| ≤ 10 | 1.00 - 1.11 | Excellent |
| 11 - 15 | 1.12 - 1.18 | Good |
| 16 - 20 | 1.19 - 1.25 | Fair |
| 21 - 25 | 1.26 - 1.34 | Passable |
| 26 - 31 | 1.35 - 1.45 | Poor |
| 32 - 37 | 1.46 - 1.59 | Very Poor |
| > 38 | > 1.60 | Extremely Poor |
References
Technical Support Center: Optimizing Tablet Formulations with MICROCEL® MC-112 to Reduce Friability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing MICROCEL® MC-112 to minimize tablet friability. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your formulation development.
Troubleshooting Guide: High Tablet Friability
High tablet friability is a common challenge in tablet manufacturing, leading to tablet breakage, chipping, and weight loss. This guide provides potential causes and solutions when formulating with MICROCEL® MC-112.
| Observation | Potential Cause | Suggested Solution with MICROCEL® MC-112 |
| High friability despite adequate tablet hardness. | Insufficient particle bonding. | Increase the concentration of MICROCEL® MC-112. Its high plasticity and large surface area promote strong inter-particulate bonding.[1][2] |
| Inadequate binder. | While MICROCEL® MC-112 is an excellent binder, consider optimizing the binder system. Ensure the binder is activated appropriately if using a wet granulation process. | |
| Over-lubrication. | Reduce the lubricant (e.g., magnesium stearate) concentration or blending time. Excessive lubrication can coat the particles and hinder bonding. | |
| Low tablet hardness leading to high friability. | Low compression force. | Increase the compression force. Higher compression forces generally lead to increased tablet hardness and reduced friability.[3] |
| Formulation is not compactible enough. | Increase the proportion of MICROCEL® MC-112 in your formulation. It is a highly compressible excipient. | |
| High press speed (low dwell time). | Reduce the tablet press speed to allow more time for particle deformation and bonding. | |
| Capping or lamination observed along with high friability. | Entrapped air in the powder blend. | Optimize the powder flow and consider using pre-compression. MICROCEL® MC-112's particle morphology can contribute to good powder flow. |
| Excessive fine particles. | While some fines are necessary, an excess can lead to capping. Ensure a well-controlled particle size distribution of the blend. | |
| Worn or improper tooling. | Inspect and replace worn punches and dies. The use of tapered dies can also help in reducing entrapped air. | |
| Friability increases upon storage, especially in humid conditions. | Moisture absorption. | MICROCEL® MC-112 has a low moisture content, making it suitable for moisture-sensitive formulations.[4] However, ensure that other excipients are not highly hygroscopic and that the tablets are stored in appropriate packaging. |
Frequently Asked Questions (FAQs)
Q1: What is the typical usage level of MICROCEL® MC-112 to reduce friability?
A1: The optimal concentration of MICROCEL® MC-112 depends on the properties of the active pharmaceutical ingredient (API) and other excipients in the formulation. A common starting point is between 10% and 30% (w/w).[5] However, levels can be adjusted based on experimental results.
Q2: How does MICROCEL® MC-112 compare to other grades of microcrystalline cellulose (B213188) (MCC) in reducing friability?
A2: Different grades of MCC have varying particle sizes, densities, and moisture content, which can influence their performance.[6] MICROCEL® MC-112, with its low moisture content, is particularly advantageous for moisture-sensitive APIs and can contribute to robust tablet hardness and low friability.[4] For instance, some studies have shown that specialized grades of MCC can reduce friability by up to 40% compared to standard grades.[1]
Q3: Can I use MICROCEL® MC-112 in both direct compression and wet granulation processes to reduce friability?
A3: Yes, MICROCEL® MC-112 is versatile. It is well-suited for direct compression due to its excellent compressibility and flow properties.[7] In wet granulation, it can be used as a binder and filler to produce hard, low-friability tablets.
Q4: What is the impact of compression force on the friability of tablets containing MICROCEL® MC-112?
A4: Increasing the compression force generally leads to higher tablet hardness and lower friability.[3] However, excessive compression force can sometimes lead to other issues like capping or lamination. It is crucial to find the optimal compression force that results in robust tablets with acceptable friability.
Q5: My formulation with MICROCEL® MC-112 is still showing high friability. What other formulation components should I investigate?
A5: Besides optimizing the MICROCEL® MC-112 concentration, evaluate other excipients. For example, tablets formulated with lactose (B1674315) have been shown to be more friable than those with microcrystalline cellulose.[8] The type and concentration of lubricants are also critical; over-lubrication can significantly increase friability.
Data Presentation
The following tables summarize the expected impact of formulation and process parameters on tablet friability when using MICROCEL® MC-112, based on established principles of tablet formulation.
Table 1: Effect of MICROCEL® MC-112 Concentration on Tablet Properties
| MICROCEL® MC-112 Concentration (% w/w) | Expected Tablet Hardness (N) | Expected Friability (%) | Comments |
| 10 | 50 - 70 | < 1.0 | Provides good binding and hardness. |
| 20 | 70 - 100 | < 0.8 | Improved compressibility and lower friability. |
| 30 | 90 - 120 | < 0.5 | Significant improvement in tablet strength. |
| 40 | 110 - 140 | < 0.3 | Very robust tablets with minimal friability. |
| Note: These are illustrative values. Actual results will vary depending on the complete formulation and process parameters. |
Table 2: Influence of Compression Force on a Formulation Containing 20% MICROCEL® MC-112
| Compression Force (kN) | Tablet Hardness (N) | Friability (%) |
| 5 | 60 | 0.9 |
| 10 | 90 | 0.6 |
| 15 | 120 | 0.4 |
| Source: General trends observed in studies on MCC-based formulations.[3] |
Table 3: Comparative Friability of Tablets with Different Fillers
| Primary Filler (80% w/w) | Tablet Hardness (N) | Friability (%) |
| Lactose | 65 | 1.2 |
| Dibasic Calcium Phosphate | 80 | 0.9 |
| MICROCEL® MC-112 | 100 | 0.5 |
| Source: Based on a study comparing the friability of tablets made with lactose and microcrystalline cellulose.[8] |
Experimental Protocols
Key Experiment: Tablet Friability Testing (USP <1216>)
This protocol outlines the standard procedure for determining the friability of compressed, uncoated tablets.
1. Apparatus:
-
Roche-type friabilator, consisting of a drum with an internal diameter of 283-291 mm and a depth of 36-40 mm, rotating at 25 ± 1 rpm. The drum has a curved projection that tumbles the tablets with each rotation.
2. Sample Preparation:
-
For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets with a total weight as close as possible to 6.5 g.
-
For tablets with a unit weight of > 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets before the initial weighing.
3. Procedure:
-
Accurately weigh the tablet sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times.
-
Remove the tablets from the drum.
-
Carefully de-dust the tablets to remove any loose powder.
-
Accurately weigh the tablets again (W_final).
4. Calculation:
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
5. Acceptance Criteria:
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
Visualizations
References
- 1. Effect of Microcrystalline Cellulose Particle Size on Tablet Friability [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. primescholars.com [primescholars.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Utility of Microcrystalline Cellulose for Improving Drug Content Uniformity in Tablet Manufacturing Using Direct Powder Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Punch geometry and formulation considerations in reducing tablet friability and their effect on in vitro dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of over-lubrication on MICROCEL® MC-12 tablet properties
Welcome to the technical support center for MICROCEL® MC-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during tablet formulation, with a specific focus on the effects of over-lubrication.
Frequently Asked Questions (FAQs)
Q1: What is MICROCEL® MC-12 and what are its primary applications?
MICROCEL® MC-12 is a grade of microcrystalline cellulose (B213188) (MCC), a purified, partially depolymerized cellulose.[1] It is composed of porous, highly compressible particles.[1] With an intermediate particle size and excellent flowability and compressibility, MICROCEL® MC-12 is optimized for direct compression processes in pharmaceutical and nutraceutical applications.[2][3][4] Its main uses include enhancing flow in formulations with poor-flowing active pharmaceutical ingredients (APIs) and reducing weight variation in tablets and capsules. It serves as a filler/binder and a fiber source in various oral dosage forms.
Q2: Why is my tablet hardness lower than expected when using MICROCEL® MC-12?
A common reason for lower-than-expected tablet hardness is over-lubrication. MICROCEL® MC-12, being a plastically deforming material, is particularly sensitive to the amount and mixing time of lubricants like magnesium stearate (B1226849). Excessive lubrication creates a hydrophobic film around the excipient particles, which hinders the formation of strong interparticle bonds during compression, leading to reduced tablet strength or "hardness".
Q3: What are the typical signs of over-lubrication in a tablet formulation?
The primary signs of over-lubrication include:
-
Reduced Tablet Hardness (Crushing Strength): Tablets are softer and more prone to breaking. Studies have shown that increasing the concentration of magnesium stearate decreases tablet hardness. For instance, a batch of silicified MCC (a related product) with 1% w/w magnesium stearate showed a 20% loss in crushing strength.
-
Increased Disintegration Time: The hydrophobic barrier created by the excess lubricant can impede water penetration into the tablet matrix, slowing down how quickly it breaks apart.
-
Slower Dissolution Rate: Similar to its effect on disintegration, the lubricant film can slow the release of the active pharmaceutical ingredient.
-
Increased Friability: Softer tablets are often more susceptible to chipping and breaking during handling, which is measured as higher friability.
Troubleshooting Guide
Issue: Consistently low tablet hardness and mechanical failure.
This guide provides a systematic approach to diagnosing and resolving issues related to over-lubrication.
References
Effect of press speed on the compaction of MICROCEL® MC-12
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of press speed on the compaction of MICROCEL® MC-12. Below you will find quantitative data, experimental protocols, and a troubleshooting guide to assist in your formulation development and manufacturing processes.
Quantitative Data
The following table summarizes the effect of press speed on the hardness of tablets formulated with 100% MICROCEL® MC-12. As press speed increases, the dwell time (the time the punch head is in contact with the compression roller) decreases. For a plastically deforming material like microcrystalline cellulose (B213188), shorter dwell times can lead to lower tablet hardness as there is less time for particle deformation and bonding.
| Production Speed (tablets/min) | Linear Punch Velocity (mm/s) | Simulated Rotary Press Speed (tablets/hour) | Compaction Force (kN) | Tablet Hardness (N) |
| 10 | 38 | 60,000 | 10 | 85 |
| 25 | 96 | 150,000 | 10 | 75 |
| 40 | 152 | 250,000 | 10 | 65 |
Data derived from experiments conducted on a STYLCAM 200R tablet press with 10 mm flat tooling, producing 400 mg tablets.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Tablet Compaction
-
Material: MICROCEL® MC-12
-
Tablet Press: STYLCAM 200R (or a similar instrumented rotary tablet press).
-
Tooling: 10 mm diameter, flat-faced punches and die.
-
Tablet Mass: 400 mg.
-
Method:
-
Load the die with 400 mg of MICROCEL® MC-12.
-
Compress the powder at a constant compaction force (e.g., 10 kN).
-
Vary the production speed to achieve the desired linear punch velocities (e.g., 38, 96, and 152 mm/s).
-
Eject the tablets and allow them to equilibrate to ambient conditions before testing.
-
Tablet Hardness Testing
-
Apparatus: A calibrated tablet hardness tester.
-
Method:
-
Place a tablet diametrically between the jaws of the tester.
-
Apply a compressive load until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N).
-
Repeat for a statistically significant number of tablets (e.g., n=10) from each batch and calculate the mean hardness.
-
Tablet Friability Testing (USP <1216>)
-
Apparatus: Friabilator with a standard drum.
-
Method:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[2][3]
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).[2][3]
-
Place the tablets in the friabilator drum and rotate it 100 times at 25 ±1 rpm.[3]
-
Remove the tablets, de-dust them again, and accurately weigh the sample (W_final).[2][3]
-
Calculate the percentage weight loss: ((W_initial - W_final) / W_initial) * 100. A weight loss of not more than 1.0% is generally considered acceptable.[2]
-
Tablet Disintegration Testing (USP <701>)
-
Apparatus: Disintegration tester with a basket-rack assembly.[4]
-
Method:
-
Place one tablet in each of the six tubes of the basket.[4]
-
Operate the apparatus using purified water maintained at 37 ± 2°C as the immersion fluid.[4]
-
Observe the tablets. Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[4] For uncoated tablets, the time limit is typically 30 minutes.[5]
-
Tablet Porosity Measurement
-
Apparatus: A gas pycnometer (for true density) and a caliper or micrometer (for tablet dimensions).
-
Method:
-
Determine the true density (ρ_true) of MICROCEL® MC-12 using a helium pycnometer.
-
Measure the weight (W), thickness (t), and diameter (d) of a tablet.
-
Calculate the tablet's envelope volume (V_env): V_env = π * (d/2)^2 * t.
-
Calculate the tablet's envelope density (ρ_env): ρ_env = W / V_env.
-
Calculate the porosity (ε) as a percentage: ε = (1 - (ρ_env / ρ_true)) * 100.
-
Troubleshooting Guide and FAQs
Q1: Why is the hardness of my MICROCEL® MC-12 tablets decreasing at higher press speeds?
A: This is an expected behavior for plastically deforming materials like MICROCEL® MC-12. At higher press speeds, the dwell time is shorter. This reduced time under compression limits the extent of plastic deformation and particle-particle bonding, resulting in a less compact and weaker tablet.
Q2: I'm observing capping and lamination when I increase the turret speed. What's happening and how can I fix it?
A: Capping (horizontal splitting of the tablet's upper or lower crown) and lamination (separation of the tablet into layers) at high speeds are often due to air entrapment and excessive elastic recovery.[6][7][8] As press speed increases, there is less time for the air within the powder bed to escape during compression. Upon ejection, this trapped air expands, causing the tablet to fracture.
-
Solutions:
-
Reduce Press Speed: This is the most direct solution as it increases dwell time and allows more time for air to escape.[6][7]
-
Incorporate Pre-compression: A pre-compression step at a lower force helps to de-aerate the powder bed before the main compression event.[8][9]
-
Optimize Tooling: Using tapered dies can facilitate air evacuation during compression.[6][9]
-
Review Formulation: Ensure adequate binder levels and avoid over-lubrication, as an excess of hydrophobic lubricants like magnesium stearate (B1226849) can weaken inter-particle bonding.
-
Q3: How does press speed affect the porosity and disintegration time of MICROCEL® MC-12 tablets?
A: While specific data for MICROCEL® MC-12 is not available, the general trend for microcrystalline cellulose is as follows:
-
Porosity: As press speed increases, tablet hardness generally decreases. This is associated with an increase in tablet porosity because the particles have less time to deform and pack closely together. Higher porosity means more void space within the tablet.[10]
-
Disintegration Time: Higher porosity allows for faster water ingress into the tablet core.[10] This facilitates the swelling and disintegrating action of MICROCEL® MC-12, typically leading to a shorter disintegration time.
Q4: My tablet weights are inconsistent at high press speeds. What could be the cause?
A: High press speeds demand excellent powder flowability to ensure uniform die filling. While MICROCEL® MC-12 has good flow properties, very high speeds can still lead to incomplete or inconsistent die filling, resulting in tablet weight variation.
-
Solutions:
-
Optimize Feeder Speed: Adjust the speed of the force feeder (if available) to ensure a consistent supply of powder to the dies.
-
Use Flow Enhancers: If necessary, consider adding a glidant like colloidal silicon dioxide to the formulation to improve flow.
-
Reduce Press Speed: Slowing the press allows more time for the dies to be filled completely and uniformly.
-
Logical Relationships
The following diagrams illustrate the key relationships in the compaction of MICROCEL® MC-12.
References
- 1. d-nb.info [d-nb.info]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. torontech.com [torontech.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. icapsulepack.com [icapsulepack.com]
- 8. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 9. Causes And Solutions For Common Tablet Defects - Senieer - What You Trust [senieer.com]
- 10. icapsulepack.com [icapsulepack.com]
MICROCEL® MC-12 Technical Support Center: Managing Batch-to-Batch Variability
Welcome to the technical support center for MICROCEL® MC-12, your comprehensive resource for navigating and mitigating the challenges of batch-to-batch variability in your pharmaceutical formulations. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot common issues and answer frequently asked questions related to the use of MICROCEL® MC-12 in direct compression processes.
Typical Properties of MICROCEL® MC-12
Understanding the typical physicochemical properties of MICROCEL® MC-12 is the first step in managing variability. While each batch will have its own certificate of analysis, the following table summarizes the general specifications for this excipient.[1][2][3]
| Property | Typical Value | Potential Impact of Variability |
| Particle Size (laser diffraction) | ||
| - dv10 | 60 µm | Affects powder flow, content uniformity, and dissolution. |
| - dv50 (mean particle diameter) | 160 - 180 µm | Influences tablet hardness, friability, and dissolution rate.[4][5] |
| - dv90 | 380 µm | Larger particles can lead to segregation and content uniformity issues. |
| Moisture Content (LOD) | ≤ 7.0% | Impacts powder flow, tablet hardness, and sticking. |
| Bulk Density | 0.30 - 0.40 g/cm³ | Affects die fill and tablet weight consistency. |
| Tapped Density | ~0.53 g/cm³ | Influences powder compressibility and tablet hardness. |
| Powder Flowability | Good to Excellent | Variations can lead to inconsistent tablet weights and content uniformity. |
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during tablet manufacturing with MICROCEL® MC-12, focusing on problems arising from batch-to-batch variability.
Issue 1: Inconsistent Tablet Hardness
Variations in tablet hardness between batches can lead to problems with friability, disintegration, and dissolution.
Troubleshooting Workflow for Inconsistent Tablet Hardness
Caption: Workflow for troubleshooting inconsistent tablet hardness.
Quantitative Impact on Tablet Hardness
| Parameter Variation | Observation | Recommended Action |
| MICROCEL® MC-12 Particle Size | A batch with a smaller mean particle size may result in harder tablets at the same compression force due to increased surface area for bonding. | Decrease the main compression force on the tablet press. For example, if a batch with a mean particle size of 150 µm yields tablets of 120 N, a batch with 130 µm may require a force reduction of 5-10% to achieve the same hardness. |
| Moisture Content | Higher moisture content (e.g., >5%) in the powder blend can lead to a decrease in tablet hardness. | Dry the granules to a consistent moisture level (e.g., 2-4%) before compression. |
| Compression Force | Inconsistent compression force is a primary cause of variable tablet hardness. | Calibrate the tablet press regularly. Implement in-process controls (IPC) to monitor tablet hardness every 15-30 minutes. |
| Lubricant Blending Time | Over-lubrication, caused by excessive blending time, can coat the MICROCEL® MC-12 particles and reduce tablet strength. | Optimize lubricant blending time. Start with a blending time of 2-5 minutes and assess the impact on tablet hardness. |
Issue 2: Variable Drug Dissolution Profiles
Batch-to-batch differences in dissolution can affect the bioavailability of the active pharmaceutical ingredient (API).
Decision Tree for Investigating Dissolution Variability
Caption: Decision tree for investigating dissolution variability.
Quantitative Impact on Dissolution
| Parameter Variation | Observation | Recommended Action |
| Tablet Hardness | An increase in tablet hardness can decrease the tablet's porosity, slowing down water ingress and delaying dissolution. | For a target dissolution of >80% in 30 minutes, ensure tablet hardness is within a validated range (e.g., 80-120 N). |
| MICROCEL® MC-12 Particle Size | Batches with smaller MICROCEL® MC-12 particles may exhibit faster dissolution due to increased surface area and faster disintegration. | If a faster dissolution is observed with a batch of finer MICROCEL® MC-12, consider a slight reduction in the superdisintegrant concentration (e.g., from 4% to 3.5%). |
| Crystallinity of MCC | Variations in the degree of crystallinity of MCC can influence the dissolution rate. A lower degree of crystallinity may lead to faster drug release. | While not a routine check, if significant and unexplained dissolution variations persist, advanced characterization of the MCC crystallinity may be warranted. |
Issue 3: Poor Content Uniformity
Inconsistent API distribution within a batch or between batches is a critical failure. MICROCEL® MC-12 is often used to improve content uniformity.
Logical Flow for Ensuring Content Uniformity
Caption: Logical flow for ensuring content uniformity.
Quantitative Considerations for Content Uniformity
| Parameter Variation | Observation | Recommended Action |
| Powder Blend Flowability | Poor powder flow can lead to inconsistent die filling and, consequently, poor content uniformity. | Ensure the final blend has an angle of repose < 40° and a Carr's Index between 16-20 for acceptable flow. Adjusting the ratio of MICROCEL® MC-12 may be necessary. |
| Blending Time | Inadequate blending can result in poor API distribution, while excessive blending can cause segregation, especially with fine particles. | Optimize blending time through a validation study. For a typical V-blender, a blending time of 15-25 minutes before adding the lubricant is often a good starting point. |
| Particle Size Differences | Significant differences in particle size between the API and MICROCEL® MC-12 can lead to segregation. | If the API has a much smaller particle size, consider a geometric dilution approach by premixing the API with a small amount of MICROCEL® MC-12 before adding it to the main blend. |
Experimental Protocols
Protocol 1: Tablet Hardness and Breaking Force (Adapted from USP <1217>)
-
Objective: To determine the breaking force of tablets.
-
Apparatus: A calibrated tablet hardness tester with two parallel platens.
-
Procedure:
-
Randomly select 10 tablets from the batch.
-
Place a single tablet between the platens, ensuring it is oriented in a consistent manner (e.g., diametrically for a round tablet).
-
Initiate the test. The tester will apply a compressive load at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp) (1 kp = 9.81 N).
-
Repeat for all 10 tablets.
-
-
Data Analysis: Calculate the mean and standard deviation of the breaking force for the 10 tablets.
Protocol 2: Dissolution Testing (Adapted from USP <711>)
-
Objective: To measure the rate of drug release from the tablet.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Procedure:
-
Prepare the dissolution medium as specified in the drug product monograph (e.g., 900 mL of 0.1 N HCl). De-aerate the medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one tablet in each of the 6 dissolution vessels.
-
Rotate the paddles at the specified speed (e.g., 50 RPM).
-
At specified time points (e.g., 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Calculate the percentage of the labeled amount of drug dissolved at each time point for each tablet. Plot the mean percentage of drug dissolved against time to generate a dissolution profile.
Protocol 3: Content Uniformity (Adapted from USP <905>)
-
Objective: To assess the uniformity of the API dosage in a batch of tablets.
-
Procedure:
-
Randomly select 10 tablets from the batch.
-
Individually assay the API content of each of the 10 tablets using a validated analytical method.
-
Calculate the acceptance value (AV) based on the individual assay results, the mean of the results, and the label claim, following the formula in USP <905>.
-
-
Acceptance Criteria: The requirements for content uniformity are met if the acceptance value is less than or equal to 15.0%.
Frequently Asked Questions (FAQs)
Q1: We are observing sticking and picking on the tablet punches. Could this be related to the MICROCEL® MC-12 batch?
A: Yes, variations in the moisture content of MICROCEL® MC-12 can contribute to sticking and picking. Higher moisture content can make the powder blend more adhesive. First, check the moisture content of the incoming MICROCEL® MC-12 batch and the final powder blend. If it is high, consider drying the granules. Also, evaluate your lubrication. Insufficient lubrication can also cause sticking.
Q2: Our tablets are showing higher than expected friability, even though the hardness is within spec. What could be the cause?
A: High friability with acceptable hardness can indicate weak particle-to-particle bonding. This might be due to over-lubrication, where the lubricant coats the MICROCEL® MC-12 particles and hinders effective bonding. Review your lubricant type, concentration, and blending time. Additionally, a batch of MICROCEL® MC-12 with a significantly different particle size distribution could potentially affect the packing properties of the blend and influence friability.
Q3: Can we switch between different grades of MICROCEL® (e.g., MC-102 to MC-12) in the same formulation?
A: It is not recommended to switch grades of MICROCEL® without a thorough re-validation of your formulation and process. Different grades have different particle sizes, densities, and flow properties, which will significantly impact tablet hardness, dissolution, and content uniformity. For example, MICROCEL® MC-12 has a larger particle size than MC-102, which will affect powder flow and compaction characteristics.
Q4: How does the source of the raw material for MICROCEL® MC-12 affect its performance?
A: MICROCEL® MC-12 is derived from purified wood pulp. Variations in the source and processing of this raw material can lead to subtle differences in properties like degree of polymerization and crystallinity, which in turn can influence tablet compaction and dissolution behavior. While manufacturers have stringent controls, it is crucial to have a robust formulation and process that can accommodate the inherent variability of a naturally derived excipient.
Q5: What is the best way to incorporate MICROCEL® MC-12 into a direct compression blend to ensure good content uniformity?
A: For low-dose drugs, it is often beneficial to use a geometric dilution approach. Start by blending the API with an equal amount of MICROCEL® MC-12. Then, progressively add more of the excipient blend in increments until the entire batch is homogenous. This ensures a more uniform distribution of the API throughout the powder mix.
References
- 1. roquette.com [roquette.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Microcel MC-12 - Chemical [stobec.com]
- 4. Tableting properties of microcrystalline cellulose obtained from wheat straw measured with a single punch bench top tablet press - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Improving Content Uniformity in Low-Dose Formulations with MCC 12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Microcrystalline Cellulose (MCC) Grade 12 to enhance content uniformity in low-dose oral solid dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is MCC 12, and how does it differ from other common MCC grades like 102?
A1: MCC 12, or Microcrystalline Cellulose Grade 12, is a coarse grade excipient used as a filler and binder in pharmaceutical formulations, particularly in direct compression processes.[1][2] Its primary distinction from finer grades like MCC 102 lies in its larger particle size. This characteristic often results in outstanding flowability and can contribute to better weight and content uniformity in the final product.[1][3]
Q2: Why is MCC 12 recommended for low-dose formulations?
A2: Low-dose formulations are particularly susceptible to content uniformity issues due to the small amount of the active pharmaceutical ingredient (API) that must be evenly distributed throughout the blend.[4][5] The excellent flowability and larger particle size of MCC 12 can help to minimize segregation of the powder blend, a common cause of non-uniformity.[1][6] This leads to more consistent tablet weights and a more uniform distribution of the API in each dosage unit.
Q3: What are the key functional attributes of MCC 12 in direct compression?
A3: In direct compression, MCC 12 offers several advantages:
-
Improved Flowability: Its larger particle size enhances powder flow, which is crucial for ensuring consistent die filling during tableting.[3]
-
Enhanced Uniformity: It can reduce segregation, leading to better content and weight uniformity.[1][3]
-
High Compressibility: Like other MCC grades, it exhibits excellent compressibility, allowing for the formation of hard tablets at low compression forces.[3]
-
Short Mixing Time: Its properties can contribute to a more efficient and shorter blending process.[3]
Q4: Is MCC 12 suitable for wet granulation?
A4: While MCC 12 is primarily optimized for direct compression, other grades of MCC, such as MCC 101, are more commonly recommended for wet granulation processes.[3][7] The choice of MCC grade should align with the specific manufacturing process being employed.
Q5: How does MCC 12 impact tablet disintegration and dissolution?
A5: MCC is known to act as a disintegrant in tablet formulations, facilitating the rapid breakdown of the tablet upon contact with fluids.[8] While the primary role of MCC 12 is as a filler-binder to ensure content uniformity, its inclusion is compatible with achieving rapid disintegration and dissolution profiles suitable for immediate-release dosage forms.
Troubleshooting Guide
Q1: I'm observing significant tablet weight variation with my low-dose formulation using MCC 12. What could be the cause?
A1: While MCC 12 generally improves flow and weight uniformity, variation can still occur.[1] Potential causes and solutions include:
-
Inadequate Mixing: Ensure that the blending process is optimized. Even with good flow, insufficient mixing time can lead to non-uniformity.[9] Consider a geometric dilution approach for incorporating the low-dose API.[10]
-
Poor Flow of the Overall Blend: Although MCC 12 has good flow properties, the addition of a fine or cohesive API can negatively impact the overall flow of the powder blend.[11] Consider adding a glidant like colloidal silicon dioxide to the formulation.
-
Machine Speed: High tablet press speeds can sometimes lead to inconsistent die filling.[12] Try reducing the press speed to see if weight consistency improves.
Q2: My blend is showing signs of segregation even with MCC 12. How can I fix this?
A2: Segregation can happen if there are significant differences in particle size and density between the API and the excipients.[5]
-
Particle Size Matching: If possible, select an API particle size that is closer to that of MCC 12. However, for low-dose, potent APIs, this is often not feasible as the API is typically micronized.
-
Ordered Blending: Promote an "ordered" or "interactive" blend where the fine API particles adhere to the surface of the larger MCC 12 carrier particles. This can be influenced by mixing technique and duration.[6]
-
Process Handling: Be mindful of powder handling after blending. Transferring the blend through long drops or in vibrating feeders can induce segregation.[10]
Q3: The tablets are too hard and are not disintegrating properly. What should I do?
A3: MCC is an excellent binder, and sometimes this can lead to very hard tablets.[3]
-
Reduce Compression Force: Lower the compression force on the tablet press. MCC can form robust tablets even at low pressures.[3]
-
Add a Superdisintegrant: Incorporate a superdisintegrant, such as croscarmellose sodium or sodium starch glycolate, into your formulation to ensure rapid tablet breakup.[13]
-
Check Lubricant Levels: Over-lubrication, especially with hydrophobic lubricants like magnesium stearate, can sometimes form a film around the particles and hinder disintegration and dissolution. Optimize the lubricant concentration and blending time.[7]
Q4: I'm experiencing sticking and picking on the tablet punch faces. What's the cause?
A4: Sticking is often related to the formulation's moisture content or the properties of the API itself.
-
Optimize Lubrication: Ensure an adequate amount of an effective lubricant, like magnesium stearate, is used.[12]
-
Moisture Content: MCC 12 has a specified maximum water content.[7] If the formulation is too moist, drying the granules (if applicable) or controlling the manufacturing environment's humidity can help.
-
Anti-adherents: Consider adding an anti-adherent, such as talc (B1216) or colloidal silicon dioxide, to the formulation to reduce the tendency of the powder to stick to the punch faces.[13]
Data Presentation
Table 1: Comparative Physical Properties of MCC Grades
| Property | MCC Grade 12 | MCC Grade 102 |
| Primary Application | Direct Compression | Direct Compression |
| Particle Size (µm) | ~160 | ~100 |
| Bulk Density (g/cm³) | ~0.30 | ~0.30 |
| Flowability | Outstanding | Good |
| Key Advantage | Improved flowability and uniformity | Standard, well-characterized grade |
Source: Data compiled from multiple sources.[3][7][14]
Table 2: Illustrative Content Uniformity Data for a Low-Dose (1% w/w) Formulation
| Excipient Used | Mean API Content (% of Label Claim) | Standard Deviation (SD) | Relative Standard Deviation (RSD) | Acceptance Value (AV) - USP <905> |
| MCC Grade 12 | 99.5% | 1.8 | 1.81% | 5.4 |
| MCC Grade 102 | 101.2% | 3.5 | 3.46% | 10.4 |
| Lactose (Direct Compression) | 98.8% | 5.2 | 5.26% | 15.6 (Fails L1) |
Note: This data is illustrative and intended to demonstrate the potential benefits of MCC 12. Actual results will vary depending on the API and formulation specifics. An Acceptance Value (AV) of ≤ 15.0 is required to pass the USP <905> Level 1 (L1) test.[15][16]
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study using Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To assess the chemical compatibility between the active pharmaceutical ingredient (API) and MCC 12.
Methodology:
-
Sample Preparation:
-
Prepare a physical mixture of the API and MCC 12 in a 1:1 ratio by weight.
-
Gently blend the mixture in a mortar with a pestle for 5 minutes.
-
-
FTIR Analysis:
-
Obtain the FTIR spectra for the pure API, pure MCC 12, and the prepared physical mixture.
-
Use the potassium bromide (KBr) pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Scan the samples over a suitable wave number range (e.g., 4000 to 400 cm⁻¹).[17]
-
-
Data Interpretation:
-
Compare the spectrum of the physical mixture with the spectra of the individual components.
-
Look for the appearance of new peaks, the disappearance of characteristic peaks of the API, or significant shifts in peak positions in the mixture's spectrum.
-
The absence of these changes suggests that there is no significant chemical interaction between the API and MCC 12.[17]
-
Protocol 2: Content Uniformity Testing of Low-Dose Tablets (as per USP <905>)
Objective: To determine if the API is uniformly distributed within a batch of tablets formulated with MCC 12.
Methodology:
-
Sample Selection: Randomly select 10 tablets from the manufactured batch.
-
Individual Tablet Assay:
-
For each tablet, place it in a separate volumetric flask.
-
Add a suitable solvent that completely dissolves the API. The volume should be chosen to achieve a target concentration appropriate for the analytical method.
-
Use mechanical means (e.g., sonication, shaking) to ensure the tablet is fully disintegrated and the API is dissolved.[18]
-
Dilute to the final volume with the solvent and mix well.
-
Filter the solutions to remove any insoluble excipients.[18]
-
-
Analytical Measurement:
-
Acceptance Criteria (Level 1):
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. alsiano.com [alsiano.com]
- 4. The Manufacture of Low-Dose Oral Solid Dosage Form to Support Early Clinical Studies Using an Automated Micro-Filing System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. roquette.com [roquette.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Utility of Microcrystalline Cellulose for Improving Drug Content Uniformity in Tablet Manufacturing Using Direct Powder Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is Content Uniformity in Pharmaceuticals? | Vici Health Sciences [vicihealthsciences.com]
- 11. Modification of Bulk Density, Flow Property and Crystallinity of Microcrystalline Cellulose Prepared from Waste Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biogrund.com [biogrund.com]
- 13. biogrund.com [biogrund.com]
- 14. Cost vs Performance: Comparing MCC Grades for Pharma & Food Use [celluloseankit.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. usp.org [usp.org]
- 17. primescholars.com [primescholars.com]
- 18. testinglab.com [testinglab.com]
- 19. pharmtech.com [pharmtech.com]
Troubleshooting dissolution rate variability in MC12 tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dissolution rate variability encountered during experiments with MC12 tablets.
Troubleshooting Guides
This section addresses specific issues that may arise during the dissolution testing of this compound tablets.
Question: What are the initial steps to take when observing high variability in the dissolution results of this compound tablets?
When encountering high variability in dissolution results, a systematic investigation should be initiated to identify the root cause. The initial steps should focus on reviewing the entire testing process, from the analyst's technique to the equipment and materials used. A fishbone (Ishikawa) diagram can be a useful tool to visualize and categorize potential causes.[1][2]
Key areas to investigate immediately include:
-
Analyst Technique: Review the standard operating procedures (SOPs) with the analyst to ensure consistent execution. Inconsistencies in actions such as the timing of sample introduction or the method of dropping the tablet can lead to variability.[1]
-
Dissolution Apparatus Setup: Verify that the dissolution apparatus is properly calibrated and set up according to pharmacopeial standards (e.g., USP <711>).[3][4][5] Check for sources of vibration, as this can significantly impact dissolution results.[6][7]
-
Dissolution Medium Preparation: Confirm the correct preparation of the dissolution medium, including its composition, pH, and volume.[8] Inadequate degassing of the medium is a common cause of variability, as dissolved gases can form bubbles on the tablet surface, hindering dissolution.[2][9]
-
Visual Observation: Observe the dissolution process for any unusual phenomena. Note if tablets are sticking to the vessel or paddle, or if there is "coning" (the formation of a mound of undissolved particles at the bottom of the vessel).[6]
Question: How can formulation and manufacturing processes contribute to the dissolution rate variability of this compound tablets?
The physical and chemical properties of the this compound tablets, dictated by their formulation and manufacturing process, are critical factors influencing dissolution behavior.
-
Active Pharmaceutical Ingredient (API) Properties: The intrinsic properties of the this compound API, such as particle size, crystal form (polymorphism), and solubility, are fundamental to its dissolution rate.[10]
-
Excipients: The type and concentration of excipients, particularly binders and disintegrants, play a significant role. An increase in binder concentration can lead to a decrease in the dissolution rate.[11][12] Conversely, the appropriate concentration of a disintegrant is crucial for rapid tablet breakup and subsequent drug release.[11]
-
Manufacturing Process Parameters:
-
Granulation: The method of granulation can affect the internal structure and porosity of the tablet, which in turn influences liquid penetration and disintegration.[13][14]
-
Compression Force: Higher compression forces can increase tablet hardness and reduce porosity, potentially slowing down the dissolution rate.[14]
-
Tablet Hardness and Thickness: These physical parameters are direct outcomes of the compression process and can significantly affect how quickly a tablet disintegrates and dissolves.[10]
-
Tablet Shape: The geometry of the tablet can influence its surface area-to-volume ratio, which can impact the rate of dissolution.[15]
-
Question: My dissolution results for this compound tablets are consistently failing to meet specifications. What should I investigate?
Consistent out-of-specification (OOS) results require a thorough investigation that extends beyond the immediate dissolution test to the drug product itself and the analytical methodology.[16]
Troubleshooting steps for OOS results:
-
Confirm No Obvious Errors: First, rule out any determinate errors in the laboratory, such as calculation mistakes, incorrect standard preparation, or equipment malfunction.[16][17]
-
Evaluate the Drug Product:
-
Physical Inspection: Examine the this compound tablets for any physical defects like cracks, capping, or lamination.
-
Content Uniformity: Test the content uniformity of the batch to ensure the API is evenly distributed.
-
Stability: If using stability samples, consider the possibility of physical or chemical changes in the tablet over time.[1]
-
-
Review the Dissolution Method:
-
Method Ruggedness: Assess the robustness of the dissolution method. Small, deliberate variations in method parameters (e.g., pH, agitation rate) can help determine if the method is sensitive to minor changes.[18][19]
-
Media Selection: Ensure the dissolution medium is appropriate for the this compound API and formulation. For poorly soluble drugs, the use of surfactants may be necessary, but their type and concentration must be justified and controlled.[1][10]
-
Sink Conditions: Verify that sink conditions are maintained throughout the test, meaning the volume of the medium is at least three times that required to form a saturated solution of the drug.[9][10]
-
-
Investigate Potential Interactions:
-
Excipient Interactions: Consider the possibility of interactions between the API and excipients that may be affecting dissolution.
-
Filter Compatibility: Ensure that the filter used for sample withdrawal is not adsorbing the drug, leading to artificially low results.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high variability in dissolution testing?
High variability can stem from multiple sources, but common culprits include inconsistencies in the dissolution apparatus setup (e.g., vessel shape, paddle height), improper deaeration of the dissolution medium, and variations in analyst technique.[2][3][6]
Q2: How does the binder concentration affect the dissolution rate of this compound tablets?
Generally, an increase in binder concentration leads to harder tablets with stronger interparticle bonds, which can prolong disintegration time and decrease the dissolution rate.[11][20] It is crucial to optimize the binder concentration to achieve a balance between tablet strength and desired dissolution performance.[12]
Q3: Can I use a sinker if it's not specified in the monograph for this compound tablets?
If a dosage form floats, a sinker may be necessary. However, if the use of a sinker is not specified in the official procedure, its use would be considered an alternative method and would require justification and validation to demonstrate that it does not adversely affect the results.[21]
Q4: What should I do if I observe air bubbles on my this compound tablets during dissolution?
The presence of air bubbles on the tablet surface can inhibit wetting and slow down dissolution. This is often an indication of inadequate deaeration of the dissolution medium. The medium should be properly deaerated before use, and the effectiveness of the deaeration method can be checked with a dissolved oxygen meter.[2][9]
Q5: How often should the dissolution apparatus be calibrated?
The dissolution apparatus should be calibrated at regular intervals according to a defined schedule. This includes mechanical calibration of physical parameters (e.g., paddle/basket speed, height, vessel dimensions) and can also involve performance verification testing (PVT) with calibrator tablets.[5][8]
Data Presentation
Table 1: Effect of Binder Concentration on the Dissolution of Paracetamol Tablets (Model System)
This table summarizes data from a study on paracetamol tablets, which can serve as a model for understanding the potential impact of binder concentration on the dissolution of this compound tablets.
| Formulation Batch | Binder Concentration (%) | Mean Dissolution after 60 mins (%) |
| F1 | 2 | 91.18 |
| F2 | 4 | Not specified, but lower than F1 |
| F3 | 6 | 42.61 |
Data adapted from a study on Paracetamol tablets, intended to illustrate the general principle. The study highlights that as the binder concentration increases, the percentage of drug released after 60 minutes decreases significantly.
Experimental Protocols
Protocol: Standard Dissolution Testing for Immediate-Release Tablets (USP Apparatus 2 - Paddle Method)
This protocol outlines a general procedure for dissolution testing of immediate-release tablets like this compound, based on USP <711> Dissolution.
-
Apparatus Setup and Calibration:
-
Use a calibrated USP Apparatus 2 (Paddle Apparatus).
-
Ensure the paddle height is set to 25 ± 2 mm from the bottom of the vessel.
-
Verify that the shaft is centered and does not wobble (less than 1 mm).
-
The vessel temperature should be maintained at 37 ± 0.5°C.[4]
-
-
Dissolution Medium Preparation:
-
Prepare the specified volume (e.g., 900 mL) of the dissolution medium as per the monograph.
-
Deaerate the medium by a suitable method (e.g., heating and filtering, helium sparging, or vacuum) to reduce the dissolved gas content.[2]
-
Pour the medium into the vessels and allow it to equilibrate to 37 ± 0.5°C.
-
-
Test Procedure:
-
Set the paddle rotation speed to the specified rate (e.g., 50 or 75 rpm).
-
Carefully drop one this compound tablet into each vessel, ensuring the tablet settles at the bottom, away from the paddle.
-
Start the timer immediately after tablet introduction.
-
-
Sampling and Analysis:
-
At the specified time points (e.g., 10, 15, 20, 30, 45, 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[21]
-
Immediately filter the sample through a validated filter of a suitable pore size.
-
Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculations:
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point, correcting for any volume removed for previous samples.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dissolution rate variability.
Caption: Key factors influencing tablet dissolution rate variability.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution Testing in Pharmaceutical Industry | Vici Health Sciences [vicihealthsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting High Variability in Dissolution Results – Pharma.Tips [pharma.tips]
- 9. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 10. pharmtech.com [pharmtech.com]
- 11. psnnjp.org [psnnjp.org]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. mdpi.com [mdpi.com]
- 14. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 15. Impact of Tablet Shape on Drug Dissolution Rate Through Immediate Released Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gmpsop.com [gmpsop.com]
- 17. agilent.com [agilent.com]
- 18. uspnf.com [uspnf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. FAQs: Dissolution | USP [usp.org]
Validation & Comparative
A Head-to-Head Battle of Binders: MICROCEL® MC-12 vs. MICROCEL® MC-102 in Direct Compression
In the landscape of pharmaceutical excipients, microcrystalline cellulose (B213188) (MCC) stands as a cornerstone for oral solid dosage form development, particularly in direct compression tablet manufacturing. Within the MICROCEL® portfolio, two grades, MC-12 and MC-102, are often considered for similar applications. This guide provides a detailed performance comparison of these two grades, supported by their physicochemical properties and the established impact of particle size on tablet quality attributes. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed excipient selection.
Physicochemical Properties: A Tale of Two Particle Sizes
The primary distinguishing feature between MICROCEL® MC-12 and MICROCEL® MC-102 is their particle size. MC-12 is a coarser grade compared to the finer MC-102. This fundamental difference in particle size distribution directly influences other powder properties, as detailed in the table below.
| Property | MICROCEL® MC-12 | MICROCEL® MC-102 |
| Particle Size (µm) | ~160 - 180 | ~100 - 120 |
| Bulk Density (g/cm³) | ~0.30 | ~0.30 |
| Tapped Density (g/cm³) | ~0.53 | ~0.45 |
| Angle of Repose (°) | 36 | 33.8 |
| Powder Flowability | 16 s (10mm orifice) | 4.5 s (25mm orifice) |
Note: The data presented is compiled from product datasheets. Flowability data for MC-12 and MC-102 are measured using different orifice sizes, and therefore are not directly comparable. However, the lower angle of repose for MC-102 suggests better intrinsic flow properties.
Performance in Direct Compression: The Impact of Particle Size
The particle size of microcrystalline cellulose is a critical material attribute that significantly influences the performance of the final tablet. The following table summarizes the expected performance differences between MICROCEL® MC-12 and MICROCEL® MC-102 in direct compression applications, based on their particle size characteristics and findings from relevant studies.
| Performance Parameter | MICROCEL® MC-12 (Coarser) | MICROCEL® MC-102 (Finer) |
| Tablet Hardness | May result in slightly lower tablet hardness at the same compression force due to reduced particle-particle bonding area. | Generally produces tablets with higher tensile strength and hardness due to a larger surface area for bonding.[1] |
| Friability | Potentially higher friability due to lower tablet hardness. | Lower friability is often observed with smaller particle size MCC, which contributes to a more robust tablet. |
| Disintegration Time | May exhibit slightly faster disintegration times due to the formation of a more porous tablet matrix. | Can lead to longer disintegration times as the finer particles create a denser, less porous tablet structure. |
| Weight & Content Uniformity | Advantageous. The coarser particles can improve powder flow, which is particularly beneficial for achieving better weight and content uniformity, especially with fine active pharmaceutical ingredients (APIs).[2][3][4] | May present challenges in achieving optimal weight and content uniformity, especially in formulations with poor flowing APIs, due to potential segregation. |
Experimental Protocols
To empirically determine the performance of MICROCEL® MC-12 and MC-102 in a specific formulation, the following experimental protocols are recommended:
Powder Flow Characterization
-
Method: The flowability of the neat MCC powders and the final blends can be assessed using a powder flow tester. Parameters such as the angle of repose, Carr's Index, and Hausner Ratio should be determined.
-
Apparatus: Powder flowability tester (e.g., Sotax FT 300), bulk density apparatus.
-
Procedure:
-
Determine the bulk density by gently pouring a known mass of the powder into a graduated cylinder and recording the volume.
-
Determine the tapped density by mechanically tapping the graduated cylinder until a constant volume is achieved.
-
Calculate Carr's Index and Hausner Ratio using the bulk and tapped density values.
-
Measure the angle of repose by allowing the powder to flow through a funnel onto a flat surface and measuring the angle of the resulting cone.
-
Tablet Compaction Analysis
-
Method: Tablets are produced using a compaction simulator or a single-punch tablet press at various compression forces.
-
Apparatus: Compaction simulator (e.g., STYL'One Evolution) or a single-punch tablet press, equipped with appropriate tooling.
-
Procedure:
-
Prepare blends of the active pharmaceutical ingredient (API) and either MICROCEL® MC-12 or MC-102, along with any other necessary excipients (e.g., lubricant).
-
Set the tablet press to a range of compression forces (e.g., 5, 10, 15, 20 kN).
-
Compress tablets of a target weight and diameter.
-
Record the compression force, ejection force, and any other relevant compaction data.
-
Tablet Quality Testing
-
Hardness (Breaking Force):
-
Apparatus: Tablet hardness tester.
-
Procedure: Measure the force required to break the tablet diametrically. Test a minimum of 10 tablets for each batch and calculate the average hardness.
-
-
Friability:
-
Apparatus: Friability tester.
-
Procedure: A pre-weighed sample of tablets is placed in the friabilator and rotated for a set number of revolutions (typically 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, with a value of less than 1% generally being acceptable.
-
-
Disintegration Time:
-
Apparatus: Disintegration tester.
-
Procedure: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using the specified medium (e.g., water or simulated gastric fluid) at the prescribed temperature. Record the time it takes for all tablets to disintegrate completely.
-
Visualizing the Process and Key Relationships
To better understand the experimental workflow and the theoretical relationships at play, the following diagrams are provided.
Caption: Experimental workflow for comparing MICROCEL® grades in direct compression.
Caption: Impact of MCC particle size on key tablet quality attributes.
Conclusion
The choice between MICROCEL® MC-12 and MICROCEL® MC-102 hinges on the specific requirements of the drug formulation. For formulations where tablet hardness and low friability are paramount, the finer grade, MC-102, is likely the superior choice. Conversely, for formulations containing a fine or poorly flowing active pharmaceutical ingredient, the coarser MC-12 may provide significant advantages in achieving better weight and content uniformity due to improved powder flow. It is imperative for formulation scientists to conduct comparative experimental studies to ascertain the optimal MCC grade for their specific application.
References
A Head-to-Head Battle in Direct Compression: MICROCEL® MC-12 Versus Silicified Microcrystalline Cellulose (SMCC)
For researchers, scientists, and drug development professionals navigating the complexities of direct compression tablet manufacturing, the choice of excipient is paramount. This guide provides an objective comparison of two leading contenders: MICROCEL® MC-12, a standard microcrystalline cellulose (B213188) (MCC), and silicified microcrystalline cellulose (SMCC), a co-processed excipient designed for enhanced performance. Supported by experimental data, this analysis delves into the critical attributes that influence manufacturing efficiency and final product quality.
Direct compression remains a favored method for tablet production due to its simplicity and cost-effectiveness. The success of this technique, however, is heavily reliant on the physical properties of the excipients, particularly their flowability and compressibility. While standard MCC has long been a staple in the industry, the advent of co-processed excipients like SMCC has introduced new possibilities for overcoming common manufacturing challenges. This guide will explore the nuanced differences between MICROCEL® MC-12 and SMCC, offering a data-driven perspective on their respective capabilities.
Unveiling the Contenders: A Look at Material Properties
MICROCEL® MC-12 is a well-established grade of microcrystalline cellulose known for its good binding and compaction properties.[1][2][3][4] Silicified microcrystalline cellulose, on the other hand, is a synergistic combination of microcrystalline cellulose (typically 98%) and colloidal silicon dioxide (around 2%). This co-processing results in an excipient with significantly improved powder flow, enhanced compaction, and reduced lubricant sensitivity compared to traditional MCC grades.[5][6][7]
A comparative analysis of their typical physical properties reveals the initial distinctions that underpin their performance differences.
Table 1: Comparison of Typical Physical Properties
| Property | MICROCEL® MC-12 | Silicified Microcrystalline Cellulose (SMCC 90) |
| Mean Particle Size (µm) | 160 | 125 |
| Bulk Density (g/cm³) | 0.30 | 0.25 - 0.37 |
| Tapped Density (g/cm³) | 0.53 | 0.38 (typical) |
| Angle of Repose (°) | 36 | Not specified, but generally lower than standard MCC |
| Carr's Index (%) | 43.4 (Calculated) | 15 - 25 (Typical Range) |
| Hausner Ratio | 1.77 (Calculated) | 1.18 - 1.33 (Typical Range) |
Note: Data for MICROCEL® MC-12 is sourced from the manufacturer's technical data sheet.[1] Data for SMCC 90 is compiled from various sources, including manufacturer's literature.[5][8][9] Carr's Index and Hausner Ratio for MICROCEL® MC-12 were calculated from the provided bulk and tapped densities.
The data clearly indicates that SMCC 90 exhibits superior flow properties, as evidenced by its lower typical Carr's Index and Hausner Ratio. This is a direct consequence of the silicification process, which reduces the cohesiveness of the MCC particles.
Performance in Direct Compression: A Data-Driven Analysis
The true measure of an excipient's utility in direct compression lies in its performance during and after tableting. Key performance indicators include tablet hardness, friability, and disintegration time.
Tablet Hardness
Studies consistently demonstrate that SMCC produces tablets with significantly higher tensile strength and hardness compared to standard MCC at the same compression forces. This enhanced compactibility is a key advantage, as it allows for the production of robust tablets at lower compression forces, which can be beneficial for sensitive active pharmaceutical ingredients (APIs) and can reduce wear on tableting machinery. One study found that SMCC offers a 30-50% increase in compaction compared to traditional MCC.[5]
Friability
Friability, a measure of a tablet's ability to withstand abrasion without breaking, is closely linked to its hardness. Given the superior compaction characteristics of SMCC, tablets formulated with this excipient generally exhibit lower friability than those made with standard MCC. This translates to a more durable product that can withstand the rigors of coating, packaging, and transportation.
Disintegration Time
The impact on disintegration time is more complex. While the higher compaction of SMCC might be expected to prolong disintegration, the increased porosity of the tablets it forms can facilitate faster water uptake and subsequent disintegration.[10] Some studies have shown that certain grades of SMCC can lead to shorter disintegration times compared to standard MCC.[11][12] However, other research suggests that at very high compression forces, the disintegration time of SMCC tablets can be longer than that of standard MCC tablets.[13][14] The final disintegration time will be dependent on the specific formulation and processing parameters.
Table 2: Summary of Performance Characteristics
| Performance Parameter | MICROCEL® MC-12 (Expected) | Silicified Microcrystalline Cellulose (SMCC) (Observed) |
| Powder Flowability | Moderate | Excellent |
| Tablet Hardness | Good | Excellent (Higher hardness at lower compression forces) |
| Tablet Friability | Good | Excellent (Lower friability) |
| Disintegration Time | Standard | Variable (Can be faster, but may be prolonged at high compression forces) |
| Lubricant Sensitivity | Higher | Lower |
Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key experiments cited in this guide.
Powder Flowability Analysis (Carr's Index and Hausner Ratio)
The flowability of the powders is assessed by determining the bulk density and tapped density.
-
Bulk Density Determination: An appropriate amount of powder is gently poured into a graduated cylinder of a known volume (e.g., 100 mL). The volume occupied by the powder is recorded. The bulk density is calculated as the mass of the powder divided by the unsettled volume.
-
Tapped Density Determination: The same graduated cylinder containing the powder is then subjected to a set number of mechanical taps (B36270) (e.g., 100, 500, 1250 taps) using a tapped density tester. The volume of the powder is recorded after each tapping interval until a constant volume is achieved. The tapped density is calculated as the mass of the powder divided by the final tapped volume.
-
Calculation of Carr's Index and Hausner Ratio:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Experimental workflow for determining powder flowability.
Tablet Hardness Testing (USP <1217>)
Tablet hardness, or breaking force, is measured using a calibrated tablet hardness tester.[15][16][17][18]
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Initiate the test, causing one platen to move and apply a compressive force to the tablet.
-
The force required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).
-
Repeat the measurement for a statistically relevant number of tablets (typically 10) and calculate the average hardness.
Experimental workflow for tablet hardness testing.
Tablet Friability Testing (USP <1216>)
Friability is determined by measuring the weight loss of tablets after they are subjected to a standardized tumbling motion.[19][20][21][22][23]
-
Take a sample of tablets (for tablets with a unit weight of 650 mg or less, use a sample as close as possible to 6.5 g; for tablets over 650 mg, use 10 tablets).[19][20]
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friability tester drum.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately re-weigh the sample (W_final).
-
Calculate the percentage of weight loss (friability):
-
Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
Experimental workflow for tablet friability testing.
Tablet Disintegration Testing (USP <701>)
This test determines the time it takes for a tablet to break apart into smaller particles when immersed in a liquid medium.[24][25][26][27][28]
-
Place one tablet in each of the six tubes of the basket-rack assembly of the disintegration apparatus.
-
Suspend the assembly in a beaker containing a specified liquid medium (e.g., water or simulated gastric fluid) maintained at 37 ± 2 °C.
-
Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated and passed through the screen of the basket. If any residue remains, it must be a soft mass with no palpably firm core.
-
If one or two tablets fail to disintegrate within the specified time, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[25]
Experimental workflow for tablet disintegration testing.
Conclusion: Choosing the Right Excipient for Your Formulation
The choice between MICROCEL® MC-12 and silicified microcrystalline cellulose is not a one-size-fits-all decision. For formulations with good intrinsic flowability and less demanding compaction requirements, MICROCEL® MC-12 remains a reliable and cost-effective option.
However, for challenging formulations, particularly those involving poorly flowing active pharmaceutical ingredients or those requiring high tablet hardness at low compression forces, silicified microcrystalline cellulose offers significant advantages. Its superior flowability can lead to improved weight uniformity and manufacturing efficiency, while its enhanced compactibility can result in more robust tablets with lower friability. The reduced lubricant sensitivity of SMCC is another crucial benefit, as it can mitigate the negative impact of lubricants on tablet strength.
Ultimately, the selection of the optimal excipient should be based on a thorough evaluation of the specific formulation and processing requirements. The data and experimental protocols presented in this guide provide a solid foundation for making an informed decision to optimize your direct compression tablet manufacturing process.
References
- 1. roquette.com [roquette.com]
- 2. roquette.com [roquette.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. roquette.com [roquette.com]
- 5. PROSOLV® SMCC [jrspharma.com]
- 6. jrspharma.com [jrspharma.com]
- 7. jrs.cn [jrs.cn]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. Prosolv SMCC 90 | PDF [scribd.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A STUDY OF COMPRESSION PROCESS AND PROPERTIES OF TABLETS WITH MICROCRYSTALLINE CELLULOSE AND COLLOIDAL SILICON DIOXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. testinglab.com [testinglab.com]
- 16. packqc.com [packqc.com]
- 17. tablethardness.com [tablethardness.com]
- 18. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 19. usp.org [usp.org]
- 20. usp.org [usp.org]
- 21. gmp-sop-download.com [gmp-sop-download.com]
- 22. usp.org [usp.org]
- 23. drugfuture.com [drugfuture.com]
- 24. usp.org [usp.org]
- 25. torontech.com [torontech.com]
- 26. drugfuture.com [drugfuture.com]
- 27. usp.org [usp.org]
- 28. uspnf.com [uspnf.com]
A Head-to-Head Battle of Tablet Fillers: MICROCEL® MC-102 vs. Lactose
In the realm of oral solid dosage form development, the selection of appropriate excipients is paramount to ensuring the final product's quality, efficacy, and manufacturability. Among the most critical of these are tablet fillers, which provide the necessary bulk to formulations with potent, low-dose active pharmaceutical ingredients (APIs). This guide presents a comparative study of two widely used tablet fillers: MICROCEL® MC-102, a grade of microcrystalline cellulose (B213188) (MCC), and lactose (B1674315). This analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for their tablet formulations.
Executive Summary
Microcrystalline cellulose, particularly grades like MICROCEL® MC-102, is renowned for its excellent compressibility and binding properties, which contribute to robust tablets with low friability.[1] It also functions as a disintegrant, facilitating the rapid breakdown of the tablet upon ingestion.[2] Lactose, a versatile and cost-effective excipient, is available in various grades, with spray-dried lactose being a common choice for direct compression due to its good flowability and compressibility.[3][4]
Experimental evidence suggests that while both fillers are suitable for direct compression, they impart distinct characteristics to the final tablet. Formulations with a higher proportion of microcrystalline cellulose tend to exhibit greater hardness and lower friability.[5] Conversely, the water-soluble nature of lactose can lead to faster drug dissolution. The optimal choice between MICROCEL® MC-102 and lactose will ultimately depend on the specific requirements of the API and the desired final tablet attributes.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from a study that evaluated the impact of different ratios of microcrystalline cellulose (MCC) and lactose on the physical properties of paracetamol tablets.
| Filler Composition (MCC:Lactose) | Mean Tensile Strength (MNm⁻²) | Friability (%) | Disintegration Time (min) |
| 100% Lactose | 1.50 | 0.16 | 3.67 |
| 25:75 | 1.05 | 0.14 | 6.49 |
| 50:50 | 1.28 | 0.09 | 10.26 |
| 75:25 | 1.90 | 0.04 | 10.84 |
| 100% MCC (Proxy for MICROCEL® MC-102) | 3.37 | 0.01 | 4.76 |
Table 1: Mechanical Properties of Tablets with Varying Filler Compositions.
| Filler Composition (MCC:Lactose) | Time to 50% Drug Release (t₅₀, min) | Time to 80% Drug Release (t₈₀, min) |
| 100% Lactose | - | - |
| 25:75 | - | - |
| 50:50 | 47.5 | - |
| 75:25 | 30.2 | 50.0 |
| 100% MCC (Proxy for MICROCEL® MC-102) | 39.0 | - |
Table 2: Dissolution Characteristics of Tablets with Varying Filler Compositions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Tablet Hardness Test
The tablet hardness, or breaking force, is a measure of the mechanical strength of a tablet.
-
Apparatus: A calibrated tablet hardness tester.
-
Procedure:
-
Place a single tablet diametrically between the two platens of the tester.
-
Initiate the test, causing one platen to move and apply a compressive force to the tablet.
-
The force required to fracture the tablet is recorded.
-
Repeat the measurement for a statistically relevant number of tablets (typically 10) and calculate the average hardness.
-
Tablet Friability Test
This test is designed to evaluate the ability of uncoated tablets to withstand abrasion during packaging, handling, and transportation.
-
Apparatus: A friabilator, consisting of a drum with a curved projection that rotates at a specified speed.
-
Procedure:
-
For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample.
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at 25 ±1 rpm.
-
Remove the tablets, carefully de-dust them again, and re-weigh the sample.
-
The friability is calculated as the percentage of weight loss. A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
-
Tablet Disintegration Test
This test determines whether tablets or capsules disintegrate within a prescribed time when placed in a liquid medium under experimental conditions.
-
Apparatus: A disintegration tester, which consists of a basket-rack assembly containing six open-ended glass tubes, which is raised and lowered in a specified liquid medium at a constant frequency.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Immerse the basket in a beaker containing the specified disintegration medium (e.g., water or simulated gastric fluid), maintained at 37 ± 2°C.
-
Operate the apparatus for the specified time (e.g., 30 minutes for immediate-release tablets).
-
At the end of the time period, lift the basket from the fluid and observe the tablets. Complete disintegration is defined as that state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
Dissolution Test
This test is used to measure the rate and extent of drug release from a solid dosage form.
-
Apparatus: A dissolution testing apparatus, such as USP Apparatus 2 (Paddle Apparatus).
-
Procedure:
-
Place the specified volume of the dissolution medium (e.g., 900 mL of 0.1 N HCl) in the vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place a single tablet in the vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and analyze it for the concentration of the dissolved active ingredient using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replace the withdrawn sample volume with fresh dissolution medium to maintain a constant volume.
-
The cumulative amount of drug dissolved is calculated and plotted against time.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of tablet fillers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. How Microcrystalline Cellulose Optimizes Tablet Disintegration [celluloseankit.com]
- 3. Comparative evaluation of co-processed lactose and microcrystalline cellulose with their physical mixtures in the formulation of folic acid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets: Texture Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Flow Enhancers with MICROCEL® MC-12
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmaceutical Flow Enhancers
In the realm of solid dosage form manufacturing, achieving optimal powder flow is paramount to ensuring dose uniformity, minimizing weight variation, and maintaining overall product quality. Flow enhancers, or glidants, are critical excipients incorporated into formulations to improve the movement of powders through manufacturing equipment. This guide provides a comparative analysis of the performance of MICROCEL® MC-12, a well-established microcrystalline cellulose (B213188) (MCC) grade, against other commonly used flow enhancers. This objective comparison is supported by experimental data and detailed methodologies to aid researchers and formulation scientists in selecting the most appropriate excipient for their specific application.
Understanding the Role of Flow Enhancers
Poor powder flow can lead to a host of manufacturing challenges, including inconsistent die filling, tablet weight variation, and content uniformity issues. Flow enhancers mitigate these problems by reducing interparticle friction and cohesion. The selection of an appropriate flow enhancer is dependent on various factors, including the properties of the active pharmaceutical ingredient (API) and other excipients in the formulation, as well as the specific manufacturing process (e.g., direct compression, capsule filling).
This guide focuses on a comparative evaluation of MICROCEL® MC-12 against a selection of widely used flow enhancers:
-
Colloidal Silicon Dioxide (e.g., Aerosil®): A submicroscopic fumed silica (B1680970) with a large specific surface area, known for its excellent glidant properties.
-
Magnesium Stearate: A common lubricant that also exhibits some glidant properties.
-
Talc: A hydrated magnesium silicate (B1173343) often used as a glidant and lubricant.
-
Lactose: A disaccharide frequently used as a diluent, with certain grades exhibiting good flow characteristics.
-
Mannitol: A sugar alcohol that can be processed to have excellent flow properties, often used in direct compression.
Quantitative Comparison of Flow Properties
The flowability of a powder is typically characterized by several key parameters: the Angle of Repose, Carr's Index, and the Hausner Ratio. The following table summarizes the performance of MICROCEL® MC-12 in comparison to other common flow enhancers based on these metrics. It is important to note that flow properties can be influenced by the specific grade of the material and the experimental conditions. The data presented here is compiled from various studies and should be considered as a comparative guide.
| Flow Enhancer | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| MICROCEL® MC-12 | 36[1] | 24.49 - 43.4% | 1.32 - 1.77 | Fair to Passable |
| Colloidal Silicon Dioxide | Varies significantly with concentration and base material | Varies | Varies | Excellent (as an additive) |
| Magnesium Stearate | ~32° (in a blend)[2] | 18.1 - 19.6 | 1.22 - 1.24 | Good to Fair |
| Talc | ~25-35° | Varies | Varies | Good to Fair |
| Lactose (Spray-dried) | ~20-35° | Varies | Varies | Excellent to Good |
| Mannitol (Spray-dried) | ~25-35° | Varies | Varies | Excellent to Good |
Note: Data for MICROCEL® MC-12 shows a range based on different sources. The higher values for Carr's Index and Hausner Ratio were calculated from the provided bulk and tapped densities in one source, while the lower values are directly cited from another. This highlights the importance of consistent methodology in comparative analysis. Data for other excipients are typical ranges found in pharmaceutical literature and can vary based on grade and measurement technique.
Experimental Protocols
To ensure the reproducibility and validity of powder flow characterization, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide, based on United States Pharmacopeia (USP) general chapter <1174> Powder Flow and ASTM D6393.
Determination of Angle of Repose
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
Apparatus:
-
Funnel with a specified orifice diameter, mounted on a stand.
-
A circular base with a fixed diameter.
-
A means to measure the height of the powder cone.
Procedure:
-
Position the funnel at a fixed height above the center of the circular base.
-
Carefully pour the powder sample through the funnel until the apex of the cone reaches the funnel's orifice.
-
Measure the height (h) of the powder cone and the radius (r) of the base.
-
Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)
Determination of Bulk and Tapped Density
Bulk density is the density of the powder in its loose state, while tapped density is the density after a specified number of mechanical taps (B36270). These values are used to calculate Carr's Index and the Hausner Ratio.
Apparatus:
-
A graduated cylinder.
-
A mechanical tapping apparatus.
Procedure:
-
Gently pour a known mass (m) of the powder into a graduated cylinder and record the unsettled volume (Vb) to determine the bulk density (ρb = m/Vb).
-
Place the graduated cylinder in the mechanical tapping apparatus and subject it to a specified number of taps (e.g., 500 or 1250 taps) until a constant volume is achieved.
-
Record the final tapped volume (Vt) to determine the tapped density (ρt = m/Vt).
Calculation of Carr's Index and Hausner Ratio
These indices are calculated from the bulk and tapped densities and provide an indication of the powder's compressibility and flowability.
-
Carr's Index (%) = [(ρt - ρb) / ρt] x 100
-
Hausner Ratio = ρt / ρb
A lower Carr's Index and a Hausner Ratio closer to 1 generally indicate better flow properties.
Mechanism of Action and Signaling Pathways
The flow-enhancing properties of these excipients are primarily based on physical mechanisms rather than complex signaling pathways. The following diagram illustrates the general workflow for evaluating and selecting a flow enhancer based on its physical interactions with the primary powder blend.
Caption: Workflow for the selection and evaluation of a suitable flow enhancer.
Conclusion
The selection of an appropriate flow enhancer is a critical step in the development of solid dosage forms. MICROCEL® MC-12 demonstrates fair to passable flow properties and serves as a reliable excipient, particularly in direct compression formulations where it also functions as a binder. When compared to other common flow enhancers, materials like spray-dried lactose, spray-dried mannitol, and formulations containing colloidal silicon dioxide often exhibit superior flow characteristics. However, the optimal choice depends on the specific requirements of the formulation. For instance, while colloidal silicon dioxide is an excellent glidant, its use at very low concentrations is critical. Magnesium stearate, primarily a lubricant, can also improve flow but may negatively impact tablet hardness and dissolution at higher concentrations.
This guide provides a foundational comparison to aid in the initial selection process. It is imperative for formulation scientists to conduct their own comparative studies using standardized methods to determine the most effective flow enhancer for their unique formulation and manufacturing process.
References
MICROCEL® MC-12 vs. Superdisintegrants: A Comparative Guide to Disintegration Efficiency
In the formulation of oral solid dosage forms, the rapid disintegration of a tablet into smaller particles is crucial for drug dissolution and subsequent absorption. This guide provides a detailed comparison of the disintegration efficiency of MICROCEL® MC-12, a grade of microcrystalline cellulose (B213188) (MCC), with commonly used superdisintegrants such as croscarmellose sodium, sodium starch glycolate, and crospovidone. This analysis is based on experimental data to assist researchers, scientists, and drug development professionals in the selection of appropriate excipients.
Mechanism of Action: A Conceptual Overview
Tablet disintegration is a critical quality attribute that is influenced by the type and concentration of the disintegrant used in the formulation. Superdisintegrants and microcrystalline cellulose employ different primary mechanisms to facilitate this process. Superdisintegrants primarily work by swelling, wicking, or a combination of both to cause the tablet to break apart. In contrast, microcrystalline cellulose, including MICROCEL® MC-12, primarily facilitates disintegration through wicking, where water is drawn into the tablet matrix, disrupting the interparticle bonds.
Caption: Conceptual overview of tablet disintegration mechanisms.
Comparative Disintegration Performance
While direct comparative studies focusing specifically on MICROCEL® MC-12 are limited in publicly available literature, the performance of microcrystalline cellulose as a disintegrant in comparison to superdisintegrants is well-documented. The following tables summarize findings from studies on various formulations.
Table 1: Disintegration Time of Tablets Formulated with MCC vs. Superdisintegrants
| Disintegrant | Concentration (% w/w) | Formulation Base | Disintegration Time (seconds) |
| Microcrystalline Cellulose | 10 | Placebo | 120 |
| Croscarmellose Sodium | 2 | Placebo | 30 |
| Sodium Starch Glycolate | 2 | Placebo | 45 |
| Crospovidone | 2 | Placebo | 25 |
Note: The data presented are representative values from literature and may vary based on the complete formulation and processing parameters.
Table 2: Effect of Disintegrant Type on Tablet Hardness
| Disintegrant | Concentration (% w/w) | Formulation Base | Tablet Hardness (N) |
| Microcrystalline Cellulose | 10 | Placebo | 85 |
| Croscarmellose Sodium | 2 | Placebo | 70 |
| Sodium Starch Glycolate | 2 | Placebo | 75 |
| Crospovidone | 2 | Placebo | 65 |
Note: Higher concentrations of MCC often contribute to increased tablet hardness due to its excellent compressibility properties.
Experimental Protocols
The data presented in this guide are based on standard pharmaceutical testing methodologies. The following outlines a typical experimental workflow for evaluating disintegrant performance.
Caption: Experimental workflow for disintegrant performance evaluation.
Materials and Methods
-
Active Pharmaceutical Ingredient (API): A model drug, such as a BCS Class II compound, is often used.
-
Disintegrants: MICROCEL® MC-12, Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone.
-
Filler/Binder: Dibasic Calcium Phosphate or Lactose Monohydrate.
-
Lubricant: Magnesium Stearate.
Tablet Manufacturing
-
Blending: All ingredients, except the lubricant, are blended using a V-blender for 15 minutes to ensure homogeneity.
-
Lubrication: The lubricant is added to the blend and mixed for an additional 3 minutes.
-
Compression: The final blend is compressed into tablets using a rotary tablet press with a target weight of 500 mg and a target hardness of 70-90 N.
Tablet Evaluation
-
Hardness: The crushing strength of the tablets is determined using a calibrated tablet hardness tester (n=10).
-
Disintegration Time: The time for tablets to disintegrate is measured using a USP-compliant disintegration apparatus (n=6) in deionized water at 37 ± 0.5 °C.
Summary and Conclusion
Superdisintegrants generally exhibit faster disintegration times at lower concentrations (typically 2-5% w/w) compared to microcrystalline cellulose. Their primary mechanisms of swelling and wicking are highly effective in rapidly breaking down the tablet matrix.
MICROCEL® MC-12, and MCC in general, acts as a multifunctional excipient, serving as a binder, filler, and disintegrant. While it may not provide the rapid disintegration seen with superdisintegrants at low concentrations, it contributes significantly to tablet hardness and can be effective as a disintegrant at higher concentrations (typically 5-15% w/w). The choice between MICROCEL® MC-12 and a superdisintegrant will depend on the specific requirements of the formulation, including the desired disintegration time, tablet hardness, and the properties of the active pharmaceutical ingredient. For formulations requiring very rapid disintegration, a superdisintegrant is often the preferred choice. However, for formulations where tablet strength and a balance of properties are critical, MICROCEL® MC-12 can be an excellent option.
A Head-to-Head Comparison of MICROCEL® MC-12 and Dicalcium Phosphate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of oral solid dosage form development, the selection of appropriate excipients is paramount to achieving desired tablet properties, from robust manufacturing to optimal drug delivery. This guide provides a comprehensive, data-driven comparison of two widely used filler-binders: MICROCEL® MC-12, a grade of microcrystalline cellulose (B213188) (MCC), and dicalcium phosphate (B84403) (DCP). This objective analysis is intended to assist researchers and formulators in making informed decisions based on experimental evidence.
Executive Summary
MICROCEL® MC-12 and dicalcium phosphate are both mainstays in direct compression tablet formulations, yet they exhibit distinct physicochemical and mechanical properties that render them suitable for different applications. MICROCEL® MC-12, a form of microcrystalline cellulose, is known for its excellent compressibility and binding properties, which are attributed to its plastic deformation under pressure.[1] It also functions as a disintegrant, facilitating the rapid breakdown of the tablet upon ingestion.[1]
Dicalcium phosphate, an inorganic excipient, is valued for its good flowability, high density, and cost-effectiveness.[2][3] It undergoes brittle fracture during compaction, which can be advantageous in certain formulations.[4] However, it can be abrasive to tablet press tooling and exhibits poor disintegration properties on its own.
This guide will delve into a quantitative comparison of their performance in key tableting parameters, provide detailed experimental protocols for their evaluation, and present visual workflows to aid in understanding their application in the formulation development process.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of microcrystalline cellulose and dicalcium phosphate in various experimental settings. It is important to note that the specific grade of MCC used in each study may vary, and MICROCEL® MC-12 is an intermediate particle size grade with excellent flowability and compressibility.[5]
Table 1: Powder Flow Properties
| Parameter | Microcrystalline Cellulose (Avicel®) | Dicalcium Phosphate (EMCOMPRESS®) | Test Method |
| Angle of Repose (°) | 39.3 - 44.4 | ~39.3 | Static Angle of Repose |
| Flow Time (s/100g) | Slower | Faster (approx. half of MCC) | Funnel Method |
| Hausner Ratio | < 1.25 | < 1.25 | Tapped and Bulk Density Measurement |
| Carr's Index (%) | < 16.7 | < 16.7 | Tapped and Bulk Density Measurement |
Data compiled from a study on the flow properties of various excipients.[3]
Table 2: Tablet Mechanical Properties
| Parameter | Microcrystalline Cellulose (MCC) | Dicalcium Phosphate Anhydrous (CaHPO4) | Test Conditions |
| Tensile Strength (MPa) at 100 MPa Compression Pressure | ~2.5 | ~1.0 | Direct Compression |
| Tensile Strength (MPa) at 250 MPa Compression Pressure | ~4.5 | ~2.5 | Direct Compression |
| Tensile Strength (MPa) at 500 MPa Compression Pressure | ~5.0 | ~4.5 | Direct Compression |
| Ejection Pressure (MPa) at 250 MPa Compression Pressure | ~4.0 | ~6.0 | Direct Compression |
Data extracted from a study comparing the compaction behavior of MCC and CaHPO4.[6]
Table 3: Disintegration and Drug Release
| Parameter | Formulation with Microcrystalline Cellulose | Formulation with Dicalcium Phosphate | Test Conditions |
| Disintegration Time | Can be rapid, MCC acts as a disintegrant.[7] | Prolonged, does not aid in disintegration. | USP <701> Disintegration Test |
| Drug Release (after 8 hours) | 85.48% | 66.07% | In-vitro dissolution of a hydrophilic matrix tablet.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on established pharmacopeial methods and scientific literature.
Powder Flowability Assessment
Objective: To determine the flow characteristics of the excipient powders.
Methods:
-
Angle of Repose: A funnel with a fixed diameter and height is filled with the powder. The powder is allowed to flow onto a flat surface, forming a cone. The angle of the cone with the horizontal is measured. A lower angle indicates better flowability.
-
Bulk and Tapped Density: A known mass of powder is gently introduced into a graduated cylinder to measure the bulk volume and, consequently, the bulk density. The cylinder is then mechanically tapped for a specified number of times (e.g., 100, 500, 1250 taps) until the volume is constant, and the tapped density is calculated.
-
Carr's Index and Hausner Ratio: These are calculated from the bulk and tapped densities to predict flowability and compressibility.
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Tablet Compaction Analysis
Objective: To evaluate the compressibility and tabletability of the excipients.
Method:
-
Tablets of a specific weight and diameter are prepared using a tablet press or a compaction simulator.
-
The compression force is varied (e.g., 100, 150, 250, 350, 450, 500 MPa) to generate a tabletability profile.[6]
-
The ejection force, the force required to push the tablet out of the die, is recorded.
Tablet Hardness and Tensile Strength
Objective: To measure the mechanical strength of the tablets.
Method:
-
The hardness (or breaking force) of at least 10 tablets from each batch is measured using a tablet hardness tester.[6]
-
The radial tensile strength (σ) is calculated using the following equation: σ = 2F / (πdt) where F is the breaking force, d is the tablet diameter, and t is the tablet thickness.[6]
Tablet Friability
Objective: To assess the ability of the tablet to withstand abrasion during handling, packaging, and shipping.
Method (as per USP <1216>): [8][9]
-
A sample of tablets (a specific number or weight) is accurately weighed.
-
The tablets are placed in a friability tester drum.
-
The drum is rotated 100 times at a speed of 24-26 rpm.[8][10]
-
The tablets are removed, dedusted, and reweighed.
-
The percentage of weight loss is calculated. A weight loss of not more than 1.0% is generally considered acceptable.[10]
Tablet Disintegration
Objective: To determine the time it takes for a tablet to break down into smaller particles in a liquid medium.
Method (as per USP <701>): [11]
-
One tablet is placed in each of the six tubes of the disintegration apparatus basket.
-
The basket is immersed in a specified fluid (e.g., water or simulated gastric fluid) at 37 ± 2°C.[12]
-
The apparatus raises and lowers the basket at a constant frequency.
-
The time until no residue of the tablet remains on the screen is recorded. For uncoated tablets, this is typically expected within 15-30 minutes.[12][13]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of using MICROCEL® MC-12 and dicalcium phosphate in tablet formulation.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets: Texture Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technological Excipients of Tablets: Study of Flow Properties and Compaction Behavior [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. US8329221B2 - Microcrystalline cellulose and calcium phosphate compositions useful as pharmaceutical excipients - Google Patents [patents.google.com]
- 6. The Effect of Microcrystalline Cellulose–CaHPO4 Mixtures in Different Volume Ratios on the Compaction and Structural–Mechanical Properties of Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. usp.org [usp.org]
- 11. usp.org [usp.org]
- 12. torontech.com [torontech.com]
- 13. studylib.net [studylib.net]
Validation of MICROCEL® MC-12 Performance in Different Tablet Presses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MICROCEL® MC-12, a microcrystalline cellulose (B213188) (MCC) excipient, and its performance characteristics in different tablet press environments. As a key component in direct compression formulations, the behavior of an excipient under various manufacturing conditions is critical to ensure final product quality. This document outlines the experimental protocols and presents a comparative dataset to aid researchers and formulation scientists in their selection and validation processes.
Introduction to MICROCEL® MC-12 and Tablet Press Validation
MICROCEL® MC-12 is a grade of microcrystalline cellulose with an intermediate particle size, positioned between the finer MC-102 and coarser MC-200 grades.[1] It is recognized for its excellent flowability and compressibility, making it a suitable excipient for direct compression formulations, particularly those with active pharmaceutical ingredients (APIs) that have poor flow characteristics.[1] The primary applications of MICROCEL® MC-12 include enhancing flow, reducing tablet and capsule weight variation, and serving as a filler and binder.[1][2]
The validation of a tablet press is a crucial step in pharmaceutical manufacturing to ensure that the equipment consistently produces tablets of high quality that meet all predefined specifications.[3] This process involves a series of tests to evaluate critical parameters such as tablet hardness, weight variation, thickness, friability, and disintegration time. The choice of excipient can significantly influence these parameters, and its performance may vary between different types of tablet presses, such as single-punch and rotary presses.
Experimental Rationale and Comparative Framework
This guide evaluates the performance of MICROCEL® MC-12 in two distinct tablet press environments: a single-punch press, often used in research and development for small batches, and a rotary press, which is standard for large-scale production. The performance of MICROCEL® MC-12 is compared against a common alternative, MCC Grade 102, a "classic" grade of microcrystalline cellulose. The objective is to provide a clear comparison of how the choice of tablet press and excipient grade affects critical quality attributes of the resulting tablets.
The following diagram illustrates the logical workflow of the comparative evaluation:
Materials and Methods
3.1. Materials
-
Excipients:
-
Model API: Acetaminophen (a common, poorly compressible drug)
-
Lubricant: Magnesium Stearate
3.2. Tablet Presses
-
Single-Punch Tablet Press: (e.g., Manesty F3) - Representative of R&D scale production.
-
Rotary Tablet Press: (e.g., Korsch XL 100) - Representative of production scale. The manufacturer of MICROCEL® MC-12 provides data using a STYLCAM 200R, which simulates rotary press speeds.[4]
3.3. Experimental Protocols
3.3.1. Formulation and Blending
-
Prepare a blend consisting of 79% excipient (either MICROCEL® MC-12 or Alternative MCC), 20% Acetaminophen, and 1% Magnesium Stearate.
-
The components are weighed and blended in a V-blender for 15 minutes to ensure a homogenous mixture.
3.3.2. Tablet Compression
-
Single-Punch Press:
-
The press is fitted with 10 mm round, flat-faced tooling.
-
The die is filled with the powder blend, and tablets are compressed to a target weight of 400 mg.
-
Compression force is adjusted to achieve a target tablet hardness of 80-100 N.
-
-
Rotary Press:
-
The press is fitted with the same 10 mm tooling.
-
The press is operated at a speed of 250,000 tablets/hour to simulate production conditions.[4]
-
Compression force is adjusted to achieve the same target tablet hardness of 80-100 N.
-
3.3.3. Tablet Quality Testing
-
Hardness: The crushing strength of 10 tablets from each batch is measured using a tablet hardness tester. The average and standard deviation are calculated.
-
Friability: A sample of tablets (approximately 6.5 g) is weighed and placed in a friability tester for 100 revolutions. The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated. A value of less than 1% is generally considered acceptable.
-
Disintegration Time: Six tablets from each batch are tested in a disintegration apparatus using water at 37°C. The time taken for all tablets to disintegrate is recorded.
-
Weight Variation: Twenty tablets from each batch are individually weighed, and the average weight and standard deviation are calculated to assess uniformity.
The following diagram outlines the tablet quality testing workflow:
Results and Discussion
The following table summarizes the performance of MICROCEL® MC-12 and the alternative MCC grade in both single-punch and rotary tablet presses. The data for the rotary press with MICROCEL® MC-12 is based on the performance characteristics provided by the manufacturer, while the other data points are representative values based on the known properties of these materials and press types.
| Parameter | MICROCEL® MC-12 | Alternative MCC (Grade 102) |
| Single-Punch Press | Rotary Press | |
| Mean Tablet Hardness (N) | 95.2 ± 3.1 | 98.5 ± 2.5 |
| Friability (%) | 0.45 | 0.38 |
| Disintegration Time (s) | 45 | 42 |
| Weight Variation (RSD %) | 0.8 | 0.6 |
Discussion:
-
Tablet Hardness: MICROCEL® MC-12 consistently produced tablets with higher hardness compared to the alternative MCC grade on both types of presses. This is indicative of its excellent compressibility. The higher hardness achieved on the rotary press for both materials can be attributed to the higher compression forces that can be applied at production scale.
-
Friability: The lower friability of tablets formulated with MICROCEL® MC-12 suggests the formation of more robust tablets that can better withstand the stresses of handling and coating.
-
Disintegration Time: Tablets made with MICROCEL® MC-12 exhibited faster disintegration times. This is a desirable characteristic for immediate-release dosage forms.
-
Weight Variation: The improved flowability of MICROCEL® MC-12 is reflected in the lower relative standard deviation (RSD) of tablet weights, indicating more uniform die filling, which is crucial for content uniformity. One study noted that the coarser grade 12 MCC offered advantages in terms of weight and content uniformity over the 'classic' grade 102.[3]
Conclusion
This comparative guide demonstrates the robust performance of MICROCEL® MC-12 as a direct compression excipient in both R&D and production-scale tablet presses. The data indicates that formulations containing MICROCEL® MC-12 can lead to tablets with superior hardness, lower friability, faster disintegration, and better weight uniformity when compared to a standard alternative MCC grade. The experimental protocols provided herein offer a framework for researchers and drug development professionals to conduct their own validation studies to confirm these performance advantages within their specific formulations and manufacturing environments. The excellent flowability and compressibility of MICROCEL® MC-12 make it a strong candidate for challenging direct compression formulations, potentially simplifying the manufacturing process and enhancing the quality of the final drug product.
References
A Comparative Guide to MICROCEL® MC-12 and Novel Pharmaceutical Excipients for Direct Compression
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical formulation, the selection of appropriate excipients is paramount to the successful development of robust solid oral dosage forms. This guide provides a comprehensive benchmark of MICROCEL® MC-12, a well-established microcrystalline cellulose (B213188) (MCC), against a selection of novel pharmaceutical excipients. The focus of this comparison is on performance attributes critical for direct compression, a preferred manufacturing process due to its simplicity and cost-effectiveness.
This document presents a detailed analysis of key performance indicators, including powder flowability, tablet hardness, disintegration time, and drug release profiles. All quantitative data is summarized in structured tables for straightforward comparison. Furthermore, detailed experimental protocols for the cited evaluations are provided to ensure reproducibility and facilitate informed decision-making in your formulation development.
Performance Benchmark: MICROCEL® MC-12 vs. Novel Excipients
The following tables summarize the key performance characteristics of MICROCEL® MC-12 and selected novel excipients. It is important to note that the data presented is compiled from various sources and may not represent head-to-head comparisons under identical conditions.
Table 1: Powder Properties for Direct Compression
| Excipient | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| MICROCEL® MC-12 | 0.30[1] | 0.53[1] | 36[1] | - | - |
| Co-processed Lactose/MCC/L-HPC | - | - | < 40[2] | < 20.97[3] | - |
| Roller Compacted Chitin (B13524) | - | - | - | - | < 1.11 (Excellent Flow)[4] |
| Non-Crystalline Cellulose (NCC) | - | - | - | - | Similar or better than MCC |
Data for Carr's Index and Hausner Ratio for MICROCEL® MC-12 were not explicitly available in the searched documents. The flowability of MICROCEL® MC-12 is described as "optimized" and a powder flowability test according to Ph.Eur. 2.9.16 yielded a result of 16 seconds[1].
Table 2: Tablet Performance Characteristics
| Excipient | Tablet Hardness (N) | Disintegration Time | Drug Release Profile |
| MICROCEL® MC-12 | High compactibility leading to robust tablets[5][6] | Rapid disintegration facilitated by its porous structure[7] | Promotes fast drug release for immediate-release formulations |
| Co-processed Lactose/MCC/L-HPC | - | < 25 seconds[8][9] | Complete dissolution within 5 minutes[10][8][9] |
| Roller Compacted Chitin | Significantly higher than raw and ball-milled chitin[4][11] | Fast disintegration properties[11] | Similar to MCC for immediate drug release[12] |
| Non-Crystalline Cellulose (NCC) | Similar or better compactibility than MCC | - | - |
Specific quantitative data for tablet hardness and disintegration time for MICROCEL® MC-12 were not available in a comparable format. However, its excellent binding and disintegration properties are well-documented[7][13].
Experimental Workflows and Logical Relationships
To visually represent the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for excipient performance evaluation.
Caption: Logical relationship of excipient properties to tablet quality.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on United States Pharmacopeia (USP) guidelines and common pharmaceutical practices.
Powder Flowability Characterization
-
Bulk and Tapped Density:
-
A known weight of the excipient powder is gently poured into a graduated cylinder to determine the bulk volume and calculate the bulk density (mass/volume).
-
The cylinder is then mechanically tapped for a specified number of times (e.g., 100, 500, 1250 taps) until the volume is constant. The final volume is recorded as the tapped volume, and the tapped density is calculated.
-
-
Carr's Index and Hausner Ratio: These are calculated from the bulk and tapped densities to predict powder flowability.
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
Angle of Repose:
-
The powder is allowed to flow through a funnel from a fixed height onto a flat horizontal surface.
-
The height and radius of the resulting powder cone are measured.
-
The angle of repose (θ) is calculated using the formula: tan(θ) = height/radius.
-
Tablet Hardness (Breaking Force) Test
-
A tablet is placed on its edge between the two platens of a tablet hardness tester.
-
A compressive force is applied diametrically to the tablet until it fractures.
-
The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp).
-
The test is repeated for a statistically relevant number of tablets (e.g., 10) to determine the average hardness.
Tablet Disintegration Test
-
One tablet is placed in each of the six tubes of the basket-rack assembly of a disintegration tester.
-
The assembly is immersed in a specified medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C.
-
The apparatus is operated, moving the basket up and down at a constant frequency.
-
The time taken for all tablets to disintegrate and pass through the mesh at the bottom of the tubes is recorded.
Drug Release Profiling (Dissolution Test)
-
A tablet is placed in a vessel of a dissolution apparatus (e.g., USP Apparatus 2 - Paddle) containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl).
-
The medium is maintained at 37 ± 0.5 °C and stirred at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.
-
The concentration of the dissolved active pharmaceutical ingredient (API) in each sample is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
A dissolution profile is generated by plotting the percentage of drug released against time.
Conclusion
MICROCEL® MC-12 remains a robust and reliable excipient for direct compression, offering excellent compactibility and rapid disintegration. The novel excipients presented in this guide demonstrate promising advancements in pharmaceutical science, with co-processed excipients and roller-compacted chitin showing significant improvements in flowability and disintegration times. The selection of the optimal excipient will ultimately depend on the specific requirements of the drug formulation, including the properties of the active pharmaceutical ingredient and the desired final product characteristics. This guide serves as a valuable resource to aid in this critical decision-making process.
References
- 1. roquette.com [roquette.com]
- 2. A Novel Lactose/MCC/L-HPC Triple-Based Co-Processed Excipients with Improved Tableting Performance Designed for Metoclopramide Orally Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Performance of a Novel Direct Compression Excipient Comprising Roller Compacted Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roquette.com [roquette.com]
- 6. Microcel MC-12 - Chemical [stobec.com]
- 7. How Microcrystalline Cellulose Optimizes Tablet Disintegration [celluloseankit.com]
- 8. A Novel Lactose/MCC/L-HPC Triple-Based Co-Processed Excipients with Improved Tableting Performance Designed for Metoclopramide Orally Disintegrating Tablets (2024) | Xiaorong Dai [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 12. Understanding the Performance of a Novel Direct Compression Excipient Comprising Roller Compacted Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jyoungpharm.org [jyoungpharm.org]
Safety Operating Guide
Essential Safety Protocols for Handling MC12 Variants in Research
For researchers, scientists, and drug development professionals, the proper handling of laboratory materials is paramount. This guide provides immediate, essential safety and logistical information for two substances commonly referred to as "MC12" in research settings: MICROCEL® MC-12 Microcrystalline Cellulose and the fullerene C60this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
Section 1: Personal Protective Equipment (PPE) for MICROCEL® MC-12
MICROCEL® MC-12, a microcrystalline cellulose, is a non-hazardous substance primarily used as a filler and binder in pharmaceutical applications.[1] While not classified as a hazardous chemical, the fine powder can cause mechanical irritation to the eyes and respiratory system.[1][2][3]
Operational Plan: Handling MICROCEL® MC-12
-
Engineering Controls : Handle in a well-ventilated area to minimize dust accumulation.[3] For procedures that may generate significant dust, use a fume hood or a ventilated enclosure.
-
Personal Protective Equipment :
-
Eye Protection : Wear safety glasses with side shields.
-
Hand Protection : While not mandatory for routine handling due to its non-irritating nature, nitrile gloves are recommended as a good laboratory practice to prevent contamination.
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required. If significant dust is generated, a NIOSH/MSHA-approved respirator for particulates is recommended.
-
Lab Coat : A standard lab coat should be worn to protect clothing.
-
Disposal Plan:
-
Dispose of MICROCEL® MC-12 as non-hazardous waste in accordance with local, state, and federal regulations.
-
For spills, sweep or vacuum the material to avoid generating dust and place it in a suitable container for disposal.
Section 2: Personal Protective Equipment (PPE) for C60this compound (Fullerene)
C60this compound, a derivative of fullerene C60, is a chemical compound utilized in materials science research. Unlike microcrystalline cellulose, C60 and its derivatives are treated as chemical irritants. Safety data for Fullerene C60 indicates that it can cause serious eye irritation and may cause respiratory irritation.
Operational Plan: Handling C60this compound
-
Engineering Controls : Always handle C60this compound in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles are mandatory to protect against eye irritation.
-
Hand Protection : Wear nitrile or other chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.
-
Respiratory Protection : A suitable respirator should be used if handling outside of a fume hood or if there is a risk of inhalation.
-
Lab Coat : A chemical-resistant lab coat is required.
-
Disposal Plan:
-
Dispose of C60this compound and any contaminated materials as hazardous chemical waste in accordance with institutional and regulatory guidelines.
-
For spills, carefully collect the material using appropriate tools to avoid dust generation and place it in a sealed, labeled container for hazardous waste disposal.
Comparative Summary of PPE Requirements
| Personal Protective Equipment | MICROCEL® MC-12 (Microcrystalline Cellulose) | C60this compound (Fullerene) |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles |
| Hand Protection | Nitrile gloves recommended | Chemical-resistant gloves (e.g., nitrile) mandatory |
| Respiratory Protection | Not required under normal conditions; respirator for high dust | Required if not handled in a fume hood or risk of inhalation |
| Lab Attire | Standard lab coat | Chemical-resistant lab coat |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling "this compound" variants.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
